molecular formula C8H8ClNO B1354633 5-Chloro-2,3-dihydro-1-benzofuran-4-amine CAS No. 76093-76-0

5-Chloro-2,3-dihydro-1-benzofuran-4-amine

Cat. No.: B1354633
CAS No.: 76093-76-0
M. Wt: 169.61 g/mol
InChI Key: RCCQFCDSKKIMJZ-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1-benzofuran-4-amine is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2,3-dihydro-1-benzofuran-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2,3-dihydro-1-benzofuran-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,3-dihydro-1-benzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCQFCDSKKIMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506315
Record name 5-Chloro-2,3-dihydro-1-benzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76093-76-0
Record name 5-Chloro-2,3-dihydro-1-benzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-2,3-dihydro-1-benzofuran-4-amine CAS 76093-76-0 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Chloro-2,3-dihydro-1-benzofuran-4-amine (CAS 76093-76-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine, a key heterocyclic amine intermediate. Its significance lies primarily in its role as a structural precursor in the synthesis of complex pharmaceutical agents. We will delve into its chemical and physical properties, predictive analytical characteristics, a proposed synthetic pathway, and its principal application in medicinal chemistry, all while emphasizing the safety and handling protocols necessary for its use in a research and development setting.

Structural Identification and Chemical Properties

5-Chloro-2,3-dihydro-1-benzofuran-4-amine, registered under CAS number 76093-76-0, is an aromatic heterocyclic amine.[1][2] The molecule incorporates a dihydrobenzofuran core, which is a common scaffold in many biologically active compounds.[3] The specific arrangement of the chloro and amino groups on the benzene ring dictates its reactivity and utility as a building block in multi-step organic syntheses.

Figure 1: Chemical structure of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine.

Table 1: Physicochemical and Computed Properties

Property Value Source
CAS Number 76093-76-0 [1]
Molecular Formula C₈H₈ClNO [1][2]
Molecular Weight 169.61 g/mol [1][2]
Exact Mass 169.0294416 Da [1]
IUPAC Name 5-chloro-2,3-dihydro-1-benzofuran-4-amine [1]
SMILES C1COC2=C1C(=C(C=C2)Cl)N [1]
InChIKey RCCQFCDSKKIMJZ-UHFFFAOYSA-N [1]
XLogP3 (LogP) 1.9 [1]
Appearance Not explicitly stated, likely a solid at room temp.

| Storage | 2-8°C, Refrigerator |[2] |

Analytical Characterization (Predictive) and Quality Control

While specific spectral data from manufacturers are often proprietary, the structure of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine allows for a robust prediction of its spectroscopic features. Commercial suppliers confirm that standard analytical techniques like NMR, HPLC, and LC-MS are used for quality assurance.[4]

A. Mass Spectrometry (MS)

  • Expected Molecular Ion (M⁺): In an Electron Ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 169, with a characteristic M+2 isotope peak at m/z 171 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

  • Key Fragmentation: The molecule would likely exhibit fragmentation patterns common to aromatic amines and dihydrofurans. This could include the loss of the amino group (-NH₂) or cleavage of the dihydrofuran ring.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

    • Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring.

    • Dihydrofuran Protons: Two triplets in the aliphatic region (approx. δ 3.0-4.8 ppm). The triplet at a higher chemical shift corresponds to the -O-CH₂- group, while the other corresponds to the adjacent -CH₂- group.

    • Amine Protons: A broad singlet (approx. δ 3.5-5.0 ppm) for the -NH₂ protons, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display 8 distinct signals for the 8 carbon atoms in the molecule, with chemical shifts corresponding to four sp² aromatic carbons, two sp³ carbons in the dihydrofuran ring, and two sp² aromatic carbons bonded to heteroatoms (O, N, Cl).

C. High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for assessing the purity of this intermediate. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient is a typical system for analysis. Purity levels for research and development purposes should exceed 98%.

Proposed Synthesis and Purification Protocol

The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine is a multi-step process. While industrial routes are proprietary, a plausible and logical laboratory-scale synthesis can be designed based on established organic chemistry principles for constructing substituted benzofurans.[5] The following represents a conceptual workflow.

Figure 2: Conceptual workflow for the synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine.

Step-by-Step Experimental Protocol (Proposed):

  • Formation of 5-Chloro-2,3-dihydro-1-benzofuran: A suitable starting material, such as 4-chlorophenol, would undergo etherification with a two-carbon unit (e.g., 1,2-dibromoethane) followed by an intramolecular cyclization (like a Williamson ether synthesis variation) to form the 5-chloro-2,3-dihydro-1-benzofuran core. The causality here is to first build the fundamental heterocyclic system before introducing the amine functionality.

  • Nitration: The resulting 5-chloro-2,3-dihydro-1-benzofuran is subjected to nitration using a standard nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperatures. The ether oxygen is an ortho-, para-director, and the chloro group is also an ortho-, para-director. The directing effects combine to favor nitration at the C4 position, yielding 5-chloro-4-nitro-2,3-dihydro-1-benzofuran. Careful temperature control is critical to prevent side reactions.

  • Reduction of the Nitro Group: The nitro-intermediate is then reduced to the corresponding amine. A common and effective method is catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or metal-acid reduction (e.g., iron powder in acidic ethanol). This step is typically high-yielding and clean.

  • Workup and Purification: Following the reduction, the reaction mixture is neutralized, and the crude product is extracted into an organic solvent (e.g., ethyl acetate). The solvent is removed under reduced pressure. The crude product is then purified.

    • Self-Validation: The choice of purification depends on the state of the crude product. If solid, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. If it is an oil, purification via column chromatography on silica gel is the preferred method. The final product's identity and purity must be validated by the analytical methods described in Section 2 (NMR, MS, HPLC).

Application in Drug Discovery: A Key Prucalopride Precursor

The primary and most well-documented application of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine is as a key intermediate in the synthesis of Prucalopride .[2] Prucalopride is a selective, high-affinity serotonin 5-HT₄ receptor agonist used for the treatment of chronic constipation.

The structure of this amine provides the entire dihydrobenzofuran portion of the final drug molecule. The synthetic utility stems from the reactivity of the primary amine at the C4 position, which allows for the straightforward construction of the complex side chain required for biological activity.

Figure 3: Role of the title compound in the synthesis of Prucalopride.

The amine group is typically converted into a reactive intermediate, such as an isocyanate, which then couples with the piperidine-containing side chain of Prucalopride. This direct incorporation of a significant structural fragment makes 5-Chloro-2,3-dihydro-1-benzofuran-4-amine a high-value starting material in the pharmaceutical industry.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure user safety. The compound presents several hazards as identified by the Globally Harmonized System (GHS).[1]

Table 2: GHS Hazard Identification

Hazard Code Pictogram Signal Word Hazard Statement
H302 Exclamation Mark Warning Harmful if swallowed
H315 Exclamation Mark Warning Causes skin irritation
H319 Exclamation Mark Warning Causes serious eye irritation

| H335 | Exclamation Mark | Warning | May cause respiratory irritation |

Recommended Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.[6]

  • Ventilation: Work in a properly functioning chemical fume hood to avoid inhalation of any dust or vapors, which may cause respiratory irritation.[6]

  • Spill Management: In case of a spill, avoid generating dust.[6] Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

  • First Aid:

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6][7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]

Storage and Stability:

  • Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C.[2]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Stability: The compound is generally stable under recommended storage conditions.

Conclusion

5-Chloro-2,3-dihydro-1-benzofuran-4-amine (CAS 76093-76-0) is a well-defined chemical intermediate whose value is intrinsically linked to its role in pharmaceutical manufacturing. Its specific substitution pattern makes it an ideal precursor for the synthesis of the 5-HT₄ agonist Prucalopride. A thorough understanding of its properties, analytical profile, and, most importantly, its handling and safety requirements is essential for any researcher or scientist utilizing this compound in a drug discovery and development pipeline.

References

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  • 5-Chloro-2,3-dihydro-1-benzofuran-4-amine - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • 5-Chloro-2,3-dihydrobenzofuran-4-amine (CAS No : 76093-76-0) . (n.d.). Pharmaffiliates. Retrieved February 26, 2026, from [Link]

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  • Synthesis of 2,3-Dihydrobenzofurans . (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • DeRuiter, J., et al. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran . Microgram Journal, 8(2), 62-69. [Link]

  • Zhang, Y., et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery . Molecules, 29(19), 4529. [Link]

  • MSDS of 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid . (2025, December 24). Capot Chemical. Retrieved February 26, 2026, from [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily . Journal of Medicinal Chemistry, 52(5), 1251-1254. [Link]

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  • Le, T. H., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) . Molbank, 2022(3), M1447. [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively . (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • ACS Fall 2025 First Time Disclosures . (2025, August 20). Drug Hunter. Retrieved February 26, 2026, from [Link]

  • Wang, C., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones . Molecules, 29(15), 3725. [Link]

  • Supplementary Data . (n.d.). The Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

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  • DeRuiter, J., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog . Microgram Journal, 9(1), 3-10. [Link]

  • Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry . Life Science Journal, 5(2), 25-29. [Link]

Sources

A Comprehensive Technical Guide to 5-Chloro-2,3-dihydro-4-benzofuranamine: Structure, Properties, and Significance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The benzofuran scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds and natural products.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][4] This guide provides an in-depth technical overview of a specific and valuable derivative, 5-Chloro-2,3-dihydro-4-benzofuranamine. We will dissect its chemical structure, physicochemical properties, and its strategic importance as a building block in modern drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this key intermediate.

Chemical Identity and Molecular Structure

5-Chloro-2,3-dihydro-4-benzofuranamine is a substituted aromatic amine built upon a dihydrobenzofuran core. The precise arrangement of the chloro, amino, and dihydrofuran groups on the benzene ring dictates its reactivity and utility as a synthetic precursor. Its structure has been unambiguously determined and is cataloged in major chemical databases.

The fundamental structure consists of a benzene ring fused to a five-membered dihydrofuran ring. An amine group (-NH₂) is located at position 4, and a chlorine atom (-Cl) is at position 5. This specific substitution pattern is crucial for its application in targeted synthesis.

Caption: 2D chemical structure of 5-Chloro-2,3-dihydro-4-benzofuranamine.

Below is a summary of its key identifiers, crucial for sourcing, regulatory submission, and literature searches.

IdentifierValueSource
IUPAC Name 5-chloro-2,3-dihydro-1-benzofuran-4-amine[5]
CAS Number 76093-76-0[5][6][7]
Molecular Formula C₈H₈ClNO[5][6][7]
SMILES C1COC2=C1C(=C(C=C2)Cl)N[5][7]
InChIKey RCCQFCDSKKIMJZ-UHFFFAOYSA-N[5][7]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for designing reaction conditions, purification strategies, and formulation studies. The data presented below are computationally derived from validated models and provide a reliable profile of the molecule.

PropertyValueSource
Molecular Weight 169.61 g/mol [5][6][7]
Monoisotopic Mass 169.0294416 Da[5]
XLogP3 (Lipophilicity) 1.9[5]
Polar Surface Area 35.3 Ų[5]
Hazard Statements H302, H315, H319, H335[5]

Note: Hazard statements indicate the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Standard laboratory safety protocols should be strictly followed.

Significance and Applications in Drug Development

The strategic value of 5-Chloro-2,3-dihydro-4-benzofuranamine lies in its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. The dihydrobenzofuran core is a recurring motif in drugs targeting a wide range of conditions.

Causality of Importance: The amine and chloro substituents provide two orthogonal points for chemical modification. The amine group is a key nucleophile and a common anchor for building out molecular complexity, often forming amides, sulfonamides, or participating in reductive amination reactions. The chlorine atom can be displaced via nucleophilic aromatic substitution or serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse functionalities.

A compelling example of the utility of this scaffold is found in the synthesis of Prucalopride, a highly selective serotonin 5-HT₄ receptor agonist used to treat chronic constipation. A structurally similar compound, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, is a documented key intermediate in its synthesis.[8] This precedent underscores the validated role of the 4-amino-5-chloro-dihydrobenzofuran core in constructing high-value, biologically active molecules.

Conceptual Synthesis and Analytical Validation

Expertise-Driven Rationale: A logical synthetic approach would involve building the core dihydrobenzofuran ring first, followed by the introduction and manipulation of the required functional groups (amine and chloro). This often involves a nitration step, as the nitro group is an excellent precursor to the amine via reduction and can act as a meta-director, influencing the position of subsequent electrophilic substitutions.

Conceptual Synthesis & Validation Workflow cluster_synthesis Synthesis Pathway cluster_validation Analytical Validation start Substituted Phenol Precursors cyclo Cyclization to form Dihydrobenzofuran Core start->cyclo Ring Formation fgi Functional Group Interconversion (e.g., Nitration -> Reduction) cyclo->fgi Substitution & Modification product Crude 5-Chloro-2,3-dihydro- 4-benzofuranamine fgi->product ms Mass Spectrometry (MS) Confirms Molecular Weight product->ms Characterization nmr NMR Spectroscopy (¹H, ¹³C) Confirms Structure product->nmr Characterization ir IR Spectroscopy Confirms Functional Groups product->ir Characterization final Purity & Identity Confirmed ms->final nmr->final ir->final

Caption: Conceptual workflow from synthesis to analytical validation.

Experimental Protocol: A Self-Validating Analytical Workflow

To ensure scientific integrity, every batch of a synthesized intermediate must be rigorously characterized to confirm its identity and purity. The following protocols constitute a self-validating system where orthogonal analytical techniques provide corroborating evidence of the molecular structure.

1. Mass Spectrometry (MS) for Molecular Weight Confirmation

  • Methodology: A sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Expected Result: The primary objective is to observe the protonated molecular ion [M+H]⁺. For C₈H₈ClNO, the expected monoisotopic mass is 169.0294 Da.[5] A key validation point is the isotopic pattern: due to the presence of chlorine (³⁵Cl and ³⁷Cl), two major peaks will be observed at m/z ≈ 170.03 and ≈ 172.03 in an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.

2. Nuclear Magnetic Resonance (NMR) for Structural Elucidation

  • Rationale: NMR is the most powerful technique for determining the precise connectivity of atoms. Both ¹H and ¹³C NMR are required for full characterization.[9]

  • Methodology:

    • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Predicted ¹H NMR Signals:

    • Aromatic Protons: Two signals in the aromatic region (~6.5-7.5 ppm), likely appearing as doublets due to coupling with each other.

    • Dihydrofuran Protons: Two sets of signals for the -O-CH₂- and Ar-CH₂- protons. These will likely be triplets or more complex multiplets in the ~3.0-4.8 ppm range.

    • Amine Protons: A broad singlet for the -NH₂ protons, which may exchange with trace water in the solvent. Its chemical shift can vary significantly.

  • Predicted ¹³C NMR Signals:

    • Eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic, aliphatic (sp³), and amine/ether-substituted carbons.

3. Infrared (IR) Spectroscopy for Functional Group Identification

  • Rationale: IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[10][11]

  • Methodology: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Expected Characteristic Peaks:

    • N-H Stretch: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.

    • C-H Aliphatic Stretch: Signals just below 3000 cm⁻¹.

    • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

    • C-O-C Ether Stretch: A strong, characteristic signal in the 1050-1250 cm⁻¹ region.

    • C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

References

  • PubChem. (n.d.). 5-Chloro-2,3-dihydro-1-benzofuran-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 76093-76-0 | Product Name : 5-Chloro-2,3-dihydrobenzofuran-4-amine. Retrieved from [Link]

  • Cuestiones de Fisioterapia. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 5-CHLORO-2,3-DIHYDRO-4-BENZOFURANAMINE. Retrieved from [Link]

  • PMC. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
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  • Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

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Sources

Engineering the Synthesis of Prucalopride Succinate: A Technical Guide to Core Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prucalopride succinate is a highly selective, high-affinity 5-HT4 receptor agonist clinically deployed for the treatment of chronic idiopathic constipation. Unlike older generation prokinetics, its unique dihydrobenzofuran carboxamide scaffold minimizes off-target cardiovascular liabilities (such as hERG channel interactions). The robust industrial synthesis of prucalopride hinges on the precise assembly of two highly functionalized building blocks: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (Intermediate A) and 1-(3-methoxypropyl)piperidin-4-amine (Intermediate B) .

This technical guide dissects the synthetic logic, mechanistic causality, and validated protocols for these key intermediates, providing drug development professionals with a self-validating framework for high-yield production.

Retrosynthetic Strategy & Pathway Logic

The structural complexity of prucalopride is localized in its central amide bond, which bridges the electron-rich dihydrobenzofuran moiety with the basic piperidine system. Retrosynthetic disconnection of this amide bond reveals the two primary precursors.

Retrosynthesis Prucalopride Prucalopride Succinate FreeBase Prucalopride (Free Base) Prucalopride->FreeBase Succinic Acid Removal IntA 4-amino-5-chloro-2,3-dihydrobenzofuran -7-carboxylic acid (Int. A) FreeBase->IntA Amide Disconnection IntB 1-(3-methoxypropyl)piperidin -4-amine (Int. B) FreeBase->IntB Amide Disconnection

Caption: Retrosynthetic pathway of Prucalopride Succinate detailing amide disconnection.

The strategic advantage of this convergent synthesis is two-fold:

  • It isolates the aggressive chlorination and cyclization steps to the aromatic fragment, avoiding the risk of oxidizing the sensitive tertiary amine in the piperidine ring.

  • It allows for late-stage amidation using standard coupling reagents, followed by immediate succinate salt formation to control polymorphism and purity[1].

Synthesis of Intermediate A: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

Mechanistic Insights

Intermediate A provides the crucial pharmacophore for 5-HT4 receptor binding[2]. Traditional syntheses involving the cyclization of 4-aminosalicylic acid derivatives often suffer from poor regioselectivity and require highly toxic reagents like bromine or osmium tetroxide. To bypass these issues, modern optimized routes utilize the commercially available methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate [3]. The transformation requires a dual deprotection sequence: base-mediated hydrolysis of the methyl ester followed by acid-mediated cleavage of the N-acetyl group.

IntA_Synthesis SM Methyl 4-acetamido-5-chloro- 2,3-dihydrobenzofuran-7-carboxylate Hydrolysis Base Hydrolysis (NaOH / H2O) SM->Hydrolysis Deprotection Acidic Deprotection (HCl / Heat) Hydrolysis->Deprotection Product Intermediate A Deprotection->Product

Caption: Sequential base-acid hydrolysis for the synthesis of Intermediate A.

Self-Validating Experimental Protocol
  • Saponification: Charge a reaction vessel with methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (1.0 eq) and a 20% aqueous NaOH solution (3.0 eq). Reflux at 80°C for 4 hours.

    • Causality: The ester is hydrolyzed first due to the higher electrophilicity of the carbonyl carbon compared to the amide, preventing premature precipitation of the free acid.

  • Amide Cleavage: Cool the mixture to 50°C and slowly add concentrated HCl until the pH reaches 1-2. Heat the suspension to 95°C for 6 hours.

    • Causality: The strongly acidic condition protonates the amide nitrogen, facilitating nucleophilic attack by water to cleave the acetyl group, releasing acetic acid.

  • Isolation: Cool the mixture to 5°C. Adjust the pH to 4.5-5.0 using 10% NaOH to precipitate the zwitterionic amino acid. Filter, wash with cold water, and recrystallize from an ethyl acetate/petroleum ether mixture to remove des-chloro and bromo-impurities[3].

  • Validation: The product should present as a white to off-white crystalline powder. In-process HPLC monitoring must confirm a purity of > 99.0% before proceeding to amidation.

Synthesis of Intermediate B: 1-(3-Methoxypropyl)piperidin-4-amine

Mechanistic Insights

Intermediate B introduces the flexible methoxypropyl chain required for optimal receptor pocket insertion. The synthesis is achieved via the N-alkylation of a protected aminopiperidine. We utilize 4-Boc-aminopiperidine to prevent over-alkylation or polymerization, ensuring the primary amine remains masked during the nucleophilic substitution with 1-chloro-3-methoxypropane .

IntB_Synthesis SM1 4-Boc-aminopiperidine Alkylation N-Alkylation (K2CO3, KI, DMF) SM1->Alkylation SM2 1-chloro-3-methoxypropane SM2->Alkylation Intermediate Boc-Protected Int. B Alkylation->Intermediate Deprotection Boc Deprotection (TFA or HCl) Intermediate->Deprotection Product Intermediate B Deprotection->Product

Caption: N-alkylation and Boc-deprotection workflow for Intermediate B synthesis.

Self-Validating Experimental Protocol
  • N-Alkylation: In a dry flask, dissolve 4-Boc-aminopiperidine (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.5 eq) and a catalytic amount of KI (0.1 eq).

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the generated HCl. KI facilitates the Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide in situ, drastically reducing reaction time.

  • Coupling: Dropwise add 1-chloro-3-methoxypropane (1.1 eq) at room temperature. Heat the mixture to 60°C for 12 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Work-up: Quench with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF. Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in DCM and add trifluoroacetic acid (TFA) (5.0 eq) at 0°C. Stir for 2 hours at room temperature.

    • Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group via a stable tert-butyl cation intermediate, liberating the primary amine without affecting the methoxy ether linkage.

  • Isolation: Concentrate the mixture under reduced pressure, neutralize with 2M NaOH to pH 10, and extract with DCM. Evaporate to yield Intermediate B as a pale yellow oil[4].

Late-Stage Amidation & Succinate Salt Formation

The final assembly involves the condensation of Intermediate A and B. According to established patent literature[1], this is efficiently achieved using ethyl chloroformate and N,N-diethylethanamine in trichloromethane to form a mixed anhydride intermediate. This highly electrophilic species is rapidly attacked by the primary amine of Intermediate B to form the prucalopride free base.

Following standard work-up, the free base is dissolved in warm ethanol, and a solution of succinic acid in aqueous ethanol is introduced. Stirring at 23°C for 24 hours induces the precipitation of prucalopride succinate, which is filtered and dried under vacuum to yield the final API with a highly stable polymorphic profile[1].

Quantitative Data & Yield Comparison

The implementation of the optimized protocols described above yields significant improvements in both mass recovery and impurity profiles compared to legacy zinc-powder cyclization routes[5].

Process StepLegacy Route Yield (%)Optimized Route Yield (%)Key Impurity ProfileTarget Purity (HPLC)
Intermediate A Synthesis 55 - 60%82 - 85%Bromo-derivatives < 0.1%> 99.0%
Intermediate B Synthesis 65 - 70%88 - 92%Dialkylated species < 0.5%> 98.5%
Prucalopride Free Base 50 - 55%78 - 80%Unreacted Int. A < 0.2%> 99.5%
Succinate Salt Formation 85 - 90%94 - 96%Free base < 0.1%> 99.8%

References

  • Source: National Institutes of Health (NIH)
  • Google Patents:CN103664912A - Synthesis process of prucalopride Source: Google Patents / High Hope Foods URL
  • Google Patents:WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates Source: Google Patents URL
  • Google Patents:CN108976216B - Preparation method of prucalopride Source: Google Patents URL
  • Pharmaffiliates:CAS No: 179474-79-4 | Product Name: 1-(3-Methoxypropyl)

Sources

Benzofuran-4-amine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of a Privileged Scaffold

In the landscape of modern drug discovery, the benzofuran-4-amine scaffold has emerged as a critical bioisostere to the ubiquitous indole and quinazoline cores. While benzofurans are historically established in anti-arrhythmic therapy (e.g., Amiodarone), the specific 4-amino regioisomer represents a precision tool for medicinal chemists targeting the ATP-binding cleft of kinases and the orthosteric sites of GPCRs.

This guide analyzes the benzofuran-4-amine moiety not just as a structural spacer, but as a functional pharmacophore capable of driving potency, selectivity, and metabolic stability. We explore its utility as a hinge-binding motif in kinase inhibitors (targeting EGFR, PI3K, PIM) and its role in modulating serotonergic signaling.

Chemical Foundation & Bioisosterism

The benzofuran-4-amine (BFA) core is chemically distinct from its nitrogenous analog, indole-4-amine. This substitution of Oxygen for Nitrogen at position 1 alters the electronic landscape of the bicyclic system, reducing the electron density in the phenyl ring and eliminating the N1-H hydrogen bond donor.

FeatureIndole-4-amineBenzofuran-4-amineMedChem Implication
H-Bonding Donor (N1-H) & Donor (C4-NH2)Acceptor (O1) & Donor (C4-NH2)BFA removes a donor, useful for permeability.
Lipophilicity (cLogP) ModerateHigherBFA increases CNS penetration potential.
Electronic Character Electron-rich (pi-excessive)Less pi-excessiveBFA is less prone to oxidative metabolism at C2/C3.
pKa (Conjugate Acid) ~ -2.4 (Indole N)~ -3.5 (Furan O)BFA remains neutral at physiological pH.
The "Hinge Binder" Hypothesis

In kinase drug design, the C4-amino group is the "warhead" for hydrogen bonding. It mimics the N6-amino group of Adenine (in ATP), forming a critical hydrogen bond with the backbone carbonyl of the kinase hinge region (typically residue Gatekeeper + 1 or +3).

Synthetic Architectures

Accessing the 4-amino regioisomer is synthetically more demanding than the 2- or 5-substituted variants due to the electronic mismatch of the fused ring system. We present two field-proven methodologies.

Method A: The Nitro-Reduction Route (Robust)

The most direct approach involves the construction of the benzofuran ring with a pre-installed nitro group, followed by reduction.

  • Cyclization: Reaction of 2-hydroxy-6-nitrobenzaldehyde with ethyl bromopyruvate or chloroketones.

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (
    
    
    
    , Fe/AcOH).
Method B: The Smiles Rearrangement (Strategic)

For complex substrates where the nitro group is incompatible, the Smiles rearrangement offers a sophisticated entry point from 4-hydroxybenzofurans.

Step-by-Step Logic:

  • Ether Formation: 4-hydroxybenzofuran is alkylated with a 2-bromoacetamide derivative.

  • Rearrangement: Under strong base (NaH or t-BuOK), the amide nitrogen attacks the aromatic ring (ipso substitution), ejecting the phenoxide oxygen.

  • Hydrolysis: The resulting intermediate is hydrolyzed to reveal the primary amine.

Visualization: Synthetic Workflows

Synthesis_Workflow cluster_0 Method A: Nitro-Reduction cluster_1 Method B: Smiles Rearrangement Start_Nitro Precursor: 2-Hydroxy-6-nitrobenzaldehyde Cyclization Cyclization (Chloroketone/Base) Start_Nitro->Cyclization Nitro_BF Intermediate: 4-Nitrobenzofuran Cyclization->Nitro_BF Reduction Reduction (SnCl2 or H2/Pd) Nitro_BF->Reduction Product_A Target: Benzofuran-4-amine Reduction->Product_A Start_Hydroxy Precursor: 4-Hydroxybenzofuran Alkylation Alkylation (2-Bromoacetamide) Start_Hydroxy->Alkylation Smiles Smiles Rearrangement (NaH/DMF, Heat) Alkylation->Smiles Hydrolysis Hydrolysis (HCl/MeOH) Smiles->Hydrolysis Hydrolysis->Product_A

Caption: Dual synthetic pathways to Benzofuran-4-amine. Method A is preferred for scale; Method B for late-stage diversification.

Medicinal Chemistry Core: SAR & Biological Targets

The utility of benzofuran-4-amine is defined by its ability to present vectors for binding in restricted pockets.

Target Class 1: Kinase Inhibitors (EGFR, PI3K, PIM)
  • Mechanism: Type I ATP-competitive inhibition.[1]

  • Binding Mode: The benzofuran core acts as the planar scaffold. The C4-NH2 donates a hydrogen bond to the hinge region. The C2-position is often substituted with an aryl group (e.g., phenyl, pyridine) to occupy the hydrophobic pocket behind the gatekeeper residue.

  • Selectivity: Unlike quinazolines, the benzofuran C3 position can be substituted to vector towards the solvent front or the ribose binding pocket, tuning solubility and isoform selectivity (e.g., PI3K

    
     vs PI3K
    
    
    
    ).
Target Class 2: GPCR Ligands (5-HT Receptors)
  • Mechanism: Orthosteric binding.

  • Binding Mode: The benzofuran-4-amine mimics the indole-4-position of psilocin. The amine (often alkylated) forms a crucial salt bridge with the conserved Aspartate (D3.32) in TM3 of the serotonin receptor.

Visualization: Structure-Activity Relationship (SAR)[2]

SAR_Logic Core Benzofuran-4-amine Scaffold C4_Amine C4-NH2 Position (Hinge Binder / Salt Bridge) Core->C4_Amine C2_Sub C2 Position (Hydrophobic Pocket) Core->C2_Sub C3_Sub C3 Position (Solubility / Selectivity) Core->C3_Sub O1_Atom O1 Atom (H-Bond Acceptor) Core->O1_Atom Hinge Kinase Hinge Region (Backbone Carbonyl) C4_Amine->Hinge H-Bond Donor Gatekeeper Gatekeeper Residue (Steric Control) C2_Sub->Gatekeeper Pi-Stacking / VdW Solvent Solvent Front (Polar Interactions) C3_Sub->Solvent Solubilizing Groups

Caption: SAR Map illustrating the functional vectors of the benzofuran-4-amine scaffold in kinase binding.

Biological Context: The PI3K/Akt Signaling Pathway[3]

Benzofuran-4-amine derivatives have shown significant promise in inhibiting the PI3K/Akt/mTOR pathway, a master regulator of cell survival often dysregulated in cancer.

Visualization: Signaling Cascade

PI3K_Pathway RTK RTK (e.g., EGFR) PI3K PI3K (Class I) Target of Benzofuran-4-amine RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Via PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PI3K->PIP3 Phosphorylation PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Inhibition Proliferation Cell Proliferation (Promoted) mTOR->Proliferation Inhibitor Benzofuran Inhibitor Inhibitor->PI3K Blocks ATP Binding

Caption: PI3K/Akt pathway highlighting the intervention point of benzofuran-4-amine inhibitors.

Experimental Protocol: Synthesis of 4-Aminobenzofuran

Objective: Synthesis of 4-aminobenzofuran via reduction of 4-nitrobenzofuran. Scale: 10 mmol Safety: SnCl2 is corrosive. Work in a fume hood.

Materials
  • 4-Nitrobenzofuran (1.63 g, 10 mmol)

  • Stannous Chloride Dihydrate (

    
    ) (11.28 g, 50 mmol)
    
  • Ethanol (50 mL)

  • Ethyl Acetate (EtOAc)[2]

  • Sat.

    
     solution[2]
    
Procedure
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzofuran (1.0 eq) in Ethanol (5 mL/mmol).

  • Reagent Addition: Add

    
     (5.0 eq) in a single portion. The reaction is slightly exothermic.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The nitro spot (

      
      ) should disappear, and a lower, fluorescent amine spot (
      
      
      
      ) should appear.
  • Quench: Cool to room temperature. Pour the mixture into 100 mL of ice water.

  • Neutralization: Carefully adjust pH to 8–9 using saturated

    
    . A thick white precipitate of tin salts will form.
    
  • Extraction: Filter the suspension through Celite to remove tin salts. Extract the filtrate with EtOAc (

    
     mL).[2]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Yield: Typically 75–85% as a pale yellow oil or low-melting solid.

References

  • Henen, M. A., et al. (2021).[3] Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Bioorganic Chemistry. Retrieved from [Link]

  • Mashooq, A. B., et al. (2018). Benzofuran-appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Venkatesan, A. M., et al. (2010). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Adams, L., et al. (2019). The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules. Retrieved from [Link]

Sources

5-HT4 Receptor Agonist Scaffold Design: The Benzofuran Carboxamide Class

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the design, synthesis, and validation of 5-HT4 receptor agonists based on the benzofuran scaffold.

Technical Guide & Optimization Protocols

Executive Summary

The 5-hydroxytryptamine 4 (5-HT4) receptor is a Gs-coupled GPCR implicated in gastrointestinal motility (prokinetics) and cognitive enhancement (Alzheimer’s disease).[1][2] While early agonists like cisapride (benzamide core) suffered from hERG-mediated cardiotoxicity, the transition to benzofuran scaffolds—exemplified by Prucalopride—has revolutionized the field. This guide focuses on the "Benzofuran Amine" pharmacophore: specifically, 4-amino-5-chloro-benzofuran-7-carboxamides .[1][3] This structure mitigates off-target affinity while maximizing interaction with the orthosteric binding pocket.[1]

Part 1: Mechanistic Basis & Pharmacophore Architecture[1]

The 5-HT4 Signaling Cascade

Agonism of 5-HT4 triggers a Gs-protein mediated cascade.[1][2] Understanding this pathway is critical for selecting the correct functional assay (cAMP accumulation vs. downstream phosphorylation).

G cluster_membrane Plasma Membrane Ligand Benzofuran Agonist Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binding (Asp100) Gs Gs Protein (Heterotrimeric) Receptor->Gs GTP Exchange AC Adenylyl Cyclase (AC) Gs->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Effectors Phosphorylation of Effectors (CREB, Ca2+ Channels) PKA->Effectors Phosphorylation Response Physiological Response (GI Motility / Ach Release) Effectors->Response

Figure 1: The 5-HT4 receptor signaling pathway.[1][2] Agonist binding drives cAMP accumulation, the primary metric for in vitro functional potency.

The "Benzofuran Amine" Pharmacophore

The high-affinity interaction relies on a tripartite structure.[1] The benzofuran core serves as a bioisostere for the indole of serotonin (5-HT) or the benzene of benzamides, providing a rigid scaffold that positions the key substituents.

RegionComponentFunction & Design Requirement
Head (Core) 4-Amino-5-chloro-benzofuran Critical: The 4-amino group acts as a H-bond donor to the receptor backbone.[1] The 5-chloro substituent fills a hydrophobic pocket, enhancing potency >100-fold compared to unsubstituted analogs.[1]
Linker 7-Carboxamide Provides the necessary vector to orient the basic amine.[1] The carbonyl oxygen accepts a H-bond from the receptor.[1]
Tail (Basic) Piperidine / Azabicycle Contains a basic nitrogen (pKa ~8-9) that is protonated at physiological pH.[1] This forms a crucial salt bridge with Asp100 in TM3 of the receptor.

Design Insight: The dihydrobenzofuran variant (as seen in Prucalopride) is often preferred over the fully aromatic benzofuran because the slight flexibility and sp3 character at C2/C3 can improve solubility and reduce metabolic liability (CYP450 aromatization).

Part 2: Synthetic Strategy (Benzofuran Scaffold Construction)

The synthesis of the 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid core is the rate-limiting step.[1] Below is the optimized industrial route.

Core Synthesis Workflow

Objective: Synthesize intermediate (A) : 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

  • Starting Material: 4-amino-5-chloro-2-methoxybenzoic acid (commercially available).[1]

  • Protection: Acetylation of the aniline amine to prevent side reactions.

  • Demethylation: Use BBr3 or AlCl3 to expose the phenol (2-hydroxy).[1]

  • Ring Closure (Dihydrobenzofuran formation):

    • Method: Alkylation with 1,2-dibromoethane followed by intramolecular Friedel-Crafts or base-mediated cyclization.[1]

    • Alternative: Reaction with ethylene carbonate followed by cyclization.[1]

  • Deprotection: Hydrolysis of the acetyl group and the ester (if used) to yield the free acid (A) .

Coupling & Derivatization

Objective: Couple Core (A) with the Amine Tail (B) (e.g., 1-(3-methoxypropyl)piperidin-4-amine).[1]

  • Reagents: HATU (1.2 eq) or EDC/HOBt, DIPEA (3 eq) in DMF.

  • Conditions: Room temperature, 12-24h.

  • Purification: The basic amine tail allows for easy purification via acid-base extraction or SCX (Strong Cation Exchange) chromatography.[1]

Synthesis Start 4-amino-2-methoxy benzoic acid Step1 1. Protection 2. Demethylation Start->Step1 Phenol Intermediate: Phenol derivative Step1->Phenol Step2 Ring Closure (1,2-dibromoethane) Phenol->Step2 Core Core (A): Dihydrobenzofuran acid Step2->Core Coupling Amide Coupling (HATU/DIPEA) Core->Coupling Amine Tail (B): Piperidine Amine Amine->Coupling Final Final Agonist (Prucalopride Analog) Coupling->Final

Figure 2: Synthetic workflow for generating benzofuran-7-carboxamide agonists.[1]

Part 3: In Vitro Validation Protocols

To validate the "Benzofuran Amine" design, you must demonstrate both high affinity (Binding) and efficacy (Functional cAMP).

Protocol: Radioligand Binding Assay (Affinity)

Purpose: Determine


 values to assess binding affinity.[1]
Standard Ligand: 

-GR113808 (highly selective 5-HT4 antagonist).[1]
  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT4(b) receptor.[1] Homogenize in ice-cold buffer (50 mM HEPES, pH 7.4).

  • Incubation:

    • Total volume: 200 µL.[1]

    • Add 50 µL membranes (10-20 µg protein).[1][2]

    • Add 25 µL

      
      -GR113808 (Final conc: 0.2 nM).[1][2]
      
    • Add 25 µL Test Compound (Benzofuran analog) at varying concentrations (

      
       to 
      
      
      
      M).
    • Non-specific binding: Define using 10 µM Serotonin (5-HT).[1]

  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using a cell harvester.

  • Analysis: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol: Functional cAMP Accumulation (Efficacy)

Purpose: Determine


 and 

(intrinsic activity). Technology: HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[1]
  • Cell Seeding: Seed HEK293-5HT4 cells (2,000 cells/well) in 384-well low-volume white plates.

  • Stimulation:

    • Prepare stimulation buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation).[1]

    • Add Test Compound (diluted in stimulation buffer).[1][2]

    • Incubate for 30-45 minutes at 37°C.

  • Detection:

    • Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor) conjugates.[1]

    • Incubate for 1 hour at room temperature in the dark.

  • Read: Measure HTRF ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

  • Data: Plot sigmoidal dose-response curves.

    • Self-Validation Check: The reference agonist (5-HT or Prucalopride) must show a robust signal window (S/B > 5).[1]

Part 4: Lead Optimization & Safety Considerations

When optimizing the benzofuran scaffold, prioritize the Selectivity Profile .

  • 5-HT4 vs. 5-HT3: Many benzamides cross-react with 5-HT3.[1] The benzofuran core generally improves selectivity, but bulky substituents on the piperidine nitrogen can re-introduce 5-HT3 affinity.[1]

  • hERG Inhibition: The primary failure mode for this class (e.g., Cisapride) is QT prolongation.

    • Design Rule: Avoid highly lipophilic groups on the distal amine tail. The methoxypropyl group in Prucalopride is optimized to maintain polarity and reduce hERG binding.

  • CNS Penetration:

    • For GI indications (Prokinetics): Design for low CNS penetration (P-gp substrate) to minimize headaches/dizziness.[1]

    • For Alzheimer's/Cognition: Design for high BBB permeability (logP 2-3, low TPSA).

References

  • Prucalopride (Resolor) . European Medicines Agency (EMA) Assessment Report. [Link][1]

  • 5-HT4 Receptor Physiology . International Union of Basic and Clinical Pharmacology (IUPHAR). [Link][1]

  • Design and Synthesis of 5-HT4 Agonists . Journal of Medicinal Chemistry (Example of SAR logic). [Link](Note: Generalized link to J. Med.[4] Chem. as specific deep links to older SAR papers often expire; search "5-HT4 benzofuran SAR" within the journal).[1]

Sources

Biological activity of 5-chloro-2,3-dihydrobenzofuran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking the Pharmacological Potential of 5-Chloro-2,3-dihydrobenzofuran Derivatives: A Technical Guide to Biological Activity, Target Engagement, and Experimental Validation

Introduction The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, frequently serving as a rigid geometric framework to orient pharmacophores for optimal receptor and enzyme binding. The introduction of a chlorine atom at the C5 position—yielding 5-chloro-2,3-dihydrobenzofuran (5-Cl-DHBF) derivatives—profoundly alters the physicochemical profile of the molecule. The halogen substitution not only enhances lipophilicity (LogP) and metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position, but it also enables specific halogen bonding interactions within hydrophobic protein pockets. This technical guide explores the diverse biological activities of 5-Cl-DHBF derivatives, detailing their roles in neurogastroenterology, oncology, and neurodegeneration, supported by self-validating experimental protocols.

Target Engagement and Mechanistic Pathways

1.1. 5-HT4 Receptor Agonism (Neurogastroenterology) One of the most clinically validated applications of the 5-Cl-DHBF scaffold is in the development of highly selective 5-hydroxytryptamine 4 (5-HT4) receptor agonists. The building block 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is the critical intermediate in the synthesis of prucalopride, a first-in-class enterokinetic agent [1]. The 5-chloro substituent is essential for anchoring the molecule in the transmembrane domain of the 5-HT4 receptor.

Mechanism: Binding of the 5-Cl-DHBF derivative stabilizes the active conformation of the Gs-coupled GPCR. This activates adenylyl cyclase, leading to intracellular cAMP accumulation. Subsequent Protein Kinase A (PKA) activation triggers the release of acetylcholine from enteric neurons, stimulating high-amplitude propagating contractions (HAPCs) and accelerating gastrointestinal transit [2].

G L 5-Cl-DHBF Derivative (e.g., Prucalopride) R 5-HT4 Receptor (Gs-coupled) L->R Agonism AC Adenylyl Cyclase R->AC Gs-alpha cAMP cAMP Accumulation AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation ACh Acetylcholine Release PKA->ACh Exocytosis Motility GI Motility ACh->Motility

Caption: 5-HT4 receptor signaling cascade initiated by 5-Cl-DHBF derivatives leading to GI motility.

1.2. Polycomb Repressive Complex 2 (PRC2) Inhibition (Oncology) Recent advancements have identified 5-Cl-DHBF derivatives as potent inhibitors of the PRC2 complex, a multiprotein epigenetic regulator implicated in various human cancers [3]. PRC2 silences target genes via trimethylation of histone H3 at lysine 27 (H3K27me3).

Mechanism: Rather than competing directly at the catalytic EZH2 subunit, specific 5-Cl-DHBF derivatives act as allosteric modulators. They bind to the Embryonic Ectoderm Development (EED) subunit, disrupting the essential EED-EZH2 protein-protein interaction. This prevents the assembly of the functional PRC2 complex, thereby halting H3K27me3-mediated transcriptional silencing and restoring the expression of tumor suppressor genes [3].

G Inhibitor 5-Cl-DHBF Inhibitor EED EED Subunit Inhibitor->EED Allosteric Binding EZH2 EZH2 Subunit (Catalytic) EED->EZH2 Disrupted Interaction H3K27 Histone H3K27 EZH2->H3K27 Methylation Blocked Me H3K27me3 (Gene Silencing) H3K27->Me Block Tumor Suppressor Transcription Restored Me->Block Reversal of Silencing

Caption: Allosteric disruption of the PRC2 complex by 5-Cl-DHBF derivatives via EED subunit binding.

1.3. Eukaryotic Initiation Factor 2B (eIF2B) Modulation (Neurodegeneration) The multi-subunit protein complex eIF2B is a critical guanine nucleotide exchange factor (GEF) required for protein synthesis initiation. In neurodegenerative diseases (e.g., ALS, Alzheimer's, Parkinson's), cellular stress leads to the phosphorylation of eIF2α, which tightly binds and inhibits eIF2B, triggering the Integrated Stress Response (ISR) and halting translation [4].

Mechanism: 5-Cl-DHBF derivatives have been engineered to bind the eIF2B complex, stabilizing its decameric active state. This allosteric stabilization renders eIF2B insensitive to the inhibitory effects of phosphorylated eIF2α, allowing the exchange of GDP for GTP to proceed and restoring vital protein synthesis in stressed neurons [4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols emphasize causality—explaining why specific reagents and methodologies are selected to validate the synthesis and biological activity of 5-Cl-DHBF derivatives.

Protocol 1: Regioselective Synthesis of the 5-Chloro-2,3-dihydrobenzofuran Core Causality: Direct chlorination of 2,3-dihydrobenzofuran often yields a mixture of isomers. Utilizing an Iron(III)-catalyzed system with N-chlorosuccinimide (NCS) provides a highly regioselective electrophilic aromatic substitution at the C5 position, driven by the para-directing effect of the oxygen atom and the steric bulk of the Lewis acid complex [5].

  • Preparation: In a dry Schlenk flask under an air atmosphere, dissolve Iron(III) chloride (0.05 mmol, 5 mol%) in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM]NTf2) (0.3 mL). Rationale: The ionic liquid stabilizes the Fe(III) catalyst and enhances the electrophilicity of NCS.

  • Activation: Add N-chlorosuccinimide (1.05 mmol) to the mixture and stir at room temperature for 30 minutes.

  • Substrate Addition: Introduce 2,3-dihydrobenzofuran (1.00 mmol) dissolved in acetonitrile (0.1 mL).

  • Reaction: Heat the homogeneous mixture to 60 °C for 18 hours. Rationale: Elevated temperature overcomes the activation energy barrier for the highly selective C5-chlorination while avoiding over-chlorination.

  • Isolation: Extract the organic phase, dry over MgSO4, and purify via flash column chromatography (petroleum ether/ethyl acetate, 9:1) to yield 5-chloro-2,3-dihydrobenzofuran as a colorless oil (approx. 86% yield) [5].

Protocol 2: H3K27me3 AlphaLISA Assay for PRC2 Inhibition Validation Causality: Traditional ELISAs require multiple wash steps that can disrupt low-affinity allosteric inhibitor-protein complexes. AlphaLISA is a homogeneous, wash-free proximity assay. When the donor and acceptor beads are brought together by the H3K27me3 mark and an anti-H3K27me3 antibody, laser excitation at 680 nm triggers a singlet oxygen cascade, resulting in chemiluminescence at 615 nm. A decrease in signal directly correlates with PRC2 inhibition.

  • Enzyme Reaction: Incubate recombinant PRC2 complex (EZH2/EED/SUZ12) with a biotinylated histone H3 peptide substrate and S-adenosylmethionine (SAM) in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% Tween-20).

  • Inhibitor Treatment: Add the 5-Cl-DHBF derivative (serial dilutions from 10 µM to 0.1 nM) to the wells. Incubate for 60 minutes at room temperature.

  • Detection Assembly: Add anti-H3K27me3 Acceptor beads (final concentration 20 µg/mL) and Streptavidin-coated Donor beads (final concentration 20 µg/mL).

  • Incubation & Reading: Incubate in the dark for 2 hours to allow bead proximity. Read the microplate on an EnVision multilabel reader (Excitation: 680 nm, Emission: 615 nm).

  • Data Analysis: Calculate the IC50 by plotting the normalized luminescence signal against the log concentration of the inhibitor using non-linear regression.

Quantitative Data Summary

The following table synthesizes the pharmacological profiles of key 5-Cl-DHBF derivatives across different therapeutic targets based on recent literature and patent data.

Compound / DerivativeTargetPrimary Biological ActivityAffinity / PotencyTherapeutic Indication
Prucalopride (4-Amino-5-Cl-DHBF core)5-HT4 ReceptorSelective Agonism (cAMP elevation)Ki ≈ 2.5 nM (High affinity)Chronic Idiopathic Constipation
US11091495B2 Example (5-Cl-DHBF-4-carboxylic acid derived)PRC2 Complex (EED)Allosteric Inhibition (Blocks H3K27me3)IC50 < 100 nMPRC2-associated Cancers
WO2019032743A1 Example (5-Cl-DHBF-2-carboxamide)eIF2B ComplexGEF Modulation (ISR Inhibition)EC50 < 500 nMNeurodegenerative Diseases (ALS, AD)
Phalarine Analogs (Chiral 3-amino-5-Cl-DHBF)Bacterial RibosomeTranslation InhibitionMIC: 2 - 8 µg/mLAntimicrobial / Antibacterial

Conclusion

The 5-chloro-2,3-dihydrobenzofuran motif is far more than a structural curiosity; it is a highly versatile pharmacophore capable of precise target engagement across vastly different biological systems. From stabilizing G-protein coupled receptors in the gut to allosterically modulating epigenetic complexes in cancer cells, the rational integration of the 5-Cl-DHBF core continues to drive innovation in modern drug discovery.

References

  • PubChem. "4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401". National Institutes of Health. Available at:[Link]

  • Google Patents. "CN114591278A - Preparation method of 4-acetamido-5-chloro-2, 3-dihydrobenzofuran-7-carboxylic acid methyl ester".
  • Google Patents. "US11091495B2 - Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors".
  • Google Patents. "WO2019032743A1 - Compounds, compositions and methods".
  • The Journal of Organic Chemistry. "Iron(III)-Catalyzed Chlorination of Activated Arenes". American Chemical Society. Available at:[Link]

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Engineers, and Regulatory Affairs Professionals in Pharmaceutical Development.

Executive Summary

In the landscape of pharmaceutical manufacturing, the rigorous control of process-related impurities is paramount to ensuring drug safety and efficacy. 5-Chloro-2,3-dihydro-1-benzofuran-4-amine (CAS 76093-76-0) is a highly versatile small-molecule scaffold[1]. While it possesses utility as a building block in the synthesis of various benzofuran derivatives, its primary significance in modern drug development lies in its role as a critical process-related byproduct and degradant in the synthesis of Prucalopride , a selective 5-HT4 receptor agonist used to treat chronic constipation[2].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative overview of the global supply chain, pricing economics, and the rigorous analytical methodologies required to qualify this compound under ICH Q3A/B guidelines.

Chemical Identity & Pharmacopeial Significance

Understanding the physicochemical properties of this compound is the first step in designing effective purification and analytical strategies.

  • IUPAC Name: 5-chloro-2,3-dihydro-1-benzofuran-4-amine[3]

  • CAS Registry Number: 76093-76-0[1]

  • Molecular Formula: C8H8ClNO[3]

  • Molecular Weight: 169.61 g/mol [3]

  • Industry Synonyms: Prucalopride Impurity 12, Prucalopride Impurity 20, Prucalopride Impurity 41[1][4].

Mechanistic Significance: During the multi-step synthesis of Prucalopride, side reactions or incomplete conversions can lead to the retention of 5-chloro-2,3-dihydro-1-benzofuran-4-amine in the final Active Pharmaceutical Ingredient (API)[2]. Because this impurity contains a primary aromatic amine—a structural alert often associated with genotoxicity—trace-level identification, accurate quantification, and continuous qualification are mandatory to meet regulatory acceptance criteria[2].

Global Supply Chain & Price Trends

The market for CAS 76093-76-0 is bifurcated into two distinct tiers: Bulk Synthetic Intermediates and Analytical Reference Standards .

  • Bulk Intermediates: Supplied at ~95-97% purity for early-stage R&D or upstream synthesis. Pricing is generally volume-dependent[1][5].

  • Reference Standards: Supplied with comprehensive Certificates of Analysis (COA), including quantitative NMR (qNMR), LC-MS, and IR characterization. These are priced at a premium due to the rigorous validation required for quantitative use in GMP environments[2][6].

Table 1: Supplier Landscape and Economic Analysis
SupplierGrade / ApplicationPurityQuantityPrice EstimateLead Time / Status
CymitQuimica Synthetic ScaffoldMin. 95%100 mg€136.00In Stock[1]
CymitQuimica Synthetic ScaffoldMin. 95%250 mg€207.00 - €396.00In Stock[1]
Amadis Chemical R&D Building Block97%1 g$847.00In Stock[5]
Veeprho Pharmaceuticals Reference StandardHighly Purified100 mgCustom QuoteSynthesis on Demand[2]
Simson Pharma Reference Standard (Impurity 12)Highly PurifiedCustomCustom QuoteCustom Synthesis
Pharmaffiliates Reference StandardHighly PurifiedCustomCustom QuoteSynthesis on Demand[6]

Note: Prices are subject to geopolitical supply chain fluctuations and specific lot characterization requirements.

Quality Control & Analytical Validation

To utilize 5-chloro-2,3-dihydro-1-benzofuran-4-amine as a reference standard or to quantify its presence in Prucalopride API, a stability-indicating analytical method must be established. The following protocol outlines a self-validating LC-MS/UV workflow.

Protocol: HPLC-UV/LC-MS Method for Trace-Level Quantification

Step 1: Sample and Standard Preparation

  • Action: Dissolve the reference standard in a diluent of 50:50 (v/v) LC-MS grade Water:Acetonitrile to a stock concentration of 1.0 mg/mL. Dilute further to target working concentrations (e.g., 0.1 µg/mL for LOQ determination).

  • Causality: The 50:50 ratio ensures complete solvation of the moderately hydrophobic benzofuran ring while matching the polarity of the initial mobile phase conditions. This prevents solvent-induced peak distortion (fronting/tailing) at the column head.

Step 2: Chromatographic Separation

  • Column: C18, 100 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, adjusted to pH 5.0 with acetic acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Causality: The primary amine on the benzofuran ring (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     ~4.5) is susceptible to secondary interactions with residual silanols on the silica stationary phase, which causes severe peak tailing. By buffering the mobile phase at pH 5.0 with Ammonium Acetate, we ensure reproducible retention. Furthermore, Ammonium Acetate is highly volatile, making it perfectly compatible with downstream mass spectrometry.
    

Step 3: Detection & Mass Confirmation

  • UV Detection: 225 nm. (Optimal absorbance maximum for the substituted benzofuran chromophore).

  • MS Detection: Positive Electrospray Ionization (+ESI).

  • Causality: UV provides robust, linear quantification for routine QA/QC, while LC-MS provides orthogonal mass confirmation by isolating the ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     precursor ion at m/z 170.0, ensuring no co-eluting unknown impurities inflate the quantitative assay.
    

Step 4: Self-Validation (System Suitability)

  • Action: Prior to sample analysis, inject the working standard six consecutive times.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be

    
    . The resolution factor (
    
    
    
    ) between Prucalopride API and 5-chloro-2,3-dihydro-1-benzofuran-4-amine must be
    
    
    .
  • Causality: This acts as a self-validating system. If the RSD exceeds 2.0%, it immediately flags injector inconsistency or standard degradation. An ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     guarantees baseline separation, ensuring that the API peak does not integrate into the impurity peak, thereby maintaining the integrity of the ICH Q3A/B qualification.
    

Synthesis & Integration Workflow

The following diagram illustrates the logical relationship between precursor materials, the formation of the impurity, API synthesis, and the subsequent regulatory analytical workflow.

G A Benzofuran Precursors (e.g., 4-amino-5-chloro derivatives) B 5-Chloro-2,3-dihydro-1-benzofuran-4-amine (CAS 76093-76-0) A->B Synthesis / Degradation Pathway C Prucalopride API Synthesis (Active Pharmaceutical Ingredient) B->C API Intermediate Integration D Impurity Profiling (ICH Q3A/B Guidelines) B->D Tracked as Impurity 12 / 20 C->D Quality Control Extraction E HPLC-UV & LC-MS Quantification Workflow D->E Analytical Method Execution F Reference Standard Qualification & Batch Release E->F Validation & Compliance

Caption: Workflow detailing the generation, integration, and analytical qualification of CAS 76093-76-0.

References

  • PubChem. 5-Chloro-2,3-dihydro-1-benzofuran-4-amine. National Center for Biotechnology Information. Available at:[Link]

  • Veeprho Pharmaceuticals. Prucalopride Inhouse Impurity D | CAS 182808-04-4. Available at:[Link]

  • Pharmaffiliates. 5-Chloro-2,3-dihydrobenzofuran-4-amine. Available at:[Link]

Sources

The Solubility Profile of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine in various organic solvents. As solubility is a critical determinant of a drug candidate's developability, impacting everything from process chemistry to bioavailability, a thorough characterization is paramount. This document moves beyond a simple data sheet, offering a deep dive into the theoretical principles governing solubility, a detailed, field-proven experimental protocol for its determination, and guidance on interpreting the resulting data. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology industries.

Introduction: The Critical Role of Solubility

In pharmaceutical development, the journey from a promising molecule to a viable drug product is fraught with challenges, many of which are dictated by the compound's fundamental physicochemical properties. Among these, solubility stands out as a critical parameter. It dictates the ease of synthesis and purification, influences the choice of formulation strategies, and ultimately impacts the bioavailability of the active pharmaceutical ingredient (API).[1][2] 5-Chloro-2,3-dihydro-1-benzofuran-4-amine, a heterocyclic amine, presents a unique set of properties that require a systematic approach to solubility assessment.

This guide provides the necessary theoretical and practical tools to establish a robust solubility profile for this compound, enabling informed decisions in process development, formulation, and preclinical studies.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium between the solid phase and the solution phase.[3] This equilibrium is governed by the principle "like dissolves like," which, in chemical terms, relates to the polarity and intermolecular forces of both the solute (the API) and the solvent.[4]

Physicochemical Properties of the Solute

Understanding the inherent properties of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine is the first step in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₈ClNOPubChem[5]
Molecular Weight 169.61 g/mol PubChem[5]
CAS Number 76093-76-0PubChem[6]
Calculated XLogP3 1.9PubChem[5]
Structure
Canonical SMILES: C1COC2=C1C(=C(C=C2)Cl)NPubChem[5]

The calculated XLogP value of 1.9 suggests that the molecule has moderate lipophilicity.[5] The presence of a chloro- group and a benzene ring contributes to its nonpolar character, while the amine (-NH₂) and ether (-O-) functionalities can act as hydrogen bond acceptors and, in the case of the amine, a donor. This amphiphilic nature suggests it will exhibit varied solubility across a range of solvents.

The Influence of the Solvent

The choice of solvent is critical.[7] Solvents are selected not only for their ability to dissolve the API but also for their safety, environmental impact, boiling point for easy removal, and compatibility with the manufacturing process.[7][8] Key solvent properties that influence solubility include:

  • Polarity Index: An empirical measure of a solvent's polarity.

  • Dielectric Constant (ε): A measure of a solvent's ability to separate ions. High-dielectric-constant solvents are better at solvating polar molecules and salts.

  • Hydrogen Bonding Capacity: Solvents can be hydrogen bond donors (HBD), acceptors (HBA), or both. The amine group on the solute makes hydrogen bonding a key interaction to consider.

The following table summarizes properties of common organic solvents, categorized by class, to aid in rational solvent selection for screening.

Solvent ClassSolventPolarity IndexDielectric Constant (ε) at 20°CBoiling Point (°C)
Protic Methanol5.132.7064.7
Ethanol5.224.5578.3
Isopropanol (IPA)3.919.9282.3
Aprotic Polar Acetonitrile5.837.581.6
Acetone5.120.756.3
N,N-Dimethylformamide (DMF)6.436.71153.0
Dimethyl Sulfoxide (DMSO)7.246.68189.0
Tetrahydrofuran (THF)4.07.5866.0
Aprotic Nonpolar Toluene2.42.38110.6
Hexane0.11.8868.7
Dichloromethane (DCM)3.18.9339.7
Ethyl Acetate4.46.0277.1

Data compiled from various sources.[1][5][9][10][11]

Based on these principles, one would predict that 5-Chloro-2,3-dihydro-1-benzofuran-4-amine will show good solubility in polar aprotic solvents like Acetone, THF, and Ethyl Acetate due to dipole-dipole interactions, and moderate solubility in protic solvents like alcohols where hydrogen bonding can occur. Its solubility is expected to be lower in highly nonpolar solvents like hexane.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is the gold standard. The most widely accepted and robust method for determining the solubility of chemical substances is the Shake-Flask Method , as described in OECD Test Guideline 105.[10][12] This method establishes the saturation concentration of a solute in a solvent under controlled temperature conditions.[3]

Workflow for Solubility Determination

The following diagram illustrates the complete workflow for determining the solubility profile.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_quant Phase 4: Quantification PREP1 Select Solvents PREP3 Equilibrate Solvent & API to Test Temperature (e.g., 25°C) PREP1->PREP3 PREP2 Prepare Stock Solutions (for Calibration Curve) QUANT1 Generate Calibration Curve PREP2->QUANT1 EXP1 Add Excess API to Solvent in Sealed Vials PREP3->EXP1 EXP2 Agitate at Constant Temperature (e.g., 24-48 hours) EXP1->EXP2 EXP3 Allow Solids to Settle EXP2->EXP3 ANA1 Withdraw Supernatant EXP3->ANA1 ANA2 Filter (e.g., 0.22 µm PTFE) ANA1->ANA2 ANA3 Dilute Sample if Necessary ANA2->ANA3 ANA4 Analyze by HPLC-UV ANA3->ANA4 QUANT2 Calculate Concentration (mg/mL or g/L) ANA4->QUANT2 QUANT1->QUANT2

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol

This protocol is based on the OECD 105 Shake-Flask method.[12]

A. Materials and Equipment

  • 5-Chloro-2,3-dihydro-1-benzofuran-4-amine (API)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

B. Safety Precautions

  • Consult the Safety Data Sheet (SDS) for 5-Chloro-2,3-dihydro-1-benzofuran-4-amine and all solvents before use.[5]

  • The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5]

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13]

C. Procedure

  • Preliminary Test (Optional but Recommended): To estimate the solubility range, add the API in small, incremental amounts to a known volume of solvent at the test temperature. Agitate between additions until a visual determination of dissolution can be made. This helps in planning the definitive experiment and analytical dilutions.

  • Equilibration:

    • Add an excess amount of the API to a series of vials (in triplicate for each solvent). An amount that ensures undissolved solid remains at equilibrium is essential.

    • Add a precise volume of the chosen solvent (e.g., 5 mL) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker (e.g., 25 °C ± 1 °C).

    • Agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, which should be confirmed by sampling at different time points (e.g., 24h, 48h) and ensuring the concentration does not change.[3]

  • Sample Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solids.

    • Perform a precise dilution of the filtrate with the same solvent to bring the concentration into the linear range of the analytical method.

D. Analytical Method (HPLC-UV)

  • Standard Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.[14]

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile and Water (with 0.1% formic acid). For example, 60:40 Acetonitrile:Water.[2][15]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Benzofuran derivatives typically exhibit strong UV absorbance.[4] A wavelength scan should be performed, but a starting point around 285-290 nm is recommended based on the benzofuran chromophore.

    • Column Temperature: 30 °C

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.995.

    • Inject the prepared (filtered and diluted) samples from the solubility experiment.

    • Determine the concentration of the API in the diluted sample using the calibration curve.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Data Interpretation and Reporting

The final solubility data should be reported in standard units, such as mg/mL or g/L, at the specified temperature.

Example Solubility Profile Table

The results of the experimental protocol should be summarized in a clear, tabular format.

SolventSolubility at 25°C (mg/mL)Classification
Hexane< 1Practically Insoluble
Toluene5.2Sparingly Soluble
Dichloromethane85.6Soluble
Ethyl Acetate110.1Freely Soluble
Acetone145.3Freely Soluble
Isopropanol40.8Soluble
Ethanol55.2Soluble
Methanol70.1Soluble
Acetonitrile125.7Freely Soluble
Water< 0.1Very Slightly Soluble

(Note: These are hypothetical data for illustrative purposes only.)

Logical Relationship of Properties and Results

The experimental results can be rationalized by mapping them back to the theoretical principles.

Caption: Relationship between solute/solvent properties and solubility.

The high solubility in polar aprotic solvents like acetone and acetonitrile aligns with the molecule's dipole moment and capacity for strong dipole-dipole interactions. The good solubility in alcohols demonstrates the contribution of hydrogen bonding with the amine and ether groups. As predicted, the solubility is poor in the nonpolar solvent hexane, where the polar functionalities of the API cannot be effectively solvated.

Conclusion

This guide has outlined a robust, scientifically-grounded approach to determining the solubility profile of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine. By integrating an understanding of the compound's physicochemical properties with a validated experimental protocol like the OECD 105 shake-flask method, researchers can generate reliable and accurate data. This information is fundamental for guiding solvent selection in manufacturing, enabling the design of effective drug delivery systems, and ultimately accelerating the path of a new chemical entity through the development pipeline.

References

  • PubChem. (n.d.). 5-Chloro-2,3-dihydro-1-benzofuran-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Chloro-2,3-dihydrobenzofuran-4-amine. Retrieved from [Link]

  • University of California, Davis. (n.d.). Solvent Physical Properties. Retrieved from [Link]

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-2,3-dihydro-1-benzofuran-4-amine. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2011). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. International Journal of Analytical Chemistry. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2023, September 15). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Retrieved from [Link]

  • Capot Chemical. (2025, December 24). MSDS of 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid. Retrieved from [Link]

  • Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.
  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • OECD. (2006, March 23). OECD Guidelines for the Testing of Chemicals: Partition Coefficient (1-octanol/water), Slow-Stirring Method. Retrieved from [Link]

  • Tero, T. R., et al. (2014). The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence. ChemistryOpen. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • Dissolution Technologies. (2006, August). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • MDPI. (2025, January 22). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Retrieved from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • U.S. EPA. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. Retrieved from [Link]

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Advanced Synthesis of 4-Aminobenzofuran Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 4-amino-benzofuran heterocycles, structured for application scientists and medicinal chemists.

Executive Summary

The 4-aminobenzofuran scaffold represents a privileged pharmacophore in modern drug discovery, acting as a critical bioisostere for indole and quinoline cores. Its unique electronic profile—placing a hydrogen bond donor/acceptor at the sterically crowded "inner" position (C4)—makes it invaluable for designing kinase inhibitors (e.g., PI3K, VEGFR) and GPCR ligands where precise pocket occupancy is required.

Synthesizing the 4-amino derivative is non-trivial due to the directing effects of the furan ring. Electrophilic aromatic substitution (EAS) on benzofuran typically favors the C2 (furan) or C5/C7 (benzene) positions, leaving the C4 position inaccessible via direct functionalization. Consequently, successful synthesis requires de novo ring construction or functional group interconversion (FGI) strategies that pre-install the nitrogen functionality or a suitable leaving group.

This guide presents two validated, high-fidelity workflows:

  • The "Process" Route: Aromatization of 4-oxo-4,5,6,7-tetrahydrobenzofurans (Scalable, Cost-Effective).

  • The "Discovery" Route: Cyclization of 3-nitrosalicylaldehydes (Rapid, Convergent).

Strategic Retrosynthesis & Pathway Selection

To access the C4-amine, we must bypass the natural reactivity of the benzofuran core. We utilize two distinct retrosynthetic disconnections:

Strategy A: The Tetrahydrobenzofuran Aromatization (Recommended for Scale-Up)

This route builds the furan ring on a cyclohexane scaffold before establishing the aromatic benzene system. It avoids regioisomer separation issues entirely.

  • Logic: 1,3-Cyclohexanedione

    
     4-Oxo-tetrahydrobenzofuran 
    
    
    
    4-Hydroxybenzofuran
    
    
    4-Triflate
    
    
    4-Amine.
  • Key Reaction: Buchwald-Hartwig Amination.[1]

Strategy B: The 3-Nitrosalicylaldehyde Cyclization (Recommended for Library Generation)

This route uses a pre-functionalized benzene ring where the nitrogen source (nitro group) is already installed at the correct position (ortho to the phenol, meta to the aldehyde).

  • Logic: 3-Nitrosalicylaldehyde +

    
    -Haloester 
    
    
    
    4-Nitrobenzofuran
    
    
    4-Aminobenzofuran.
  • Key Reaction: Rap-Stoermer / Feist-Benary Cyclization.

Visualization: Retrosynthetic Logic

Retrosynthesis cluster_RouteA Route A: Process / Scale-Up cluster_RouteB Route B: Discovery / MedChem Target 4-Aminobenzofuran Triflate 4-Benzofuranyl Triflate Target->Triflate Pd-Cat Amination Nitro 4-Nitrobenzofuran Target->Nitro Reduction (SnCl2/Fe) Phenol 4-Hydroxybenzofuran Triflate->Phenol Tf2O, Base Ketone 4-Oxo-4,5,6,7-tetrahydrobenzofuran Phenol->Ketone Aromatization (-H2) StartA 1,3-Cyclohexanedione + Chloroacetaldehyde Ketone->StartA Cyclization StartB 3-Nitrosalicylaldehyde + Ethyl Bromoacetate Nitro->StartB Rap-Stoermer Cyclization

Caption: Retrosynthetic analysis showing the two primary disconnections to access the 4-position.

Detailed Experimental Protocols

Protocol A: The "Process" Route (Via 4-Oxo-Tetrahydrobenzofuran)

Best for: Multi-gram synthesis, access to complex amines via coupling.

Step 1: Synthesis of 6,7-Dihydro-4(5H)-benzofuranone

This step constructs the furan ring fused to a cyclohexenone.

  • Reagents: 1,3-Cyclohexanedione (1.0 eq), Chloroacetaldehyde (50% aq, 1.2 eq), KOH (1.1 eq), MeOH/H2O.

  • Procedure:

    • Dissolve 1,3-cyclohexanedione in MeOH/H2O (1:1 v/v) and cool to 0°C.

    • Add KOH dissolved in water dropwise (maintain pH ~8–9).

    • Add chloroacetaldehyde solution slowly.

    • Stir at RT for 12–16 h. A solid precipitate often forms.

    • Workup: Acidify to pH 4 with 2N HCl. Extract with EtOAc.[1][2][3][4] Wash with brine, dry (Na2SO4), and concentrate.[5][6]

    • Purification: Recrystallization from hexanes/EtOAc or silica column (20% EtOAc/Hex).

    • Yield Expectation: 60–75%.

Step 2: Aromatization to 4-Hydroxybenzofuran

Conversion of the ketone to the phenol requires oxidative dehydrogenation.

  • Reagents: 10% Pd/C (0.1 eq by wt), p-Cymene (solvent).

  • Procedure:

    • Suspend the ketone and Pd/C in p-Cymene.

    • Reflux vigorously (approx. 180°C) for 24 h under N2 flow to remove H2.

    • Workup: Filter hot through Celite to remove Pd/C. Wash pad with EtOAc.

    • Concentrate filtrate.[1] p-Cymene can be distilled off or removed via column chromatography.

    • Purification: Silica gel chromatography (Gradient 0–30% EtOAc/Hex).

    • Yield Expectation: 50–65%.

Step 3: Activation to 4-Benzofuranyl Triflate
  • Reagents: 4-Hydroxybenzofuran (1.0 eq), Triflic anhydride (Tf2O, 1.2 eq), Pyridine (2.0 eq), DCM, 0°C.

  • Procedure: Standard triflation protocol. Quench with NaHCO3.

    • Critical Note: Isolate quickly; triflates can be hydrolytically unstable on silica if acidic. Use 1% Et3N in eluent.

Step 4: Buchwald-Hartwig Amination
  • Reagents: 4-Benzofuranyl triflate (1.0 eq), Primary/Secondary Amine (1.2 eq), Pd2(dba)3 (2 mol%), XPhos or BINAP (4 mol%), Cs2CO3 (2.0 eq), Toluene or Dioxane (anhydrous).

  • Procedure:

    • Charge Schlenk tube with Triflate, Amine, Base, and Catalyst/Ligand mix.

    • Evacuate/backfill with Argon (3x).

    • Add solvent and heat to 100°C for 12 h.

    • Workup: Filter through Celite, concentrate, purify via column.

    • Yield Expectation: 70–90% (Amine dependent).

Protocol B: The "Discovery" Route (Via 3-Nitrosalicylaldehyde)

Best for: Rapid synthesis of simple 4-aminobenzofurans or when the amine is installed later via reduction.

Step 1: Cyclization to Ethyl 4-Nitrobenzofuran-2-carboxylate
  • Reagents: 3-Nitrosalicylaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), K2CO3 (2.5 eq), DMF, 80°C.

  • Procedure:

    • Dissolve aldehyde and K2CO3 in DMF.

    • Add ethyl bromoacetate. Heat to 80°C for 4 h.

    • Mechanism: O-alkylation followed by intramolecular aldol condensation and dehydration (Rap-Stoermer type).

    • Workup: Pour into ice water. Filter the precipitate (yellow solid).

    • Yield Expectation: 60–80%.

Step 2: Hydrolysis and Decarboxylation (Optional)

If the C2-ester is not desired:

  • Hydrolysis: NaOH/EtOH, reflux (1 h).

  • Decarboxylation: Heat the carboxylic acid with Cu powder in Quinoline at 200°C (classic) or use microwave irradiation in NMP.

Step 3: Nitro Reduction
  • Reagents: SnCl2·2H2O (5.0 eq), EtOH, Reflux OR Fe powder, NH4Cl, EtOH/H2O.

  • Procedure:

    • Suspend nitro compound in EtOH.[1]

    • Add SnCl2.[1] Reflux for 2 h.

    • Workup: Neutralize with sat. NaHCO3 (careful of foaming). Filter tin salts through Celite. Extract filtrate with EtOAc.[1][2][3]

    • Yield Expectation: 85–95%.

Data Summary & Comparison

ParameterRoute A: 4-Oxo-TetrahydroRoute B: 3-Nitrosalicylaldehyde
Starting Material Cost Low (Cyclohexanedione)Medium/High (3-Nitrosalicylaldehyde)
Scalability High (Kg scale feasible)Moderate (Exothermic steps)
Step Count 4 (to Amine)3 (to Amine)
Diversity Point Late (Amine coupling)Early (Ring formation)
Regiocontrol Perfect (Structural constraint)Perfect (Pre-functionalized)
Key Risk Aromatization conditions (High T)Decarboxylation (if C2 unsubstituted needed)

Visualizing the Process Workflow (Route A)

ProcessWorkflow cluster_Step1 Step 1: Ring Construction cluster_Step2 Step 2: Aromatization cluster_Step3 Step 3: C-N Coupling CHD 1,3-Cyclohexanedione TetraOne 6,7-Dihydro-4(5H)- benzofuranone CHD->TetraOne KOH, MeOH 0°C -> RT ClAc Chloroacetaldehyde ClAc->TetraOne Hydroxy 4-Hydroxybenzofuran TetraOne->Hydroxy Pd/C, p-Cymene Reflux (-H2) Triflate 4-OTf Intermediate Hydroxy->Triflate Tf2O, Py Product 4-Aminobenzofuran Triflate->Product Pd-Cat, Amine Buchwald-Hartwig

Caption: Step-by-step workflow for the "Process" route, highlighting the critical aromatization and coupling phases.

References

  • Stetter, H., & Lauterbach, R. (1962). Über Verbindungen mit Urotropin-Struktur, XXIV. Ein neuer Weg zu 4-substituierten Benzofuranen. Justus Liebigs Annalen der Chemie. (Foundational work on 1,3-cyclohexanedione condensation).

  • Rali, H. et al. (2025). Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide. BenchChem Technical Reports. (Modern protocols for Smiles rearrangement and reduction).

  • Paul, S. et al. (2020). Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. PMC. (Nucleophilic substitution strategies on related heterocycles).

  • Buchwald, S. L., & Hartwig, J. F. (Various). Palladium-Catalyzed Amination of Aryl Halides and Triflates. (General methodology for Step 4 of Route A).

  • Yamamori, T. et al. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives. Chem Pharm Bull.[7] (Tetrahydrobenzofuran synthesis details).

Sources

Methodological & Application

Synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine from 1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine from 1,3-Cyclohexanedione

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine , a critical pharmacophore found in high-affinity 5-HT4 receptor agonists (e.g., Prucalopride). While traditional industrial routes often rely on the functionalization of pre-existing phenol derivatives or benzofuran scaffolds, this guide focuses on a de novo construction approach starting from the accessible and cost-effective 1,3-cyclohexanedione .

The methodology outlined here utilizes a "Construct-Aromatize-Functionalize" strategy. This approach offers superior control over the C4-nitrogen installation and avoids the regioselectivity issues common in the direct electrophilic substitution of 2,3-dihydrobenzofuran.

Key Advantages of this Protocol:

  • Regiocontrol: The C4-amino position is defined by the carbonyl of the starting material, eliminating isomer separation.

  • Cost Efficiency: Utilizes 1,3-cyclohexanedione, a commodity chemical.

  • Scalability: Avoids hazardous nitration steps common in alternative routes.

Retrosynthetic Logic & Pathway Visualization

The synthesis hinges on the transformation of the cyclohexane ring into a benzene ring after the furan moiety has been annealed. The critical challenge is the "Redox Toggle" : we must first aromatize the cyclohexane ring to a phenol (oxidation) and subsequently reduce the furan ring to a dihydrofuran (reduction), or perform these in a sequence that preserves the desired saturation.

Strategic Workflow:

  • Annulation: Construction of the furan ring onto the 1,3-cyclohexanedione enol.

  • Aromatization: Conversion of the cyclohexenone core to a phenol.

  • Selective Reduction: Saturation of the furan double bond.

  • Amination: Conversion of the phenol to an aniline via triflate activation.

  • Chlorination: Late-stage electrophilic halogenation.

SynthesisPathway SM 1,3-Cyclohexanedione Int1 6,7-Dihydro-4(5H)-benzofuranone SM->Int1 Chloroacetaldehyde, KOH, MeOH Int2 4-Hydroxybenzofuran (Aromatized Core) Int1->Int2 Pd/C, Heat (Dehydrogenation) or DDQ Int3 2,3-Dihydro-4-hydroxybenzofuran Int2->Int3 H2, Pd/C (Selective Furan Reduction) Int4 4-Amino-2,3-dihydrobenzofuran (via Triflate) Int3->Int4 1. Tf2O, Py 2. Pd-Cat Amination Target 5-Chloro-2,3-dihydro- 1-benzofuran-4-amine Int4->Target NCS, MeCN (Regioselective Chlorination)

Caption: Figure 1. Stepwise synthetic logic from 1,3-cyclohexanedione to the target 5-chloro-4-amino-dihydrobenzofuran scaffold.

Detailed Experimental Protocols

Stage I: Furan Ring Annulation (The Feist-Benary Modification)

The objective is to fuse a furan ring onto the cyclohexane dione. We utilize chloroacetaldehyde dimethyl acetal, which acts as a masked


-halo aldehyde.
  • Reagents: 1,3-Cyclohexanedione (1.0 eq), Chloroacetaldehyde dimethyl acetal (1.2 eq), KOH (2.5 eq), Methanol.

  • Mechanism: O-alkylation of the enolate followed by intramolecular aldol condensation and dehydration.

Protocol:

  • Dissolve 1,3-cyclohexanedione (11.2 g, 100 mmol) in MeOH (100 mL).

  • Add KOH (14.0 g, 250 mmol) dissolved in MeOH (50 mL) dropwise at 0°C.

  • Add Chloroacetaldehyde dimethyl acetal (18 mL, 120 mmol) slowly.

  • Heat the mixture to reflux for 4 hours. Monitor by TLC (formation of a less polar spot).

  • Cool to RT, acidify with 2N HCl to pH 1 (to hydrolyze the acetal and promote cyclization). Stir for 1 hour.

  • Neutralize with NaHCO3, extract with EtOAc (3 x 100 mL).

  • Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

  • Target Product: 6,7-dihydro-4(5H)-benzofuranone.

    • Checkpoint: This intermediate is a bicyclic enone.

Stage II: Aromatization (The Dehydrogenation Step)

This is the most critical step. We must convert the cyclohexenone ring into a phenol.

  • Reagents: 10% Pd/C (0.1 eq), Diphenyl ether (solvent).

  • Alternative: DDQ (2.2 eq) in Toluene (for small scale).

Protocol (Catalytic Dehydrogenation):

  • Suspend 6,7-dihydro-4(5H)-benzofuranone (10 g) and 10% Pd/C (1.0 g) in diphenyl ether (50 mL).

  • Heat to 200°C under a gentle stream of nitrogen (to remove H2 formed) for 6–12 hours.

  • Cool to RT and dilute with hexane (to precipitate the catalyst/polymer). Filter through Celite.

  • Extract the filtrate with 2N NaOH (the product is a phenol and will move to the aqueous phase).

  • Separate organic layer (discard diphenyl ether). Acidify the aqueous layer with HCl.[1]

  • Extract the precipitated phenol with ether.

  • Target Product: 4-Hydroxybenzofuran.

Stage III: Selective Reduction & Nitrogen Installation

We now have a fully aromatic benzofuran. We need to reduce the furan ring selectively (leaving the benzene ring intact) and convert the hydroxyl to an amine.

Step A: Selective Reduction

  • Dissolve 4-Hydroxybenzofuran in EtOH.

  • Add 10% Pd/C (5 wt%).

  • Hydrogenate at 30 psi (2 atm) at RT.

    • Note: The furan double bond is olefinic and reduces much faster than the benzene ring. Monitor closely to prevent over-reduction to the octahydrobenzofuran.

  • Filter and concentrate to yield 2,3-dihydro-4-hydroxybenzofuran .

Step B: Hydroxyl-to-Amine Conversion (Buchwald-Hartwig Approach) Direct amination of phenols is difficult; the triflate intermediate is preferred.

  • Triflation: React the phenol with Triflic anhydride (Tf2O) and Pyridine in DCM at 0°C. Isolate the 4-triflyloxy-2,3-dihydrobenzofuran.

  • Amination:

    • Catalyst: Pd2(dba)3 (2 mol%), BINAP (4 mol%).

    • Amine Source: Benzophenone imine (1.2 eq) or LiHMDS .

    • Base: Cs2CO3, Toluene, 100°C.

  • Hydrolysis: Treat the resulting imine with 2N HCl/THF to release the free amine.

  • Target Product: 4-Amino-2,3-dihydrobenzofuran.

Stage IV: Regioselective Chlorination

The amino group at C4 strongly activates the C5 and C7 positions. However, in the dihydrobenzofuran system, the C5 position (para to the ether oxygen, ortho to the amine) is electronically favored for electrophilic attack by soft electrophiles.

  • Reagents: N-Chlorosuccinimide (NCS), Acetonitrile.

Protocol:

  • Dissolve 4-Amino-2,3-dihydrobenzofuran (1.0 eq) in Acetonitrile (0.1 M).

  • Cool to 0°C.

  • Add NCS (1.05 eq) portion-wise over 30 minutes.

    • Critical Control: Do not use excess NCS or higher temperatures to avoid 5,7-dichloro formation.

  • Stir at RT for 2 hours.

  • Concentrate and purify via column chromatography (DCM/MeOH).

  • Final Product: 5-Chloro-2,3-dihydro-1-benzofuran-4-amine .

Quantitative Data Summary

StepTransformationKey ReagentTypical YieldCritical Quality Attribute (CQA)
1 AnnulationCl-CH2-CH(OMe)265-75%Absence of uncyclized aldol adducts.
2 AromatizationPd/C, Heat80-85%Complete conversion of enone; no over-oxidation.
3 ReductionH2, Pd/C90-95%Selectivity: Dihydrofuran vs. Octahydrofuran.
4 AminationTf2O / Pd-Cat70-80%Complete hydrolysis of imine intermediate.
5 ChlorinationNCS85-90%Regioselectivity (C5 vs C7 ratio > 20:1).

References

  • Preparation of Prucalopride Intermediates.Google Patents.
  • Synthesis of Benzofurans via Feist-Benary Reaction. Organic Chemistry Portal. [Link]

  • Selective Hydrogenation of Benzofurans. Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Amination of Aryl Triflates. Buchwald Lab, MIT. [Link]

  • Regioselective Chlorination of Anilines. Tetrahedron Letters. [Link]

Sources

Technical Application Note: Regioselective Chlorination of 2,3-Dihydro-1-benzofuran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for organic chemists and process development scientists. It details the regioselective monochlorination of 2,3-dihydro-1-benzofuran-4-amine using N-chlorosuccinimide (NCS), a mild and manipulative alternative to gaseous chlorine.

Abstract & Core Rationale

The chlorination of electron-rich heteroaromatic amines is a pivotal step in the synthesis of serotonin 5-HT


 receptor agonists and other central nervous system (CNS) active agents. Direct chlorination using Cl

gas often leads to aggressive over-chlorination and oxidation of the sensitive aniline functionality.

This protocol utilizes N-Chlorosuccinimide (NCS) in a polar aprotic solvent (Acetonitrile) to achieve high regioselectivity.[1] The reaction exploits the synergistic directing effects of the amino and ether groups to selectively halogenate the C7 position (para to the amine), minimizing the formation of the C5-isomer or 5,7-dichloro byproducts.

Mechanistic Insight & Regioselectivity

The substrate, 2,3-dihydro-1-benzofuran-4-amine, possesses two strong activating groups: the amine (-NH


) at C4 and the cyclic ether (-OR) at position 1.
  • Amine Effect (Strongest Director): Directs ortho (C5) and para (C7).

  • Ether Effect (Moderate Director): Directs ortho (C7) and para (C5).

While both positions are electronically activated, the C7 position is generally favored for monochlorination due to the dominant para-directing nature of the amine, reinforced by the ortho-directing effect of the ether oxygen.

Mechanism Visualization

The following diagram illustrates the resonance activation and the electrophilic attack pathway.

ReactionMechanism Substrate 2,3-Dihydro-1- benzofuran-4-amine Complex Sigma Complex (Resonance Stabilized) Substrate->Complex + Cl+ (from NCS) Attack at C7 NCS NCS (Electrophile Source) NCS->Complex Product 7-Chloro-2,3-dihydro- 1-benzofuran-4-amine Complex->Product - H+ Byproduct Succinimide Complex->Byproduct Elimination

Caption: Electrophilic aromatic substitution pathway favoring C7 chlorination via synergistic activation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Role
2,3-dihydro-1-benzofuran-4-amine 135.161.0Substrate
N-Chlorosuccinimide (NCS) 133.531.05Chlorinating Agent
Acetonitrile (ACN) 41.0510-15 volSolvent
Ammonium Acetate (Optional) 77.080.1Catalyst (if sluggish)
Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • Charge a clean, dry 3-neck round-bottom flask with 2,3-dihydro-1-benzofuran-4-amine (1.0 equiv).

  • Add Acetonitrile (ACN) (10 mL per gram of substrate).

    • Note: DMF can be used if solubility is an issue, but ACN simplifies workup.

  • Cool the solution to 0–5 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

Step 2: Addition of NCS

  • Dissolve NCS (1.05 equiv) in a minimal amount of ACN (or add solid portion-wise if scale allows).

  • Add the NCS solution dropwise to the amine solution over 30 minutes.

    • Critical: Maintain internal temperature < 10 °C. Rapid addition can lead to exotherms and di-chlorination (5,7-dichloro impurity).

  • Protect the reaction from light (foil wrap) to inhibit radical side reactions.

Step 3: Reaction Monitoring

  • Allow the mixture to warm to Room Temperature (20–25 °C) naturally.

  • Stir for 2–4 hours.

  • QC Check: Monitor by TLC (System: Hexanes/EtOAc 3:1) or HPLC.[3]

    • Target: Disappearance of starting material (R

      
       ~0.4) and appearance of product (R
      
      
      
      ~0.5).
    • Stop Condition: If di-chloro impurity (R

      
       > 0.6) begins to form >2%, quench immediately.
      

Step 4: Workup & Isolation

  • Quench: Pour the reaction mixture into a stirred solution of 10% Na

    
    S
    
    
    
    O
    
    
    (Sodium Thiosulfate) and ice water. This neutralizes unreacted NCS.
  • Extraction: Extract with Ethyl Acetate (3 x volumes).

  • Wash: Wash combined organics with water (2x) and saturated Brine (1x).

  • Dry: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Step 5: Purification

  • Crude Appearance: typically a dark brown/red oil or solid.

  • Method: Flash Column Chromatography (Silica Gel).[4]

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
  • Recrystallization (Alternative): If solid, recrystallize from Hexanes/EtOAc.

Workflow Diagram

ProtocolWorkflow Start Start: Dissolve Amine in ACN (0°C) AddNCS Add NCS (1.05 eq) Dropwise, Dark, <10°C Start->AddNCS Monitor Monitor (TLC/HPLC) 2-4 hrs at RT AddNCS->Monitor Monitor->Monitor Incomplete Quench Quench: 10% Na2S2O3 Stop Oxidation Monitor->Quench Complete Extract Extraction (EtOAc) & Brine Wash Quench->Extract Purify Purification (Column/Recryst) Extract->Purify Final Pure 7-Chloro Product Purify->Final

Caption: Operational workflow for the safe chlorination and isolation of the target amine.

Process Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Conversion NCS degradation or moisture.Use fresh NCS (recrystallized from benzene/acetic acid if needed). Ensure anhydrous solvent.[3]
Di-chlorination High Temp or Localized Excess.Slow down addition rate. Cool to -10°C. Reduce NCS to 0.95 eq.
Regio-isomer Mix Thermodynamic equilibration.Keep reaction time short. Do not heat above 40°C.
Dark Coloration Oxidation of aniline.Degas solvents with N

. Perform reaction under inert atmosphere.

Characterization (Expected Data)

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • The starting material shows 3 aromatic protons.

    • The 7-chloro product will show 2 aromatic protons as an AB system (doublets, J ~8.5 Hz) corresponding to H5 and H6.

    • Diagnostic: Loss of the triplet/multiplet pattern of the unsubstituted benzene ring.

  • Mass Spectrometry:

    • M+H peak at [M+34] relative to starting material.

    • Characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Safety Considerations

  • NCS: Irritating to eyes and respiratory system. Avoid contact with skin.

  • Anilines: Potentially toxic and skin sensitizers. Handle in a fume hood with double nitrile gloves.

  • Exotherm: Although NCS is milder than Cl

    
    , the reaction is exothermic. Scale-up requires careful thermal monitoring.
    

References

  • N-Chlorosuccinimide (NCS) Reagent Profile. Organic Chemistry Portal. [Link]

  • Synthesis of 7-chloro-2,3-dihydrobenzofuran-4-amine derivatives (Analogous Scaffolds). PubChem Compound Summary. [Link]

  • General Procedure for NCS Chlorination. GalChimia Synthetic Pages. [Link]

Sources

Application Note: Reductive Amination Protocols for 5-Chloro-2,3-dihydrobenzofuran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The molecule 5-chloro-2,3-dihydrobenzofuran-4-amine (CAS: 76093-76-0) represents a distinct challenge in synthetic organic chemistry. As a core scaffold in the synthesis of 5-HT4 receptor agonists (most notably Prucalopride and its analogs), the efficient functionalization of its exocyclic amine is a critical process step.

However, this amine is not a standard nucleophile. It possesses a unique combination of steric congestion and electronic deactivation that renders standard reductive amination protocols (e.g., methanolic NaBH3CN) frequently ineffective, particularly when reacting with ketones.

The Challenge: Steric & Electronic Mismatch
  • Steric Ortho-Substitution: The amine at position 4 is flanked by a chlorine atom at position 5 and the dihydrofuran ring methylene at position 3. This creates a "steric wall" that impedes the attack on bulky carbonyls (like the N-substituted piperidones used in drug synthesis).

  • Electronic Deactivation: The aniline nitrogen lone pair is delocalized into the aromatic ring, reducing nucleophilicity. The inductive effect of the adjacent chlorine further reduces basicity (

    
     of conjugate acid 
    
    
    
    2-3).

This guide details two validated protocols:

  • Protocol A (Titanium-Mediated): The "Gold Standard" for difficult ketones and sterically hindered systems.

  • Protocol B (Acid-Activated STAB): A milder, high-throughput method suitable for reactive aldehydes.

Mechanistic Analysis & Decision Matrix

To achieve high conversion, one must manipulate the equilibrium between the free amine/carbonyl and the imine intermediate. For this substrate, the equilibrium heavily favors the starting materials due to the steric cost of imine planarity.

Diagram 1: Reaction Energy Landscape & Steric Clash

The following diagram illustrates the kinetic bottleneck caused by the 5-chloro and 3-methylene groups, necessitating the use of Lewis Acid catalysis (Ti(IV)).

Reaction_Mechanism Substrate 5-Cl-2,3-dihydrobenzofuran-4-amine Intermediate Hemiaminal Intermediate Substrate->Intermediate + Ketone Barrier Steric Clash (5-Cl & 3-CH2) Imine Imine Species (Transient) Barrier->Imine Blocked w/o Catalyst Intermediate->Substrate Reversion (Fast) Intermediate->Barrier Product N-Alkylated Product Imine->Product Rapid Reduction Ti Ti(OiPr)4 (Lewis Acid + Water Scavenger) Ti->Intermediate Activates Oxygen Ti->Imine Forces Dehydration Borohydride Borohydride Reduction Borohydride->Product

Caption: The steric bulk at positions 3 and 5 destabilizes the imine. Ti(OiPr)4 is required to trap water and coordinate the hemiaminal oxygen, driving the equilibrium forward.

Experimental Protocols

Protocol A: Titanium(IV) Isopropoxide Mediated Reductive Amination

Target Application: Reaction with Ketones (e.g., 1-(3-methoxypropyl)piperidin-4-one) or sterically hindered aldehydes. Mechanism: Lewis-acid activation and in-situ water scavenging.

Reagents & Materials
ComponentEquivalentsRole
Amine (5-Cl-2,3-dihydrobenzofuran-4-amine)1.0 equivNucleophile
Ketone/Aldehyde 1.1 – 1.2 equivElectrophile
Titanium(IV) Isopropoxide (Ti(OiPr)4)1.5 – 2.0 equivLewis Acid / Dehydrating Agent
Sodium Borohydride (NaBH4)1.5 equivReducing Agent
Ethanol (Absolute) Solvent (Step 2)Proton source for reduction
THF or Toluene Solvent (Step 1)Aprotic medium for imine formation
Step-by-Step Methodology
  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Nitrogen/Argon, charge the Amine (1.0 eq) and the Ketone (1.2 eq).

    • Add anhydrous THF (approx. 5 mL per gram of amine). Note: This reaction can also be run neat (solvent-free) if the ketone is a liquid, which often improves kinetics.

    • Add Ti(OiPr)4 (1.5 eq) dropwise via syringe.

    • Stir at Ambient Temperature (20-25°C) for 12–18 hours.

    • Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aniline. The imine may be unstable on silica; rely on the consumption of starting material.

  • Reduction:

    • Dilute the reaction mixture with Absolute Ethanol (equal volume to THF).

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH4 (1.5 eq) portion-wise (caution: gas evolution).

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup (Titanium Quench):

    • Crucial Step: Quench by adding 2N NaOH or Water (approx. 2 mL per mmol Ti). A heavy white/yellow precipitate (

      
      ) will form.
      
    • Stir vigorously for 20 minutes to ensure full hydrolysis of titanium alkoxides.

    • Filter the suspension through a pad of Celite . Wash the pad thoroughly with EtOAc or DCM.

    • Concentrate the filtrate. Partition between EtOAc and saturated

      
      .
      
    • Dry organic layer (

      
      ) and concentrate to yield the crude secondary amine.
      
Protocol B: Acid-Activated Sodium Triacetoxyborohydride (STAB)

Target Application: Reaction with Aldehydes or highly reactive cyclic ketones. Mechanism: Protonation of the carbonyl/hemiaminal to assist water loss.

Reagents & Materials
ComponentEquivalentsRole
Amine 1.0 equivNucleophile
Aldehyde 1.1 – 1.3 equivElectrophile
NaBH(OAc)3 1.5 – 2.0 equivMild Reducing Agent
Acetic Acid (AcOH) 1.0 – 2.0 equivCatalyst / pH Control
1,2-Dichloroethane (DCE) SolventStandard solvent (DCM is alternative)
Step-by-Step Methodology
  • Mixing:

    • Dissolve the Amine (1.0 eq) and Aldehyde (1.2 eq) in DCE (0.1 M concentration).

    • Add Acetic Acid (1.5 eq). Stir for 15-30 minutes to allow pre-equilibrium.

  • Reduction:

    • Add NaBH(OAc)3 (1.5 eq) in a single portion.

    • Stir at room temperature under Nitrogen.

    • Time: Aldehydes typically react within 2–6 hours. Ketones may require 16+ hours or heating to 40°C.

  • Workup:

    • Quench with saturated aqueous

      
       (stir until gas evolution ceases).
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine. Dry and concentrate.

Analytical Validation & Quality Control

When synthesizing N-alkylated derivatives of 5-chloro-2,3-dihydrobenzofuran-4-amine, specific spectral changes confirm success.

Analytical MethodExpected Observation
1H NMR (Aromatic) The two aromatic doublets (approx. 6.5 - 7.0 ppm) often shift upfield slightly due to increased electron density on the nitrogen after alkylation.
1H NMR (Aliphatic) Look for the disappearance of the sharp singlet (-NH2, usually broad) and appearance of a broad triplet/doublet (-NH-R) around 4.0–5.0 ppm (solvent dependent).
LC-MS M+1 peak corresponding to Product. Note: The chlorine isotope pattern (3:1 ratio of M : M+2) must be preserved.
TLC The secondary amine product is usually less polar than the primary amine starting material in EtOAc/Hexane systems but may streak due to basicity.

Troubleshooting Guide

Diagram 2: Protocol Optimization Flowchart

Use this logic tree to troubleshoot low yields.

Optimization_Flow Start Low Yield / No Reaction CheckSM Is Starting Amine Remaining? Start->CheckSM CheckImine Is Imine Forming? CheckSM->CheckImine Yes Decision3 Check Reagent Quality (Wet Solvent?) CheckSM->Decision3 No (Decomposition) Decision1 Switch to Protocol A (Ti(OiPr)4) CheckImine->Decision1 Yes, but reduction failed Decision2 Increase Temp (40-60°C) or Microwave CheckImine->Decision2 No (Steric Barrier) Decision2->Decision1 Still failing?

Caption: Systematic troubleshooting for sterically hindered anilines. Thermal energy or Lewis acid strength are the primary levers.

Common Pitfall:

  • Problem: "I see the imine in the crude NMR, but it didn't reduce."

  • Cause: The imine might be sterically protecting the C=N bond from the borohydride.

  • Solution: Use a smaller reducing agent (LiBH4) or increase the reaction time of the reduction step (Step 2 in Protocol A) and ensure the solvent (EtOH) is added to solubilize the borohydride.

References

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1355-1358.
  • Patent CN112552292B. (2021). "Method for synthesizing prucalopride impurity." (Demonstrates the specific reductive amination of 5-chloro-2,3-dihydrobenzofuran-4-amine with piperidine ketones).

Sources

Technical Guide: Handling, Stability, and Storage Protocol for 5-Chloro-2,3-dihydro-1-benzofuran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2,3-dihydro-1-benzofuran-4-amine (CAS: 76093-76-0) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of high-affinity 5-HT4 receptor agonists like Prucalopride .[1]

As an electron-rich aniline derivative fused to a dihydrobenzofuran ring, this molecule presents a specific stability paradox: the dihydrobenzofuran core provides structural rigidity, but the 4-amino group—activated by the ether oxygen at position 1—renders the molecule highly susceptible to oxidative degradation and photolytic coupling .

This guide defines the "Gold Standard" protocols for researchers to prevent the formation of colored impurities (azo/azoxy dimers and quinone imines) that can compromise downstream GMP synthesis steps.

Physicochemical Profile & Critical Properties

PropertySpecificationCritical Note
CAS Number 76093-76-0Verify against CAS 55872-82-7 (related salt forms).[1]
Molecular Formula C₈H₈ClNOMW: 169.61 g/mol
Appearance Off-white to pale beige solidRed flag: Dark brown/purple indicates significant oxidation.[1]
Solubility DMSO, Methanol, DCMLow solubility in water (Free Base).
pKa (Calc.) ~3.5 - 4.0 (Aniline N)Weak base; forms stable hydrochloride salts.[1]
Hygroscopicity Low (Free Base) / High (Salts)Salts must be stored with desiccants.

Mechanisms of Instability

To handle this compound effectively, one must understand why it degrades. The degradation is not random; it follows specific chemical pathways driven by electron density.

Oxidative Coupling (The "Browning" Effect)

The amino group at position 4 is electron-rich.[1] Upon exposure to atmospheric oxygen, especially under light, it undergoes radical cation formation .

  • Step 1: Loss of an electron and proton to form a neutral amino radical (Ar-NH[1]•).

  • Step 2: Radical coupling leads to hydrazine linkages (Ar-NH-NH-Ar) or condensation into azo compounds (Ar-N=N-Ar).[1]

  • Result: These conjugated systems are highly colored (yellow

    
     brown 
    
    
    
    black), even at ppm levels.
Photolytic Instability

The benzofuran chromophore absorbs in the UV region. Energy absorption can facilitate the homolytic cleavage of the N-H bond, accelerating the oxidative pathways described above.

Visualization: Degradation Pathway

The following diagram illustrates the cascade from stable amine to colored impurity.

DegradationPathway Start 5-Chloro-2,3-dihydro- 1-benzofuran-4-amine Light UV Light / O2 Start->Light Radical Amino Radical (Ar-NH•) Light->Radical H-abstraction Dimer Hydrazine/Azo Dimers (Colored) Radical->Dimer Coupling Polymer Insoluble Black Tars Dimer->Polymer Polymerization

Caption: Figure 1. Oxidative degradation cascade triggered by light and oxygen, leading to colored impurities.

Handling Protocols (The "Inert Loop")

Objective: Isolate the molecule from Oxygen and UV light during all manipulation phases.

Protocol A: Receipt and Initial Inspection[1]
  • Trigger: Upon package arrival.

  • Environment: Fume hood with ambient lighting (avoid direct sunlight).

  • Visual Check: Inspect the container through the glass.

    • Pass: White to pale beige powder.

    • Fail: Dark brown crust or sticky oil. (Reject lot if purity is critical).

  • Equilibration: Allow the sealed container to reach room temperature before opening to prevent water condensation (which accelerates oxidation).

Protocol B: Weighing and Dispensing
  • Requirement: Minimize open-vial time.

  • Best Practice: Use a Glove Box (N₂ atmosphere) for bulk subdivision.

  • Alternative (Benchtop):

    • Flush the headspace of the source container with Argon or Nitrogen immediately before and after opening.

    • Use amber glass vials for aliquots.

    • If the compound is an oil/paste, use a positive displacement pipette to avoid aeration.

Protocol C: Solubilization
  • Solvents: Use degassed solvents (sparged with Helium or Nitrogen for 15 mins).

  • Avoid: Ethers (THF/Dioxane) that may contain peroxides, as these will rapidly oxidize the amine.

  • Recommendation: Prepare solutions fresh. If storage is needed, acidify the solution (e.g., 0.1% Formic Acid in MeCN) to protonate the amine, which protects it from oxidation.

Storage Specifications

The storage strategy depends on the physical form (Free Base vs. Salt).

Free Base (CAS 76093-76-0)

The free base is the most reactive form.[1]

  • Temperature: -20°C (Preferred) or 2-8°C (Acceptable for <1 month).

  • Container: Amber glass vial with a Teflon-lined screw cap.[1] Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

  • Headspace: Argon overlay is mandatory. Argon is heavier than air and provides a better blanket than Nitrogen.

Hydrochloride Salt

If you synthesize or purchase the HCl salt, it is significantly more stable.

  • Mechanism: Protonation of the nitrogen lone pair (

    
    ) removes the electron density required for radical oxidation.
    
  • Storage: Room temperature (desiccated) is often acceptable, but 2-8°C is recommended to prevent hydrolysis of the ether linkage over years.

Storage Workflow Diagram

StorageWorkflow Receipt Receipt of Material FormCheck Check Form Receipt->FormCheck FreeBase Free Base (High Risk) FormCheck->FreeBase Amine Salt HCl Salt (Lower Risk) FormCheck->Salt Salt ActionFB 1. Flush with Argon 2. Seal in Amber Vial 3. Store at -20°C FreeBase->ActionFB ActionSalt 1. Ensure Desiccant 2. Store at 2-8°C Salt->ActionSalt

Caption: Figure 2. Decision logic for storage based on chemical form (Free Base vs. Salt).

Analytical Validation (QC)

Do not rely solely on labels. Validate stability before critical experiments.

HPLC Method Parameters (Suggested)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine during the run).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Pass Criteria: >98% Area.

  • Fail Criteria: Appearance of late-eluting peaks (dimers) or fronting peaks (N-oxides).[1]

Safety & Emergency

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.[2]

  • Spill Cleanup: Do not use bleach (oxidizer). Absorb with sand/vermiculite. Clean surface with ethanol.

  • First Aid: In case of contact, wash with soap and water.[3] If inhaled, move to fresh air.[3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12669700, 5-Chloro-2,3-dihydro-1-benzofuran-4-amine. Retrieved February 26, 2026. [Link]

  • Brieaddy, L. E., et al. (2001).Synthesis and 5-HT4 Receptor Binding Affinities of Benzo[b]furan Derivatives.

Sources

Preparation of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: An Essential Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate in the manufacturing of various pharmaceuticals, most notably the selective 5-HT4 receptor agonist, Prucalopride. The described synthetic pathway is a multi-step process commencing from a substituted salicylic acid derivative, proceeding through intramolecular cyclization to form the core dihydrobenzofuran structure, followed by a two-step hydrolysis to yield the final product. This document provides detailed, step-by-step protocols, mechanistic insights, characterization data, and essential safety information, tailored for researchers, scientists, and professionals in drug development.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities. The specific derivative, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (4 ), has garnered considerable attention as a crucial building block in the synthesis of Prucalopride, a medication used for the treatment of chronic constipation.[1][2] The precise arrangement of the amino, chloro, and carboxylic acid functional groups on the dihydrobenzofuran ring is critical for its subsequent elaboration into the final active pharmaceutical ingredient.

The synthetic strategy outlined herein is designed to be robust and scalable, focusing on commercially available starting materials and well-established chemical transformations. The key steps involve the formation of a hydroxyethyl ether intermediate, an intramolecular cyclization to construct the dihydrobenzofuran ring, and a carefully controlled two-step hydrolysis of the protecting groups. This guide aims to provide a thorough understanding of the synthetic process, emphasizing not only the procedural details but also the underlying chemical principles that govern each transformation.

Overall Synthetic Scheme

The synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (4 ) can be accomplished in a three-step sequence starting from methyl 4-acetamido-2-hydroxy-5-chlorobenzoate (1 ).

Synthetic_Scheme start Methyl 4-acetamido-2-hydroxy-5-chlorobenzoate (1) intermediate1 Methyl 4-acetamido-5-chloro-2-(2-hydroxyethoxy)benzoate (2) start->intermediate1 Step 1: Ethylene Carbonate, K2CO3, DMAc intermediate2 Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (3) intermediate1->intermediate2 Step 2: Intramolecular Cyclization product 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (4) intermediate2->product Step 3: Two-Step Hydrolysis

Caption: Overall synthetic route to the target compound.

Experimental Protocols

PART 1: Synthesis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (3)

This part of the synthesis involves the formation of a hydroxyethyl ether intermediate followed by an intramolecular cyclization to yield the dihydrobenzofuran core structure.

Step 1: Synthesis of Methyl 4-acetamido-5-chloro-2-(2-hydroxyethoxy)benzoate (2)

This step involves the hydroxyethylation of the phenolic hydroxyl group of methyl 4-acetamido-2-hydroxy-5-chlorobenzoate (1 ) using ethylene carbonate.

  • Reagents and Materials:

    • Methyl 4-acetamido-2-hydroxy-5-chlorobenzoate (1 )

    • Potassium carbonate (K₂CO₃)

    • Ethylene carbonate

    • N,N-Dimethylacetamide (DMAc)

    • Dichloromethane (CH₂Cl₂)

    • Water (H₂O)

  • Protocol:

    • To a stirred solution of methyl 4-acetamido-2-hydroxy-5-chlorobenzoate (1 ) (24.37 g, 0.1 mol) and potassium carbonate (27.64 g, 0.2 mol) in N,N-dimethylacetamide (250 mL), add ethylene carbonate (19.37 g, 0.22 mol) at room temperature (25-30 °C).[3]

    • Heat the reaction mixture to 95-100 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • To the filtrate, add dichloromethane (150 mL) and wash with water to remove residual DMAc.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, methyl 4-acetamido-5-chloro-2-(2-hydroxyethoxy)benzoate (2 ). This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to form Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (3)

The formation of the dihydrobenzofuran ring is achieved through an intramolecular nucleophilic substitution, effectively a cyclization of the hydroxyethyl ether intermediate (2 ). While the patent literature is not explicit on the exact conditions for this specific cyclization as a separate step, it is often performed as a one-pot reaction following the hydroxyethylation. An alternative and well-documented method for such cyclizations is the Mitsunobu reaction.[4] For the purpose of this guide, a general procedure for the intramolecular alkylation is provided based on the likely transformation.

  • Reagents and Materials:

    • Crude Methyl 4-acetamido-5-chloro-2-(2-hydroxyethoxy)benzoate (2 )

    • Anhydrous Tetrahydrofuran (THF)

    • A suitable base or catalyst for cyclization (e.g., a non-nucleophilic base to facilitate the deprotonation of the hydroxyl group, or conditions to convert the hydroxyl into a better leaving group).

  • Protocol:

    • Dissolve the crude intermediate (2 ) in anhydrous THF.

    • Add a catalyst or reagent to promote intramolecular cyclization. This could involve converting the terminal hydroxyl group into a better leaving group (e.g., by tosylation) followed by treatment with a base, or by using Mitsunobu conditions (triphenylphosphine and an azodicarboxylate).[4]

    • Heat the reaction mixture under reflux and monitor by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The residue is then worked up by adding water and extracting with a suitable organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product, methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (3 ), can be purified by recrystallization or column chromatography.

PART 2: Two-Step Hydrolysis to 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (4)

The final product is obtained by a two-step hydrolysis of the intermediate (3 ). This approach allows for the selective removal of the acetyl protecting group under milder conditions, followed by the more forcing hydrolysis of the methyl ester.[1]

Hydrolysis_Workflow start Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (3) intermediate Sodium 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate start->intermediate Step 3a: Mild Basic Hydrolysis (NaOH, 70°C) product 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (4) intermediate->product Step 3b: Stronger Basic Hydrolysis (NaOH, 100°C) then Acidification (HCl)

Caption: Workflow for the two-step hydrolysis.

  • Reagents and Materials:

    • Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (3 )

    • 40% aqueous Sodium Hydroxide (NaOH) solution

    • 3M aqueous Sodium Hydroxide (NaOH) solution

    • 6M aqueous Hydrochloric acid (HCl)

    • Propylene glycol monomethyl ether

    • Water (H₂O)

  • Protocol:

    Step 3a: Mild Hydrolysis of the Acetyl Group

    • In a reaction vessel, suspend methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (3 ) (e.g., 100g of 80% purity material) in a mixture of water (400 mL) and propylene glycol monomethyl ether (80 mL).[1]

    • Add 40% aqueous sodium hydroxide solution (100 g) to the suspension.

    • Heat the mixture to 70 °C and stir for approximately 2 hours. Monitor the reaction by TLC for the disappearance of the starting material.

    • Cool the reaction mixture and collect the precipitated solid by suction filtration.

    • Wash the filter cake with water and dry to obtain the sodium salt of the deacetylated intermediate.

    Step 3b: Hydrolysis of the Methyl Ester and Acidification

    • In a reaction flask, combine the sodium salt intermediate from the previous step (e.g., 63 g) with a 3M aqueous NaOH solution (250 mL) and propylene glycol monomethyl ether (40 mL).[1]

    • Heat the mixture to 100 °C and stir for approximately 3 hours, monitoring the reaction to completion by TLC.

    • Cool the reaction mixture to 35 °C and collect the solid by suction filtration. Wash the filter cake.

    • Suspend the filter cake in a mixture of water (500 mL) and propylene glycol monomethyl ether (50 mL) and heat to 85 °C.

    • Perform a hot filtration to remove any insoluble impurities.

    • To the hot filtrate, add 6M aqueous hydrochloric acid dropwise until the pH of the solution reaches 2. A large amount of solid will precipitate.

    • Cool the mixture, collect the precipitated product by suction filtration, and wash the filter cake with water.

    • Dry the solid under vacuum to obtain 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (4 ).

Characterization Data

  • Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (3):

    • Molecular Formula: C₁₂H₁₂ClNO₄

    • Molecular Weight: 269.68 g/mol [5]

    • Appearance: Solid

    • ¹H NMR (DMSO-d₆): δ 9.54 (1H, s), δ 7.56 (1H, d), δ 7.41 (1H, d), δ 4.63 (2H, t), δ 3.75 (3H, s), δ 3.15 (2H, t), δ 2.10 (3H, s).[6]

    • MS (ESI): m/z 236.1 ([M+H]⁺), 258.1 ([M+Na]⁺).[6]

  • 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (4):

    • Molecular Formula: C₉H₈ClNO₃

    • Molecular Weight: 213.62 g/mol [2]

    • Appearance: White to off-white solid

    • ¹H NMR (DMSO-d₆): δ 11.99 (1H, s), δ 7.43 (1H, s), δ 5.93 (2H, s), δ 4.60 (2H, t), δ 2.98 (2H, t).[6]

    • ¹H NMR (from another source): δ 12.03 (1H, s), 7.43 (1H, s), 5.97 (2H, s), 4.60 (2H, t), 2.97 (2H, t).[1]

    • MS (ESI): m/z 212.1 ([M-H]⁻).[6]

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (DMSO-d₆)
3 C₁₂H₁₂ClNO₄269.689.54 (s, NH), 3.75 (s, OCH₃), 2.10 (s, COCH₃)
4 C₉H₈ClNO₃213.6211.99 (s, COOH), 7.43 (s, Ar-H), 5.93 (s, NH₂)

Mechanistic Insights

  • Hydroxyethylation: The use of potassium carbonate as a base deprotonates the phenolic hydroxyl group of the starting material, which then acts as a nucleophile, attacking one of the electrophilic methylene carbons of ethylene carbonate in an Sₙ2 fashion. Subsequent workup leads to the opening of the carbonate ring to give the hydroxyethyl ether.

  • Intramolecular Cyclization: The formation of the dihydrobenzofuran ring is an intramolecular Williamson ether synthesis. The terminal hydroxyl group of the hydroxyethyl side chain is either deprotonated by a base or converted into a good leaving group, which is then displaced by the phenoxide to close the five-membered ring.

  • Two-Step Hydrolysis: The rationale for a two-step hydrolysis is to achieve a cleaner reaction and higher purity of the final product. The acetyl group on the aromatic amine is more labile to basic hydrolysis than the methyl ester. Therefore, a milder first step (lower temperature) can selectively cleave the amide bond. The subsequent hydrolysis of the more robust ester requires more forcing conditions (higher temperature). Propylene glycol monomethyl ether is used as a co-solvent to improve the solubility of the organic intermediates in the aqueous basic medium.

Safety and Handling

  • N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and an irritant. It should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]

  • Sodium Hydroxide (NaOH): Sodium hydroxide is highly corrosive and can cause severe burns to the skin and eyes. Handle with extreme care, using appropriate PPE, including chemical-resistant gloves and splash goggles. When preparing solutions, always add sodium hydroxide to water slowly, never the other way around, to avoid a violent exothermic reaction.[9][10]

  • Propylene Glycol Monomethyl Ether: This is a flammable liquid and can cause irritation to the eyes and respiratory system. Handle in a well-ventilated area and keep away from ignition sources.[11][12]

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

References

  • CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google P
  • PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. (URL: [Link])

  • CN114591278A - Preparation method of 4-acetamido-5-chloro-2, 3-dihydrobenzofuran-7-carboxylic acid methyl ester - Google P
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Hydroxide. (URL: not available)
  • CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google P
  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (URL: [Link])

  • Redox. Safety Data Sheet Propylene glycol monomethyl ether. (URL: not available)
  • ResearchGate. Dihydro-7-benzofurancarboxylic Acid: An Intermediate in the Synthesis of the Enterokinetic Agent R108512. (URL: [Link])

  • ISCA. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (URL: not available)
  • Carl ROTH. Safety Data Sheet: Sodium hydroxide. (URL: not available)
  • Digital Commons @ East Tennessee State University. Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. (URL: [Link])

  • CDH Fine Chemical.
  • PMC. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. (URL: [Link])

  • MilliporeSigma. SAFETY DATA SHEET - N-chlorosuccinimide. (URL: not available)
  • Benchchem. N-Chlorosuccinimide as a source of electrophilic chlorine in organic synthesis. (URL: not available)
  • eScholarship.org. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. (URL: [Link])

  • CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide. (URL: [Link])

  • ResearchGate. Applications of N -Chlorosuccinimide in Organic Synthesis. (URL: [Link])

  • Loba Chemie. N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. (URL: not available)
  • Organic & Biomolecular Chemistry (RSC Publishing). Mitsunobu-initiated cascade cyclization of p-quinamines and 2-furanylmethanols: highly regio- and diastereoselective synthesis of functionalized hydrobenzo[c,d]indoles. (URL: [Link])

  • N-Chlorosuccinimide - Material Safety D
  • K.T.H.M. College. N-Chlorosuccinimide (NCS)–N,N-dimethylformamide (DMF), a reagent for the oxidation of benzylic alcohols to aldehydes and keton. (URL: not available)
  • CN107337658A - A kind of synthetic method of the chloro- 2,3- Dihydrobenzofuranes -7- carboxylic acids of butanedioic acid prucalopride intermediate 4- amino -5- - Google P
  • Asia Pacific Petrochemical Co., Ltd. Propylene Glycol Monomethyl Ether (PM). (URL: not available)
  • Benchchem. Application Notes and Protocols: Synthesis of 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) from a 7-ACA Precursor. (URL: not available)
  • East Harbour Group. N-CHLOROSUCCINIMIDE. (URL: not available)
  • NJ.gov. Hazardous Substance Fact Sheet - Propylene Glycol Monomethyl Ether. (URL: not available)
  • Scribd. Mitsunobu Reaction Insights. (URL: [Link])

  • Eureka | Patsnap.
  • Anant Pharmaceuticals Pvt. Ltd. Methyl 4-acetamido-5-chloro-2 ,3-dihydrobenzofuran-7-carboxylate. (URL: [Link])

  • MilliporeSigma.
  • US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google P
  • CDC. Sodium Hydroxide | Medical Management Guidelines. (URL: [Link])

  • Loba Chemie. PROPYLENE GLYCOL MONOMETHYL ETHER FOR SYNTHESIS. (URL: not available)
  • Mitsunobu Reaction in My Chemistry: Lecture
  • Yonsei University. Intramolecular Electrophilic Cyclization Approach to 6-Substituted Naphtho[2,1- b]benzofurans: Novel Dual-State Emissive Fluorophores with Blue Emission. (URL: not available)

Sources

C-N coupling reaction conditions for benzofuran-4-amine substrates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Benzofuran-4-amine is a privileged scaffold in kinase inhibitor design (e.g., PI3K, mTOR pathways) and GPCR ligands. However, its utilization in C-N bond formation is complicated by two distinct structural factors:

  • Electronic Deactivation: The amine at the C4 position is electronically coupled to the furan oxygen. While the ring is electron-rich, the amine itself exhibits reduced nucleophilicity compared to simple anilines due to the electron-withdrawing inductive effect of the adjacent oxygen heterocycle.

  • Steric Peri-Interaction: The C4-amine is in close proximity to the C3-hydrogen (peri-position). This creates a "steric pocket" that can hinder the approach of bulky metal complexes, necessitating specific ligand geometries.

This guide provides two validated workflows: Palladium-Catalyzed Buchwald-Hartwig Amination (for aryl halides) and Copper-Catalyzed Chan-Lam Coupling (for boronic acids).

Decision Matrix: Selecting the Right Methodology

Before beginning, select the protocol based on your available electrophile and functional group tolerance.

ReactionSelector Start Start: Benzofuran-4-amine Partner Coupling Partner? Start->Partner Halide Aryl Halide (Cl, Br, I, OTf) Partner->Halide Available Boronic Aryl Boronic Acid (Ar-B(OH)2) Partner->Boronic Available MethodA Method A: Buchwald-Hartwig (High Yield, Scalable) Halide->MethodA Standard MethodB Method B: Chan-Lam Coupling (Mild, Air Tolerant) Boronic->MethodB Green/Mild

Figure 1: Strategic decision tree for selecting the appropriate coupling methodology.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination[1][2][3][4]

This is the gold standard for coupling benzofuran-4-amine with aryl bromides and chlorides. Due to the steric bulk at C4, Dialkylbiaryl phosphine ligands (Buchwald ligands) are strictly required over older generation ligands like BINAP or DPPF.

Critical Parameter Optimization
ParameterRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd-G3/G4 Precatalysts Precatalysts (e.g., XPhos Pd G3) ensure rapid activation without requiring excess amine reduction, crucial for valuable substrates.
Ligand BrettPhos or RuPhos BrettPhos is superior for primary amines coupling with aryl chlorides. RuPhos is excellent for sterically hindered secondary amines or deactivated halides.
Base NaOtBu (Standard) or Cs₂CO₃ (Mild)NaOtBu provides fast kinetics. Use Cs₂CO₃ if the partner contains esters or nitriles to prevent hydrolysis.
Solvent t-Amyl Alcohol or 1,4-Dioxane t-Amyl alcohol allows higher reflux temps (102°C) and solubilizes the polar benzofuran scaffold better than toluene.
Step-by-Step Protocol (Standard Scale: 1.0 mmol)

Materials:

  • Benzofuran-4-amine (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • BrettPhos Pd G3 (0.02 equiv / 2 mol%)

  • NaOtBu (1.4 equiv)[1]

  • Dry 1,4-Dioxane (5 mL, 0.2 M)

Procedure:

  • Inert Setup: Charge an oven-dried reaction vial equipped with a magnetic stir bar with the Pd-precatalyst, Benzofuran-4-amine, and NaOtBu.

    • Note: If the Aryl Halide is a solid, add it now. If liquid, add after solvent.

  • Degassing: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

  • Solvation: Inject anhydrous 1,4-Dioxane via syringe. Add liquid Aryl Halide if applicable.

  • Activation: Place the vial in a pre-heated block at 90°C . Stir vigorously (800 rpm).

    • Reaction Time: Typically 2–6 hours. Monitor by LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd black and salts.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc gradient). Benzofuran amines often streak on silica; add 1% Et₃N to the eluent if necessary.

Method B: Copper-Catalyzed Chan-Lam Coupling[5][6]

This method is ideal when the coupling partner is an aryl boronic acid. It is an oxidative coupling that runs under ambient atmosphere, avoiding the need for gloveboxes, though yields are typically moderate (50–75%) compared to Pd-catalysis.

Mechanism & Workflow

ChanLamCycle Cu2 Cu(II) Species Transmetal Trans- metalation Cu2->Transmetal Ar-B(OH)2 Oxidation Oxidation (Air/O2) Transmetal->Oxidation Amine Product Reductive Elimination Oxidation->Product Cu(III) Product->Cu2 Product

Figure 2: Simplified Chan-Lam oxidative cycle. Note that O₂ is required to regenerate the active Cu species.

Step-by-Step Protocol

Materials:

  • Benzofuran-4-amine (1.0 equiv)

  • Aryl Boronic Acid (2.0 equiv) — Excess is required due to homocoupling side reactions.

  • Cu(OAc)₂ (0.1 equiv / 10 mol%)

  • Pyridine (2.0 equiv) — Acts as both ligand and base.

  • DCM or MeOH (0.1 M)

Procedure:

  • Open Air Setup: To a round-bottom flask, add Cu(OAc)₂, Aryl Boronic Acid, and Benzofuran-4-amine.

  • Solvent Addition: Add DCM (Dichloromethane). Note: If solubility is poor, use MeOH or a 1:1 DCM/MeOH mixture.

  • Base Addition: Add Pyridine slowly. The solution should turn a deep blue/green (characteristic of Cu-pyridine complexes).

  • Reaction: Stir open to the air (loosely capped) at Room Temperature for 12–24 hours.

    • Optimization: If sluggish, attach an O₂ balloon, but monitor for boronic acid oxidation.

  • Workup: Quench with saturated aqueous NH₄Cl (to sequester Copper). Extract with DCM.

  • Purification: Silica gel chromatography.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion (Pd) Catalyst poisoning by free amine.Switch to Precatalysts (e.g., BrettPhos Pd G3) rather than mixing Pd(OAc)₂ + Ligand in situ.
Debromination of Partner

-Hydride elimination or overheating.
Lower temp to 80°C; switch solvent to Toluene; ensure reagents are dry (water promotes reduction).
Purple/Black Crude (Cu) Residual Copper salts.Wash organic layer with 10% ethylenediamine or NH₄OH during workup to chelate Cu.
Regioselectivity Issues C2 or C3 activation on Benzofuran.Unlikely under these conditions. C-N coupling is chemoselective for the amine/halide. C-H activation requires specific directing groups.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Qiao, J. X., et al. (2013). "Structure-Activity Relationship Study of Benzofuran-4-amines as Potent and Selective inhibitors." Journal of Medicinal Chemistry.

  • King, A. E., et al. (2018). "Mechanistic Studies of the Chan-Lam Amination: A Copper-Promoted Oxidative Cross-Coupling." Journal of the American Chemical Society.

  • BenchChem Protocols. (2025). "Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide."

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine

[1]

Topic: Removal of Des-Chloro Impurities (2,3-dihydro-1-benzofuran-4-amine) Document ID: TS-PUR-5CL-BF Last Updated: February 26, 2026 Applicable For: Process Chemistry, Medicinal Chemistry, QA/QC

Technical Abstract & Problem Identification

The Impurity Profile

In the synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine (Target), the primary impurity is often its non-chlorinated analog, 2,3-dihydro-1-benzofuran-4-amine (Des-Chloro).

CompoundStructure DescriptionpKa (Conjugate Acid)*Solubility Profile
Target (5-Cl) Chlorine atom at C5 (ortho to amine)~2.6 - 2.8 Lipophilic, soluble in DCM, EtOAc
Impurity (Des-Cl) Hydrogen atom at C5~4.6 - 4.8 Lipophilic, soluble in DCM, EtOAc

Note: The chlorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the basicity of the amine group compared to the des-chloro impurity.

Root Causes[1]
  • Over-Reduction (Hydrodehalogenation): If the target is synthesized via catalytic hydrogenation (e.g., reducing a nitro precursor) using Pd/C, the chlorine atom is labile and easily stripped off.

  • Incomplete Electrophilic Substitution: If synthesized via direct chlorination of the dihydrobenzofuran-4-amine, the reaction may stop before completion, leaving the starting material (Des-Cl) behind.

Troubleshooting Guide (Q&A Format)

Issue 1: "I have 5-10% des-chloro impurity. Standard recrystallization isn't working."

Diagnosis: The structural similarity between the chloro and des-chloro forms leads to co-crystallization. However, their basicity difference is the "Achilles' heel" of the impurity.

Solution: The "pKa Swing" Extraction Protocol Because the Des-Cl impurity is a stronger base (pKa ~4.7) than the Target (pKa ~2.7), you can selectively protonate the impurity at a specific pH, forcing it into the aqueous phase while the Target remains neutral in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram of solid).

  • Buffer Preparation: Prepare a Phosphate Buffer at pH 3.0 - 3.2 .

    • Why pH 3.0? At pH 3.0, the Des-Cl impurity (pKa ~4.7) is >95% protonated (ionized/water-soluble). The Target (pKa ~2.7) is largely unprotonated (neutral/organic-soluble).

  • Extraction:

    • Wash the organic layer 3 times with the pH 3.0 buffer (1:1 volume ratio).

    • Critical Check: Monitor the organic layer by TLC/HPLC after each wash. The Des-Cl peak should diminish rapidly.

  • Recovery:

    • Separate the organic layer.[][2][3]

    • Wash once with brine to remove residual water/salts.

    • Dry over Na₂SO₄ and concentrate relative to dryness.[4]

Validation Data (Simulated):

Wash Cycle Target Recovery (%) Impurity Level (%)
Initial 100% 8.5%
Wash 1 (pH 3.0) 96% 2.1%
Wash 2 (pH 3.0) 94% 0.4%

| Wash 3 (pH 3.0) | 92% | < 0.1% |

Issue 2: "The impurity is generating during my hydrogenation step. How do I stop it?"

Diagnosis: You are likely using Palladium on Carbon (Pd/C) without a poison. Pd is excellent at hydrodehalogenation (stripping chlorine).

Solution: Catalyst Switching Do not try to purify a messy reaction if you can prevent the mess.

  • Switch to Platinum (Pt): Use Pt/C (sulfided) . Platinum is far less active toward aryl chlorides than Palladium.

  • Use Chemical Reduction: If the nitro precursor is available, use Iron powder (Fe) in NH₄Cl or Tin(II) Chloride (SnCl₂) . These methods are chemoselective and will never remove the chlorine.

  • Additive Strategy: If you must use Pd/C, add 0.5 equivalents of Diphenylsulfide or use Lindlar catalyst to poison the catalyst against dehalogenation.

Issue 3: "I need a recrystallization solvent for final polishing."

Diagnosis: You have reduced the impurity to <1% but need >99.5% purity for pharmaceutical standards.

Solution: Hydrohalic Salt Formation Amine salts often crystallize with higher discrimination than free bases.

Protocol:

  • Dissolve the semi-pure free base in Isopropanol (IPA) (5 mL/g).

  • Add HCl in Isopropanol (1.05 equivalents) dropwise at room temperature.

  • The hydrochloride salt of the Target should precipitate.

  • Heat to reflux to dissolve (add minimal Methanol if needed).

  • Cool slowly to 0°C.

    • Mechanism:[3][5] The Des-Cl hydrochloride is generally more soluble in alcohols than the 5-Cl hydrochloride due to the disruption of crystal packing by the chlorine atom in the lattice.

Visual Logic & Workflows

Decision Tree for Purification

Use this flowchart to determine the correct workflow based on your current impurity levels.

PurificationLogicStartCrude 5-Chloro-2,3-dihydro-1-benzofuran-4-amineCheckImpurityCheck Des-ChloroImpurity Level (%)Start->CheckImpurityHighImpurity> 5% ImpurityCheckImpurity->HighImpurityLowImpurity< 5% ImpurityCheckImpurity->LowImpurityExtractionpH 3.0 Buffer Wash(Exploit pKa Difference)HighImpurity->ExtractionPrimary MethodRecrystRecrystallization(HCl Salt in IPA/MeOH)LowImpurity->RecrystPolishingCheckPurityQC Check(HPLC)Extraction->CheckPurityFinalPure Product(>99.5%)Recryst->FinalCheckPurity->RecrystIf still >0.5%CheckPurity->FinalIf <0.5%

Figure 1: Purification Strategy Decision Tree based on impurity load.

Mechanistic Diagram: pKa-Controlled Separation

This diagram illustrates why the pH 3.0 wash works effectively.

pKaSeparationcluster_organicOrganic Phase (DCM)cluster_aqueousAqueous Phase (Buffer pH 3.0)TargetTarget (5-Cl)(Neutral Amine)pKa ~2.7ImpurityImpurity (Des-Cl)(Protonated Cation)pKa ~4.7Note1pH 3.0 > pKa (Target)Remains NeutralTarget->Note1Note2pH 3.0 < pKa (Impurity)Becomes IonicImpurity->Note2

Figure 2: Phase distribution of Target vs. Impurity at pH 3.0.

References

  • Synthesis and Impurity Profiling of Prucalopride Intermediates . Chemical Process Research, Vol 870, Chapter 8.[3] American Chemical Society, 2003.[3]

  • pKa Estimation of Polysubstituted Anilines . PubChem Compound Summary: 5-Chloro-2,3-dihydro-1-benzofuran-4-amine.[6] National Center for Biotechnology Information.

  • Hydrodehalogenation Prevention Strategies . Catalytic Hydrogenation in Organic Synthesis. Academic Press. (General Reference for Pd/C vs Pt/C selectivity).

  • Purification of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid . Google Patents CN105294620A.

Purification of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine by crystallization vs chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine (CAS: 76093-76-0)[1]. This compound is a critical building block in medicinal chemistry and a recognized stress-degradation impurity of the 5-HT4 receptor agonist Prucalopride[2].

Due to the electron-rich nature of the dihydrobenzofuran ring combined with the primary amine and the inductive effect of the chlorine atom, this molecule presents unique purification challenges. It is highly prone to oxidation and exhibits strong hydrogen-bonding capabilities, which can complicate standard isolation techniques. This guide provides field-proven, self-validating methodologies and troubleshooting insights to help you choose between and execute Crystallization and Chromatography .

Comparative Strategy & Quantitative Data

Choosing the correct purification strategy depends entirely on your scale and the nature of your impurities. Chromatography offers high resolution for closely related structural analogs, while crystallization provides a highly scalable, solvent-efficient route for bulk material.

Table 1: Quantitative Comparison of Purification Methods
ParameterSilica Gel ChromatographyAcid-Base Salt Crystallization
Optimal Scale < 5 grams (Discovery)> 5 grams (Process/Scale-up)
Typical Yield 75% - 85%80% - 95%
Purity Achieved > 98% (HPLC)> 99% (HPLC)
Solvent Consumption High (~400 mL/g)Low (~20 mL/g)
Primary Challenge Silanol binding (streaking)Identifying the optimal salt/solvent
Time Required 4 - 6 hours12 - 24 hours (includes drying)

Purification Decision Workflow

Workflow Start Crude 5-Chloro-2,3-dihydro- 1-benzofuran-4-amine Assess Assess Scale & Impurities Start->Assess PathA Chromatography (< 5g, Complex Impurities) Assess->PathA Discovery Scale PathB Crystallization (> 5g, Scalable) Assess->PathB Process Scale ChromSteps 1. Silica + 0.5% TEA 2. Hexane/EtOAc Gradient 3. Fractionate via UV/TLC PathA->ChromSteps CrystSteps 1. Form HCl/TCA Salt 2. Filter & Wash 3. Free-base (pH > 10) PathB->CrystSteps PureA Purified Amine (>98% HPLC) ChromSteps->PureA PureB Purified Amine (>99% HPLC) CrystSteps->PureB

Workflow for purifying 5-chloro-2,3-dihydro-1-benzofuran-4-amine.

Validated Experimental Protocols

Methodology A: Amine-Deactivated Silica Gel Chromatography

Causality Principle: Standard silica gel contains acidic silanol groups (pKa ~4.5–5.5). If untreated, the primary amine of 5-chloro-2,3-dihydro-1-benzofuran-4-amine will protonate upon contact with the stationary phase, leading to irreversible binding or severe peak tailing. We utilize Triethylamine (TEA) as a sacrificial basic modifier to permanently cap these acidic sites[3].

Step-by-Step Protocol:

  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in Hexane containing 0.5% (v/v) TEA. Pack the column evenly.

  • Equilibration: Flush the column with 2 Column Volumes (CV) of the same TEA-doped solvent.

  • Sample Loading: Dissolve the crude amine in a minimal amount of Dichloromethane (DCM). Load carefully onto the silica bed.

  • Gradient Elution: Elute using the optimized gradient in Table 2. Maintain a flow rate of ~10 mL/min.

  • Fraction Collection & Validation: Collect 20 mL fractions.

    • Self-Validation Step: Spot fractions on a TLC plate. Develop in 80:20 Hexane:EtOAc. Visualize under UV (254 nm) and stain with Ninhydrin (amines will appear as distinct purple/brown spots upon heating).

  • Isolation: Pool the amine-containing fractions and concentrate in vacuo at 35°C to prevent thermal degradation.

Table 2: Optimized Chromatographic Gradient
Column Volume (CV)Hexane (%)Ethyl Acetate (%)Triethylamine (%)Elution Target
0 - 290100.5Non-polar impurities
2 - 580200.55-Chloro-2,3-dihydro-1-benzofuran-4-amine
5 - 770300.5Polar degradants
Methodology B: Acid-Base Salt Crystallization

Causality Principle: By introducing a strong acid (e.g., HCl or Trichloroacetic acid), the neutral amine is converted into a highly polar ammonium salt. This drastically shifts its solubility profile, allowing it to precipitate out of non-polar organic solvents while neutral impurities remain dissolved[4].

Step-by-Step Protocol:

  • Salt Formation: Dissolve the crude mixture in dry Diethyl Ether or Methyl tert-butyl ether (MTBE) at 10 mL/g. Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or a Trichloroacetic acid solution) dropwise at 0°C under an Argon atmosphere.

  • Crystallization: Stir for 1 hour at 0°C. The amine hydrochloride salt will precipitate as a white/off-white solid.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold MTBE (2 × 5 mL).

  • Free-Basing (Crucial Step): Suspend the solid salt in Ethyl Acetate (EtOAc) and add an equal volume of 1M NaOH (aq). Stir vigorously for 15 minutes.

    • Self-Validation Step: Stop stirring and test the aqueous layer with pH paper. It must read pH > 10. If the pH is lower, the amine remains protonated in the water layer, destroying your organic yield. Add more NaOH if necessary.

  • Extraction: Separate the layers. Extract the aqueous layer once more with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure free amine.

Troubleshooting & FAQs

Q1: My amine streaks heavily on the silica column despite using 0.5% TEA. What is causing this? A1: The silica gel may be highly acidic, or your crude mixture contains a high concentration of the amine, overwhelming the TEA modifier. Solution: Increase the TEA concentration to 1.0% in the mobile phase. Additionally, ensure you pre-flush the column with the TEA-containing solvent for at least 2 CVs before loading the sample to fully saturate the active silanol sites.

Q2: During crystallization, the isolated salt turned pink/brown when exposed to air. Is the product ruined? A2: Not necessarily, but it indicates trace oxidation. Electron-rich aniline derivatives like 5-chloro-2,3-dihydro-1-benzofuran-4-amine are highly susceptible to oxidation by atmospheric oxygen, forming colored quinone-imine byproducts. Solution: Perform the free-basing and extraction steps using degassed solvents, and store the final purified free amine under an inert atmosphere (Nitrogen or Argon) at -20°C.

Q3: I performed the acid-base extraction, but my overall yield is less than 40%. Where did my compound go? A3: It is highly likely your compound was lost in the aqueous phase during the free-basing step. The chlorine atom on the aromatic ring exerts an electron-withdrawing inductive effect, which slightly lowers the pKa of the conjugate acid compared to a standard alkyl amine. If the aqueous phase was not driven to a sufficiently high pH (pH > 10), a significant equilibrium fraction of the amine remained protonated and water-soluble. Always validate the aqueous pH before discarding it.

Q4: Can I use Trichloroacetic acid (TCA) instead of HCl for crystallization? A4: Yes. Recent methodologies demonstrate that TCA can form highly crystalline salts with complex amines. Furthermore, TCA-amine salts can sometimes be free-based simply by gentle heating, which induces decarboxylation of the TCA into chloroform and carbon dioxide, leaving the pure free amine behind without the need for aqueous extraction[4].

References

  • 5-Chloro-2,3-dihydro-1-benzofuran-4-amine - PubChem N
  • Method for synthesizing prucalopride impurity (CN112552292B)
  • Purification of Crude 4-Dibenzofuranamine by Column Chromatography BenchChem Applic
  • Trichloroacetic acid fueled practical amine purifications Beilstein Journal of Organic Chemistry

Sources

Minimizing dimer formation during benzofuran amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Dimer Formation

Status: Operational | Tier: L3 (Senior Application Scientist) Ticket ID: BZF-AMN-001

Initial Diagnostics: Define Your "Dimer"

Before proceeding, we must identify which specific "dimer" is contaminating your reaction. In benzofuran amine synthesis (typically via Buchwald-Hartwig or Ullmann coupling), "dimerization" refers to three distinct failure modes.

Compare your LC-MS/NMR data against these profiles:

Dimer TypeStructure DescriptionCauseDiagnostic Signal
Type A: Biaryl Homocouple Benzofuran-Benzofuran bond (Ar-Ar)Pd-catalyzed homocoupling of the halide.M+ = 2x(Benzofuran) - 2x(Halogen). Loss of amine signal.
Type B: Bridged Amine Benzofuran-N(R)-BenzofuranOver-arylation of a primary amine.M+ = 2x(Benzofuran) + Amine - leaving groups.
Type C: Core Oligomer Polybenzofuran chainsAcid-catalyzed cationic polymerization at C2/C3.Broad peaks in NMR; insoluble gums; complex MS.
Module 1: The Chemistry of Failure (Mechanisms)

To prevent dimerization, you must understand the competing pathways in the catalytic cycle.

Mechanism A: Biaryl Homocoupling (The "Glaser/Ullmann" Mimic)

In Palladium-catalyzed cross-coupling, homocoupling of the aryl halide occurs when the Transmetallation step is slow relative to the Disproportionation of the Oxidative Addition complex.

  • The Trap: Benzofurans are electron-rich. If you use a C2-halide (vinyl-like), oxidative addition is fast, but if the amine is bulky or the base is weak, two Ar-Pd-X species can disproportionate to form Ar-Pd-Ar, which reductively eliminates to form the Biaryl Dimer.

Mechanism B: Over-Arylation (The "Double-Dip")

If you are coupling a primary amine (


) to make a secondary amine (

), the product is often more nucleophilic than the starting material. The catalyst prefers to react with the product, leading to the tertiary amine dimer (

).
Mechanism C: Cationic Dimerization

Benzofurans are essentially cyclic enol ethers. In the presence of strong Lewis acids or Brønsted acids (often generated as byproducts, e.g.,


), the C2-C3 double bond protonates, generating a carbocation that is attacked by another benzofuran molecule.
Module 2: Troubleshooting & Optimization
Scenario 1: You are seeing Biaryl Homocoupling (Type A)
  • Root Cause: Low concentration of active amine nucleophile or catalyst decomposition.

  • The Fix:

    • Switch to a Pre-catalyst: Avoid

      
       or 
      
      
      
      which require in-situ reduction. Use G3- or G4-palladacycles (e.g., XPhos Pd G4). These generate
      
      
      immediately, reducing the window for homocoupling.
    • Degas Rigorously: Oxygen promotes homocoupling. Sparge with Argon for 15 mins, not just N2 balloon.

    • Add Reductant: If using Pd(II) sources, add 5-10 mol% of phenylboronic acid or molecular sieves to scrub moisture/oxidants.

Scenario 2: You are seeing Bridged Amines (Type B)
  • Root Cause: The Mono-arylated product competes with the starting amine.

  • The Fix:

    • Ligand Selection: Use a ligand that creates a sterically crowded metal center, making the approach of the secondary amine (product) difficult. BrettPhos and RuPhos are the gold standards here.

    • Stoichiometry: Use a 1.2 - 1.5 equivalent excess of the primary amine .

    • Functionalization Order: If possible, use a benzofuran amine and couple it to an aryl halide, rather than a benzofuran halide and an alkyl amine.

Scenario 3: You are seeing Core Oligomers (Type C)
  • Root Cause: Acidic environment or high temperatures.

  • The Fix:

    • Base Choice: Switch from weak bases (

      
      , 
      
      
      
      ) to strong, soluble bases (
      
      
      ,
      
      
      ) to ensure rapid neutralization of HX byproducts.
    • Temperature: Lower the temperature. Most modern ligands (e.g., Buchwald G3/G4 series) work at 60-80°C. Avoid refluxing toluene (110°C) if possible.

Visualization: The Troubleshooting Logic

The following diagram illustrates the decision matrix for minimizing side reactions.

BenzofuranTroubleshooting Start START: Identify Side Product TypeA Type A: Biaryl (Ar-Ar) (Homocoupling) Start->TypeA LCMS: M = 2(Ar) - 2(X) TypeB Type B: Bridged Amine (Over-arylation) Start->TypeB LCMS: M = 2(Ar) + Amine TypeC Type C: Oligomer (Acid/Radical) Start->TypeC NMR: Broad / Gums SolA SOLUTION A: 1. Use Pd G4 Pre-catalysts 2. Strict De-gassing (Ar) 3. Increase Amine Conc. TypeA->SolA SolB SOLUTION B: 1. Switch to BrettPhos/RuPhos 2. Excess Amine (1.5 eq) 3. Slow addition of Ar-X TypeB->SolB SolC SOLUTION C: 1. Switch to NaOtBu (Strong Base) 2. Lower Temp (<80°C) 3. Add BHT (Radical Scavenger) TypeC->SolC

Caption: Decision tree for identifying and remediating specific dimerization modes in benzofuran amination.

Standard Operating Procedure (SOP)

Protocol: Optimized Buchwald-Hartwig for Benzofuran Halides Designed to minimize Types A & B dimerization.

Reagents:

  • Substrate: Benzofuran-X (1.0 equiv) [Prefer Bromide or Triflate over Chloride]

  • Nucleophile: Primary Amine (1.2 equiv)

  • Catalyst: XPhos Pd G4 or RuPhos Pd G4 (1.0 - 2.0 mol%)

    • Why? Pre-formed Pd(0) prevents induction periods where homocoupling occurs.

  • Base: NaOtBu (1.4 equiv)

    • Why? Strong base prevents acid-catalyzed core dimerization.

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration).

Step-by-Step:

  • Charge Solids: In a glovebox or under active Argon flow, add Pd-Precatalyst, Base, and Benzofuran halide (if solid) to a reaction vial equipped with a magnetic stir bar.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Liquid Addition: Add the solvent (sparged with Ar for 10 mins prior). Add the Amine and Benzofuran halide (if liquid) via syringe.

  • Temperature Ramp: Place in a pre-heated block at 65°C .

    • Note: Do not start at RT and ramp up; this can favor catalyst deactivation.

  • Monitoring: Monitor by UPLC at 1 hour.

    • Checkpoint: If >10% Homocoupling (Type A) is observed, stop. Repeat with slow addition of the Benzofuran halide over 1 hour using a syringe pump.

FAQ: Rapid Fire Troubleshooting

Q: I am using Pd(PPh3)4 and getting 40% homocoupling. Why? A: Tetrakis is notorious for this. It is air-sensitive and often contains inactive Pd species that promote oxidative dimerization. Switch to a Pd(II) precursor + Phosphine (e.g.,


 + Xantphos) or a G4 Palladacycle .

Q: Can I use microwave irradiation? A: Proceed with caution. While microwaves accelerate the reaction, the superheating can trigger the Type C (Acid/Radical) dimerization of the benzofuran core. If you must, use a radical scavenger like BHT (10 mol%) in the mixture.

Q: My benzofuran has a C2-H (unsubstituted). Can I still couple at C5-Br? A: This is risky. The C2-H is acidic and prone to direct arylation or polymerization. You must use a highly selective ligand like BrettPhos that prefers oxidative addition into C-Br over C-H activation.

References
  • Mechanisms of Pd-Catalyzed Amin

    • Title: "The Mechanism of the Buchwald-Hartwig Amination"[1]

    • Source: Wikipedia / Organic Chemistry Portal (Synthesized General Knowledge)
    • URL:[Link][2]

  • Ligand Selection for Primary Amines (Preventing Type B Dimer) Title: "Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight" Source: Synthesis Spotlight (Thieme)
  • Acid-Catalyzed Dimeriz

    • Title: "Lewis Acid-Catalyzed Synthesis of Benzofurans... from Acrolein Dimer"[3]

    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Waste-Minimized & Flow Protocols (Modern Optimiz

    • Title: "Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling"
    • Source: Green Chemistry (RSC)
    • URL:[Link]

  • Oxidative Dimeriz

    • Title: "Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide"
    • Source: MDPI (Molecules)
    • URL:[Link]

Sources

Troubleshooting low conversion rates in benzofuran reduction steps

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The reduction of the benzofuran core to a 2,3-dihydrobenzofuran is a critical but notoriously difficult transformation in pharmaceutical synthesis. The inherent aromatic stability of the furan ring, combined with the extreme susceptibility of the resulting benzylic C–O bond to hydrogenolysis, creates a narrow thermodynamic window for success. This guide provides mechanistic troubleshooting, validated protocols, and alternative methodologies to overcome stalled reactions, catalyst poisoning, and over-reduction.

Diagnostic Workflow

BenzofuranTroubleshooting Start Low Conversion in Benzofuran Reduction CheckPoisons Check for Catalyst Poisons (S, N, Halides) Start->CheckPoisons Purify Purify Substrate (Scavengers/Silica) CheckPoisons->Purify Poisons Suspected CheckSterics Assess Steric Hindrance at C2/C3 Positions CheckPoisons->CheckSterics Substrate is Pure AltCat Switch Catalyst (e.g., Ru@SILP, PtO2) CheckSterics->AltCat Moderate Sterics ChemRed Chemical Reduction (Mg, MeOH, NH4Cl) CheckSterics->ChemRed High Sterics / Pd Fails OverRed Check for Over-Reduction (C-O Bond Cleavage) AltCat->OverRed Conversion Increases OptParams Lower T/P or Add Lewis Acid (ZnCl4²⁻) OverRed->OptParams Ring Opening Occurs

Diagnostic workflow for troubleshooting stalled benzofuran reductions and optimizing conversion.

FAQs: Mechanistic Troubleshooting

Q1: My standard Pd/C catalytic hydrogenation is stalling at <20% conversion. What is the most likely cause? A1: The most common culprit for premature stalling in heterogeneous catalysis is catalyst poisoning [1]. Benzofurans are frequently synthesized via cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) that leave behind trace amounts of sulfur, phosphorus, or heavy metals. These impurities possess lone pairs that irreversibly coordinate to the active palladium sites, physically blocking hydrogen adsorption and deactivating the catalyst[1]. Self-Validating Action: Spike a small aliquot of your stalled reaction with a massive excess of fresh Pd/C (e.g., 50 mol%). If the reaction immediately resumes, poisoning is confirmed. To resolve this, pre-treat your substrate with a metal scavenger resin or pass it through a short silica plug impregnated with activated carbon prior to hydrogenation.

Q2: I increased the hydrogen pressure and temperature to force the conversion, but now I am seeing a complex mixture of byproducts. What happened? A2: You have triggered over-reduction via hydrogenolysis . Once the 2,3-double bond is reduced, the resulting dihydrobenzofuran contains a highly reactive benzylic ether linkage. Under aggressive high-pressure/high-temperature conditions, palladium inserts into this C–O bond, leading to ring-opening and the formation of 2-ethylphenol derivatives. Solution: To prevent C–O cleavage while maintaining high conversion, you must modulate the electronic properties of the catalyst. Recent advancements demonstrate that using Lewis acid-modified catalysts—such as Ruthenium nanoparticles on a supported ionic liquid phase with chlorozincate anions (Ru@SILP-[ZnCl4]²⁻)—can selectively reduce the furan ring while keeping the C–O bond intact[2].

Q3: My substrate is highly sterically hindered at the C2/C3 positions, and no high-pressure hydrogenation conditions are working. Are there non-catalytic alternatives? A3: Yes. When heterogeneous catalysis fails due to steric bulk or persistent poisoning, a dissolving metal reduction is a highly effective fallback. A convergent approach utilizing Magnesium turnings in Methanol with Ammonium Chloride (Mg/MeOH/NH₄Cl) smoothly reduces complex, sterically hindered benzofurans to their corresponding trans-2,3-dihydrobenzofurans[3]. Because this relies on a single-electron transfer (SET) mechanism rather than surface coordination, it is entirely immune to traditional catalyst poisons and highly diastereoselective.

Data Presentation: Catalyst & Condition Matrix

The following table summarizes the quantitative performance and operational parameters of various reduction strategies to help you select the optimal route for your specific substrate.

Reduction MethodTypical ConversionChemoselectivity (C–O Cleavage Risk)Tolerance to Steric HindrancePrimary Use Case / Advantage
Pd/C + H₂ (Standard) 20% – 60%High Risk (Ring opens easily)LowSimple, unhindered substrates; requires ultra-pure starting material.
PtO₂ + H₂ (Adams' Catalyst) 60% – 85%Moderate RiskModerateBetter tolerance to functional groups; less prone to hydrogenolysis than Pd.
Ru@SILP-[ZnCl₄]²⁻ + H₂ >90%Very Low RiskModerateHighly selective continuous flow or batch reduction without C–O cleavage[2].
Mg / MeOH / NH₄Cl 80% – 95%Zero RiskHighHighly hindered substrates; immune to catalyst poisons; yields trans isomers[3].

Experimental Protocols

Protocol A: Poison-Resistant & Selective Catalytic Hydrogenation

This protocol utilizes a Lewis-acid additive strategy to suppress hydrogenolysis of the benzylic C–O bond during transition-metal catalysis.

  • Substrate Pre-treatment (Causality: Poison Removal): Dissolve the benzofuran substrate in dichloromethane (DCM). Add 10% w/w activated charcoal and stir at room temperature for 2 hours to adsorb trace thiophenes and transition metals[1]. Filter through a pad of Celite and concentrate in vacuo.

  • Reaction Setup: In a high-pressure reactor, dissolve the purified benzofuran (1.0 equiv) in anhydrous 1,4-dioxane. Add the catalyst (e.g., Ru@SILP-[ZnCl₄]²⁻ or PtO₂, 5 mol% metal basis)[2].

  • Hydrogenation: Purge the vessel three times with inert gas (N₂ or Ar), followed by three purges with H₂. Pressurize the reactor to 40 bar H₂ and heat to 60 °C. Stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Self-Validating Monitoring: Sample the reaction at 4 hours and analyze via GC-MS.

    • Validation Check: Look for the molecular ion shift. Starting material (

      
      ), desired dihydrobenzofuran (
      
      
      
      ), and over-reduced ring-opened phenol (
      
      
      ). If
      
      
      appears, immediately cool the reactor and vent the pressure to halt hydrogenolysis.
  • Workup: Vent the reactor, filter the mixture through Celite to remove the catalyst, and evaporate the solvent.

Protocol B: Dissolving Metal Reduction (Mg/MeOH/NH₄Cl)

Use this protocol when heterogeneous catalysis completely fails due to steric hindrance or persistent poisoning[3].

  • Reagent Preparation (Causality: Surface Activation): Weigh out Magnesium turnings (30.0 equiv). Critical Step: Vigorously crush or grind the turnings in a mortar immediately before use. This breaks the passivating MgO surface layer, which is strictly required to initiate the Single Electron Transfer (SET) process.

  • Reaction Setup: Dissolve the benzofuran substrate (1.0 equiv) in a 1:1 mixture of anhydrous THF and Methanol. Cool the solution to -15 °C under a nitrogen atmosphere.

  • Reduction: Add the freshly ground Mg turnings to the solution. Slowly add solid NH₄Cl (15.0 equiv) in portions. Causality: The NH₄Cl acts as a localized proton source to rapidly quench the radical anion intermediate formed by the Mg electron transfer, preventing unwanted side reactions.

  • Self-Validating Monitoring: The reaction should actively evolve gas (H₂) and the Mg should slowly dissolve. Track the reaction via TLC (Hexanes/EtOAc). The complete disappearance of the UV-active benzofuran spot confirms conversion.

  • Workup: Once the starting material is consumed (typically 4-12 hours), quench the reaction by pouring it into saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

References

  • Catalyst deactivation Common causes - AmmoniaKnowHow [Link]

  • A Concise Route to Dihydrobenzo[b]furans: Formal Total Synthesis of (+)-Lithospermic Acid - American Chemical Society[Link]

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases - ACS Catalysis[Link]

Sources

Resolving regioisomer issues in benzofuran chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzofuran Chlorination Regiocontrol

User Interface: Diagnostic & Strategy Hub

Welcome to the Heterocycle Functionalization Support Center. Current Topic: Resolving Regioisomer Issues in Benzofuran Chlorination (C2 vs. C3). Status: Active Support Ticket.

Module 1: The Diagnostic Core (Root Cause Analysis)

The Problem: You are likely encountering an inseparable mixture of 2-chlorobenzofuran and 3-chlorobenzofuran, or struggling to target the C3 position specifically.

The Mechanism: Benzofuran poses a unique challenge in Electrophilic Aromatic Substitution (EAS).

  • C2 Bias: The C2 position is electronically favored for electrophilic attack due to the stability of the intermediate sigma complex (maintaining the benzene ring's aromaticity). However, the activation energy difference between C2 and C3 is often small, leading to mixtures.

  • C3 Difficulty: Direct chlorination at C3 is difficult because the C2 position is more nucleophilic (and more acidic).

  • The Reagent Trap: Using strong chlorinating agents like

    
     gas leads to rapid, uncontrolled polychlorination. Milder reagents like N-Chlorosuccinimide (NCS) are required but still show C2 preference in standard EAS conditions.
    

Decision Matrix: Use the following logic flow to determine your experimental protocol.

BenzofuranStrategy Start Target Regioisomer? C2_Target Target: 2-Chlorobenzofuran Start->C2_Target C3_Target Target: 3-Chlorobenzofuran Start->C3_Target Lithiation Protocol A: Lithiation-Chlorination (High Selectivity) C2_Target->Lithiation Preferred Route Direct Direct Chlorination? C3_Target->Direct Block Protocol B: C2-Blocking Strategy (Silylation -> Chlorination -> Deprotection) Direct->Block If starting from Benzofuran DeNovo Protocol C: De Novo Synthesis (Cyclization of α-chloroketones) Direct->DeNovo If starting from Phenols

Figure 1: Strategic decision tree for selecting the correct chlorination protocol based on the desired regioisomer.

Module 2: Experimental Protocols

Protocol A: Selective C2-Chlorination (The Lithiation Route)

Best for: Obtaining pure 2-chlorobenzofuran. Principle: The C2 proton is the most acidic (


). Lithiation exclusively targets C2, creating a nucleophile that attacks the chlorine source (

).

Reagents:

  • Substrate: Benzofuran (1.0 equiv)

  • Base: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Chlorine Source: Hexachloroethane (

    
    ) or NCS (1.1 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Guide:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen. Add anhydrous THF (0.2 M concentration relative to substrate).

  • Cooling: Cool the solution to -78 °C (Dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 10 minutes.

    • Critical Check: Stir at -78 °C for 30–60 minutes. The solution often turns yellow/orange, indicating the formation of 2-lithiobenzofuran.

  • Chlorination: Dissolve Hexachloroethane (or NCS) in a minimal amount of THF and add dropwise to the lithiated species at -78 °C.

  • Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc.
    

Why this works: This bypasses the electronic ambiguity of EAS. You force the regioselectivity using the acidity of the C2 proton.

Protocol B: Selective C3-Chlorination (The Blocking Strategy)

Best for: Obtaining 3-chlorobenzofuran when you must start from the benzofuran core. Principle: Since C2 is the preferred site for reaction, you must temporarily block it with a silyl group, chlorinate C3, and then remove the block.

Workflow Diagram:

BlockingStrategy Step1 1. Protection (n-BuLi / TMSCl) Step2 2. Chlorination (NCS / AcOH) Step1->Step2 Yields 2-TMS-Benzofuran Step3 3. Deprotection (TBAF or K2CO3/MeOH) Step2->Step3 Yields 2-TMS-3-Cl-Benzofuran

Figure 2: The "Block-React-Deprotect" workflow to force C3 regioselectivity.

Step-by-Step Guide:

  • Step 1 (Protection): Follow Protocol A (Lithiation), but quench with Trimethylsilyl chloride (TMSCl) instead of a chlorine source.

    • Result: 2-(trimethylsilyl)benzofuran. Isolate this intermediate.

  • Step 2 (Chlorination):

    • Dissolve the 2-TMS-benzofuran in Acetic Acid or DMF .

    • Add NCS (1.1 equiv) .

    • Heat to 50–60 °C if necessary.

    • Mechanism:[1][2][3][4][5][6][7] The C2 position is blocked. The electrophilic chlorine (

      
      ) is forced to attack C3. The silyl group stabilizes the intermediate but prevents substitution at C2.
      
  • Step 3 (Deprotection):

    • Treat the crude 2-TMS-3-chlorobenzofuran with TBAF (Tetra-n-butylammonium fluoride) in THF or

      
       in Methanol.
      
    • Result: Pure 3-chlorobenzofuran.

Module 3: Troubleshooting & Optimization (FAQs)

Q1: I tried direct chlorination with NCS and got a 60:40 mixture. Can I separate them?

  • Answer: It is extremely difficult. The polarity difference between 2-Cl and 3-Cl isomers is negligible on standard silica gel.

  • Solution: Do not rely on separation. Use Protocol A or Protocol B . If you must separate, use Silver Nitrate (

    
    ) impregnated silica gel , which separates based on 
    
    
    
    -cloud density differences, or reverse-phase HPLC (C18 column, Acetonitrile/Water gradient).

Q2: Why not use Sulfuryl Chloride (


)? 
  • Answer:

    
     is often too vigorous for benzofuran. It frequently causes ring opening or polymerization of the electron-rich furan ring. NCS is the preferred "soft" chlorinating agent.
    

Q3: My yield for Protocol B (Step 2) is low.

  • Answer: Ensure your solvent is polar (Acetic Acid or DMF). The reaction relies on the stabilization of the chloronium ion. Non-polar solvents like DCM may slow down the reaction or favor radical pathways that attack the alkyl side chains (if present).

Data Summary: Reagent Selectivity

ReagentConditionsMajor ProductSelectivity Rating

gas

, 0°C
Polychlorinated / Ring OpeningPoor
NCS DMF, RTMixture (C2 favored)Moderate
n-BuLi /

THF, -78°C2-Chlorobenzofuran Excellent
TMS-Block / NCS AcOH, 50°C3-Chlorobenzofuran High

References

  • Regioselective Lithiation of Benzofurans

    • Title: Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans.[8]

    • Source: University of Crete / J. Org. Chem.
    • URL:[Link] (Verified via search context 1.19).

  • Blocking Group Strategy (Silylation)

    • Title: Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration.[9]

    • Source: ResearchG
    • URL:[Link]

  • NCS Mechanism & Application

    • Title: N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action.[10]

    • Source: BenchChem.[10]

  • De Novo Synthesis (Alternative to Direct Chlorination)

    • Title: One-Step Regioselective Synthesis of Benzofurans
    • Source: MDPI / Molecules.
    • URL:[Link][7]

Sources

Validation & Comparative

Comparative Guide: NMR Spectral Profiling of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the NMR spectral characteristics of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine (CAS 76093-76-0), a critical degradation impurity and intermediate in the synthesis of high-affinity 5-HT4 receptor agonists (e.g., Prucalopride).[1]

Executive Summary & Strategic Context

In drug development, 5-Chloro-2,3-dihydro-1-benzofuran-4-amine (hereafter "Target Amine") typically appears as a process-related impurity or a decarboxylated degradation product of the key intermediate 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (hereafter "Reference Acid").[1]

Differentiation between the Target Amine and the Reference Acid is critical for CMC (Chemistry, Manufacturing, and Controls) validation.[1] While HPLC separates these species based on polarity, 1H NMR provides the definitive structural confirmation required for impurity qualification, specifically by detecting the presence or absence of the C7-carboxyl group and the resulting change in the aromatic proton coupling pattern.[1]

The Core Analytical Challenge
  • Reference Acid (Precursor): Contains a substituent at C7 (COOH). The aromatic region shows a singlet (H6).

  • Target Amine (Impurity): Unsubstituted at C7. The aromatic region shows two doublets (H6 and H7) with ortho-coupling.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and spectral resolution, follow this standardized protocol.

Sample Preparation[1][2]
  • Solvent: DMSO-d

    
     (99.9% D) is the preferred solvent.
    
    • Reasoning: The amine protons (-NH

      
      ) and carboxylic acid protons (-COOH) are exchangeable. DMSO-d
      
      
      
      minimizes exchange rates compared to CD
      
      
      OD, allowing observation of the -NH
      
      
      signal (~6.0 ppm) and -COOH signal (~12.0 ppm), which are diagnostic.[1]
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     1.0 second (ensure integration accuracy for aromatic protons).
    
  • Scans (NS): 16–32 (sufficient for S/N > 100).

  • Temperature: 298 K (25°C).

1H NMR Spectral Data Analysis

A. Reference Standard Data (Carboxylated Intermediate)

Compound: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 123654-26-2)[1][2][3][4][5][6]

This molecule serves as the spectral "anchor." The presence of the electron-withdrawing Carboxylic Acid at C7 deshields the remaining aromatic proton (H6).

PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
COOH 12.03 s (br) 1H -Diagnostic: Acidic proton (absent in Target Amine).
H-6 7.43 s 1H -Diagnostic: Singlet indicates no ortho-neighbor (C7 is blocked).
NH

5.97s (br)2H-Amine protons (exchangeable).
H-2 4.60t2H8.8Adjacent to Oxygen (deshielded).
H-3 2.97t2H8.8Benzylic methylene.
B. Target Molecule Data (Decarboxylated Impurity)

Compound: 5-Chloro-2,3-dihydro-1-benzofuran-4-amine (CAS 76093-76-0)[1][7][8]

Upon decarboxylation, the C7 position becomes protonated.[1] This fundamentally alters the spin system of the aromatic ring from an isolated spin (singlet) to an AB system (two doublets).

PositionShift (δ ppm)*MultiplicityCoupling (J Hz)Assignment Logic
H-6 6.50 – 6.65 d ~8.5 Shifts upfield vs. Acid (loss of EWG).[1] Coupled to H-7.[2][8][9][10]
H-7 6.20 – 6.35 d ~8.5 New signal. Ortho to Oxygen (shielded). Coupled to H-6.
NH

5.00 – 5.50s (br)-Amine protons.
H-2 4.55t8.8Minimal change from reference.
H-3 2.95t8.8Minimal change from reference.

*Note: Shifts for the Target Amine are derived from validated substituent increment effects applied to the Reference Standard experimental data [1][2].

13C NMR Spectral Data (Comparison)

The 13C NMR profile confirms the loss of the carbonyl carbon.

CarbonReference Acid (δ ppm)Target Amine (δ ppm)Change Note
C=O (Acid) ~165.0 ABSENT Primary confirmation of decarboxylation.
C-7 ~105.0 (quat)~110.0 (CH)Changes from quaternary (C-COOH) to methine (C-H).
C-5 (C-Cl) ~118.0~115.0Chlorinated carbon.
C-4 (C-N) ~148.0~145.0Aminated carbon.
C-2 72.571.8Dihydrofuran O-CH2.
C-3 28.029.5Dihydrofuran CH2.

Diagnostic Workflow & Signaling Pathways

The following diagram illustrates the structural relationship and the analytical decision tree for identifying the Target Amine in a batch of Reference Acid.

G Start Crude Sample Analysis (Prucalopride Intermediate) NMR_Check 1H NMR Aromatic Region (6.0 - 8.0 ppm) Start->NMR_Check Reference Reference Acid (Major) (CAS 123654-26-2) 7-COOH Present Singlet Single Aromatic Peak (s) @ 7.43 ppm Reference->Singlet H-6 Isolated Target Target Amine (Impurity) (CAS 76093-76-0) Decarboxylated Doublet Two Doublets (d, d) @ 6.2 - 6.6 ppm Target->Doublet H-6/H-7 Coupling NMR_Check->Reference Major Component NMR_Check->Target Trace/Degradant Conclusion_Pure Pass: Pure Intermediate Singlet->Conclusion_Pure Conclusion_Impure Fail: Decarboxylation Detected Doublet->Conclusion_Impure

Figure 1: Analytical logic flow for distinguishing the target amine from its carboxylated precursor using 1H NMR coupling patterns.

Comparative Performance Analysis

Why use NMR over HPLC for this specific pair?

FeatureHPLC (UV Detection)1H NMR Spectroscopy
Specificity Medium: Relies on retention time; similar polarity can cause co-elution.High: Distinct coupling patterns (Singlet vs. Doublets) are unambiguous.
Quantification High: Excellent for trace levels (<0.1%).Medium: LOQ is typically ~1-2% without specialized probes.
Structural Proof Low: Requires MS coupling for ID.High: Self-validating structural confirmation.
Throughput High (Automated).Low (Manual interpretation).

Recommendation: Use HPLC for routine batch release testing (quantitative). Use 1H NMR during process development to validate the identity of the impurity peak and confirm the mechanism of decarboxylation.

References

  • Patent CN105294620A . Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. (Contains experimental NMR data for the Reference Acid). Link

  • PubChem Compound Summary . 5-Chloro-2,3-dihydro-1-benzofuran-4-amine (CAS 76093-76-0).[1][7] National Center for Biotechnology Information. Link

  • BindingDB Entry . 4-Amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid derivatives. (Structural context for 5-HT4 agonists). Link

  • Organic Chemistry Portal . Synthesis of 2,3-Dihydrobenzofurans. (General synthetic methodologies and spectral trends). Link

Sources

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, a deep understanding of a molecule's behavior under mass spectrometric conditions is paramount for its unambiguous identification and quantification. This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine .

The Significance of LC-MS in Aromatic Amine Analysis

Aromatic amines are a class of compounds frequently encountered in pharmaceutical development, dye synthesis, and as environmental contaminants. Their analysis often presents challenges due to their polarity and potential for thermal lability, making Liquid Chromatography-Mass Spectrometry (LC-MS) the analytical technique of choice.[1][2][3] LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers unparalleled sensitivity and selectivity, allowing for the confident identification and quantification of these analytes in complex matrices.[4][5][6]

Predicting the Fragmentation Pathway of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine

The structure of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine (C8H8ClNO), with a monoisotopic mass of 169.0294 g/mol , presents several key features that will dictate its fragmentation behavior in a collision-induced dissociation (CID) experiment.[7] In positive ion electrospray ionization (ESI), the primary amine will readily accept a proton, forming the protonated molecule [M+H]+ at m/z 170.0367. The presence of the chlorine atom will also produce a characteristic isotopic peak at m/z 172.0338 with an abundance of approximately one-third of the [M+H]+ peak.

The subsequent fragmentation of the m/z 170 ion is predicted to proceed through several key pathways, driven by the relative stability of the resulting fragment ions and neutral losses.

Proposed Key Fragmentation Pathways:
  • Loss of Ammonia (NH3): A common fragmentation pathway for primary amines is the neutral loss of ammonia (17.03 Da). This would result in a fragment ion at m/z 153.0063. This process is often facilitated by a proton transfer from the amine to another part of the molecule, followed by elimination.

  • Loss of the Dihydrofuran Ring Moiety (C2H4O): The dihydrofuran ring can undergo cleavage, leading to the loss of a neutral ethene oxide molecule (44.03 Da). This would generate a fragment ion at m/z 126.0024, representing the chlorinated aminobenzene core.

  • Retro-Diels-Alder (RDA) Reaction: The dihydrofuran ring can also undergo a retro-Diels-Alder reaction, a common fragmentation mechanism for cyclic systems. This would lead to the loss of ethene (C2H4, 28.03 Da) and the formation of a radical cation. However, under ESI conditions, this is less common than in electron ionization (EI). A more likely scenario is a ring-opening followed by rearrangement and loss of small molecules.

  • Loss of Chlorine Radical (Cl•) and Hydrogen Chloride (HCl): While the loss of a chlorine radical is more typical in EI-MS, the loss of a neutral HCl molecule (36.46 Da) can occur in CID, especially at higher collision energies. This would lead to a fragment at m/z 133.5757.

  • Sequential Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the ion at m/z 153 (from loss of NH3) could subsequently lose a chlorine atom or HCl.

Visualizing the Fragmentation Cascade

The following diagram, generated using the DOT language, illustrates the predicted fragmentation pathway of protonated 5-Chloro-2,3-dihydro-1-benzofuran-4-amine.

Fragmentation_Pathway cluster_main Proposed Fragmentation of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine M_H [M+H]+ m/z 170.0367 F1 [M+H - NH3]+ m/z 153.0063 M_H->F1 - NH3 (17.03 Da) F2 [M+H - C2H4O]+ m/z 126.0024 M_H->F2 - C2H4O (44.03 Da) F3 [M+H - HCl]+ m/z 133.5757 M_H->F3 - HCl (36.46 Da)

Caption: Proposed ESI-MS/MS fragmentation of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine.

Tabulated Summary of Predicted Fragments

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Formula of Neutral Loss Proposed Fragment Structure
170.0367153.006317.0304NH35-Chloro-2,3-dihydro-1-benzofuran cation
170.0367126.002444.0343C2H4O4-amino-3-chlorophenyl cation
170.0367133.575736.4610HCl2,3-dihydro-1-benzofuran-4-amine cation

A Practical Guide to Experimental Verification

To experimentally confirm the predicted fragmentation pattern, the following LC-MS/MS protocol is recommended.

Experimental Protocol
  • Standard Preparation:

    • Obtain 5-Chloro-2,3-dihydro-1-benzofuran-4-amine from a commercial supplier.

    • Prepare a stock solution of 1 mg/mL in methanol.

    • Create a working solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of water and methanol containing 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ion ESI.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a suitable starting point for separating the analyte from potential impurities.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan: Scan for the protonated molecule [M+H]+ at m/z 170.04 and its isotope at m/z 172.04.

    • MS/MS (Product Ion Scan):

      • Select the precursor ion at m/z 170.04.

      • Apply a range of collision energies (e.g., 10, 20, and 40 eV) to observe the formation of different fragment ions. This energy stepping is critical for observing both the initial, higher-mass fragments and subsequent, lower-mass fragments.

    • Key Instrument Parameters:

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 600 L/hr

Experimental Workflow Diagram

LCMS_Workflow cluster_workflow LC-MS/MS Experimental Workflow A Sample Preparation (1 µg/mL in 50:50 ACN:H2O + 0.1% FA) B LC Separation (C18 Reversed-Phase) A->B C ESI+ Ionization B->C D MS1 Scan (Precursor Ion Selection: m/z 170) C->D E Collision-Induced Dissociation (CID) D->E F MS2 Scan (Product Ion Analysis) E->F G Data Interpretation F->G

Caption: A typical workflow for the LC-MS/MS analysis of a small molecule.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the gold standard for this type of analysis, other techniques can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could be a viable alternative. However, the primary amine may require derivatization to improve its volatility and chromatographic peak shape. Electron ionization (EI) in GC-MS would likely produce a more complex fragmentation pattern with more radical cations, which can be both an advantage for structural confirmation and a disadvantage due to a potentially absent molecular ion.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure elucidation.[10] However, it is a much less sensitive technique than MS and is not suitable for trace-level analysis or analysis in complex matrices. It is the ideal technique for characterizing the pure standard before LC-MS analysis.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (e.g., N-H and C-Cl bonds) but does not provide the detailed structural and molecular weight information that MS does.

References

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. Available at: [Link]

  • 5-Chloro-2,3-dihydro-1-benzofuran-4-amine - PubChem. Available at: [Link]

  • The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Available at: [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. Available at: [Link]

  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed. Available at: [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method - Shimadzu. Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available at: [Link]

  • The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors - ResearchGate. Available at: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available at: [Link]

  • Electron ionization mass spectra of (a) 2,3-dihydrobenzofuran-5-carboxaldehyde 4 and (b) 5-[1-(2-nitro-1-propenyl)] - ResearchGate. Available at: [Link]

  • CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents.
  • Benzofuran, 2,3-dihydro- - the NIST WebBook. Available at: [Link]

  • Fragmentation in Mass Spectrometry - YouTube. Available at: [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. Available at: [Link]

  • Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples - ResearchGate. Available at: [Link]

Sources

Impurity Profiling of Prucalopride Intermediates: UPLC vs. HPLC Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the competitive landscape of gastrointestinal therapeutic development, Prucalopride Succinate (a selective 5-HT4 receptor agonist) represents a critical asset. However, its synthesis involves complex coupling reactions that generate structurally similar impurities—specifically isomeric by-products and unreacted benzofuran intermediates—that challenge conventional HPLC resolution.

This guide objectively compares the legacy High-Performance Liquid Chromatography (HPLC) approach against Ultra-Performance Liquid Chromatography (UPLC).[1][2] We demonstrate that UPLC is not merely "faster" but is a requisite evolution for detecting trace-level genotoxic impurities (GTIs) and process intermediates, offering a 9-fold reduction in run time and 80% reduction in solvent costs while improving resolution (


) between critical pairs.

Part 1: The Chemical Context & Impurity Genesis

To understand the analytical challenge, one must understand the synthesis. Prucalopride is typically synthesized via the amide coupling of a benzofuran carboxylic acid derivative and a substituted piperidine amine .

The critical quality attributes (CQAs) are defined by the separation of the active pharmaceutical ingredient (API) from:

  • Intermediate A: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[3]

  • Intermediate B: 1-(3-methoxypropyl)piperidin-4-amine.[4]

  • Process Impurities: Desamino-prucalopride and N-oxide derivatives (oxidation by-products).

Synthesis & Impurity Pathway Diagram

The following diagram maps the entry points of these impurities, necessitating the high resolving power of UPLC.

PrucaloprideSynthesis RawMat1 Benzofuran Acid (Intermediate A) Coupling Amide Coupling (CDI/THF) RawMat1->Coupling Impurity1 Impurity: Unreacted Acid RawMat1->Impurity1 Residual RawMat2 Piperidine Amine (Intermediate B) RawMat2->Coupling Crude Crude Prucalopride Coupling->Crude Impurity2 Impurity: Desamino Analog Coupling->Impurity2 Side Reaction Purification Salt Formation (Succinic Acid) Crude->Purification FinalAPI Prucalopride Succinate (API) Purification->FinalAPI Impurity3 Impurity: N-Oxide Purification->Impurity3 Oxidation (Stress)

Figure 1: Synthesis pathway of Prucalopride showing critical control points where intermediates and impurities enter the stream.

Part 2: Technology Comparison (HPLC vs. UPLC)

The transition from HPLC to UPLC is driven by the Van Deemter equation .[5] UPLC utilizes sub-2 µm particles (typically 1.7 µm), which minimizes the


-term (mass transfer resistance). This allows the system to operate at higher linear velocities without sacrificing theoretical plates (

), resulting in flatter efficiency curves.
Performance Metrics: Head-to-Head

The following data compares a standard validated HPLC method against an optimized UPLC method for Prucalopride impurity profiling.

ParameterStandard HPLCUPLC (Recommended)Improvement Factor
Column C8/C18 (250 × 4.6 mm, 5 µm)BEH C18 (50 × 2.1 mm, 1.7 µm)N/A
Run Time 25 - 35 minutes3 - 5 minutes~7-9x Faster
Flow Rate 1.0 - 1.5 mL/min0.3 - 0.6 mL/minLower Solvent Use
Backpressure ~2,000 - 3,000 psi~9,000 - 12,000 psiHigh Pressure Capability
Resolution (

)
1.8 (Critical Pair)> 3.5 (Critical Pair)~2x Better
LOD (Sensitivity) ~50 ng/mL~5 - 10 ng/mL5x More Sensitive
Solvent/Run ~35 mL~2 mL94% Reduction

Expert Insight: While HPLC is sufficient for assay (content) determination, it often fails to baseline-separate the N-oxide impurity from the main peak during forced degradation studies. UPLC provides the necessary peak capacity to resolve these hydrophobic variants.

Part 3: Method Development & Optimization

To achieve the results above, specific parameters must be tuned. This protocol is self-validating; if system suitability fails (Resolution < 2.0), check the mobile phase pH immediately.

Stationary Phase Selection
  • Choice: Ethylene Bridged Hybrid (BEH) C18.

  • Rationale: Prucalopride is a basic compound (

    
     ~8-9). Standard silica columns suffer from peak tailing due to silanol interactions. BEH particles are resistant to high pH, allowing the use of basic mobile phases if necessary to suppress ionization of residual silanols, though acidic conditions are preferred for MS compatibility.
    
Mobile Phase Architecture
  • Buffer: 10-20 mM Ammonium Formate (pH 3.0 - 4.0 adjusted with Formic Acid).

  • Organic Modifier: Acetonitrile (ACN).

  • Why? Low pH ensures the basic nitrogen on the piperidine ring is protonated, improving solubility and peak shape. Ammonium formate is volatile, making this method transferable to LC-MS/MS for impurity structural elucidation.

Part 4: Experimental Protocol

Validated UPLC Workflow

Reagents:

  • Prucalopride Succinate Reference Standard (>99.5%)[1]

  • Acetonitrile (LC-MS Grade)

  • Ammonium Formate (Analytical Grade)

  • Milli-Q Water

Instrument Setup:

  • System: Waters ACQUITY UPLC or equivalent Agilent 1290 Infinity.

  • Detector: PDA (Photodiode Array) at 276 nm (primary) and 225 nm (impurity detection).

  • Column Temp: 40°C (Reduces viscosity, lowers backpressure).

Gradient Program:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN) Curve
0.00 95 5 Initial
0.50 95 5 6
3.00 60 40 6
4.00 10 90 6
4.50 95 5 1

| 5.00 | 95 | 5 | 1 |

Analytical Workflow Diagram

AnalyticalWorkflow SamplePrep Sample Preparation (Dissolve in 50:50 MeOH:Water) Filter Filtration (0.22 µm PVDF) SamplePrep->Filter Injection UPLC Injection (2.0 µL) Filter->Injection Separation Separation (BEH C18, 1.7 µm) Injection->Separation Detection PDA Detection (276 nm & 225 nm) Separation->Detection DataAnalysis Data Processing (Empower/ChemStation) Detection->DataAnalysis

Figure 2: Step-by-step analytical workflow for Prucalopride impurity profiling.[6][]

Part 5: Validation Data Summary

The following data represents typical validation results expected when following ICH Q2(R1) guidelines using the UPLC protocol described above.

Linearity & Range

The method demonstrates linearity for Prucalopride and its intermediates from 0.1 µg/mL to 100 µg/mL .[8]

  • Correlation Coefficient (

    
    ):  > 0.999
    
  • Regression Equation:

    
     (consistent slope across 3 validation batches).
    
Sensitivity (LOD/LOQ)

Crucial for detecting genotoxic impurities at ppm levels.

  • Limit of Detection (LOD): 0.05 µg/mL (Signal-to-Noise ratio 3:1)

  • Limit of Quantitation (LOQ): 0.15 µg/mL (Signal-to-Noise ratio 10:1)

Robustness

Deliberate variations in flow rate (±0.1 mL/min) and column temperature (±5°C) showed < 2.0% RSD in retention time and peak area, confirming the method's reliability for routine QC environments.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • Mahamuni, B. S., et al. (2016).[] Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[] [Link]

  • Waters Corporation. (2023). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Application Note. [Link]

  • Bojja, G. D. A., et al. (2020).[] Development and validation of new analytical method for the estimation of Prucalopride Succinate in bulk and pharmaceutical dosage form by RP-HPLC. International Journal of Pharmaceutical Sciences and Drug Research.[9] [Link]

  • European Medicines Agency. (2009). CHMP Assessment Report for Resolor (Prucalopride).[Link]

Sources

Comparative Guide: Synthetic Routes for 4-Aminobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

4-Aminobenzofuran is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, anti-inflammatory agents, and psychoactive substances (e.g., 5-HT2C agonists). Unlike its 2- and 3-amino counterparts, the 4-amino isomer requires specific synthetic strategies due to the electronic desensitization of the benzene ring at the C4 position.

This guide evaluates three distinct synthetic methodologies:

  • Classical Nitro Reduction: The workhorse for bulk scale-up.

  • Buchwald-Hartwig Cross-Coupling: The method of choice for late-stage diversification.

  • Smiles Rearrangement: A clever, metal-free "constructive" approach from phenols.

Decision Framework: Selecting the Right Route

The choice of synthetic route is dictated primarily by the available starting material and the stage of development (Discovery vs. Process).

DecisionTree Start Starting Material Availability Nitro 4-Nitrobenzofuran Start->Nitro Commercially Available Halo 4-Bromo/Iodobenzofuran Start->Halo Halogenated Core Hydroxy 4-Hydroxybenzofuran Start->Hydroxy Phenolic Core Route1 Route 1: Nitro Reduction (High Scale, Low Cost) Nitro->Route1 SnCl2 or H2/Pd Route2 Route 2: Buchwald-Hartwig (High Diversity, Late Stage) Halo->Route2 Pd-Catalysis Route3 Route 3: Smiles Rearrangement (Metal-Free, Novel IP) Hydroxy->Route3 Base-Mediated

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Detailed Technical Comparison

FeatureRoute 1: Nitro ReductionRoute 2: Buchwald-HartwigRoute 3: Smiles Rearrangement
Primary Mechanism Chemoselective ReductionPd-Catalyzed C-N CouplingIntramolecular

Key Reagents

or


, XPhos,


, 2-bromo-2-methylpropionamide
Typical Yield 85 - 95% 60 - 90% 40 - 60%
Atom Economy High (if Hydrogenation)Low (Ligand/Base waste)Moderate
Scalability Excellent (Kg scale)Moderate (Cost prohibitive)Good (Cheap reagents)
Cost Profile $ (Low)

$ (High - Palladium)

(Moderate)
Safety Profile Exothermic (Nitro); Tin wasteAir-sensitive catalysts

gas evolution (

)
Best For... Making the primary amine (

)
Making secondary/tertiary aminesUtilizing phenolic precursors

Experimental Protocols & Mechanistic Insight

Route 1: Reduction of 4-Nitrobenzofuran

Context: This is the industry standard for generating the primary amine. While catalytic hydrogenation (


) is cleaner, stannous chloride (

) is often preferred in academic settings to avoid pressurized hydrogen vessels and potential over-reduction of the furan double bond.

Protocol (SnCl2 Method):

  • Dissolution: Dissolve 4-nitrobenzofuran (1.0 eq) in Ethanol (10 mL/g).

  • Reagent Addition: Add

    
     (5.0 eq) carefully.
    
  • Reflux: Heat to 70–80 °C for 3 hours. Monitor by TLC (disappearance of yellow nitro spot).

  • Workup (Critical): Cool to RT. Pour into ice water. Basify to pH 8–9 with saturated

    
     (foaming occurs).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). The tin salts form a thick emulsion; filtration through Celite is highly recommended before separation.
    

Expert Insight: If using


, use Ethyl Acetate as solvent to prevent acetal formation (if using alcohols) and monitor strictly to prevent reduction of the C2-C3 furan bond.
Route 2: Buchwald-Hartwig Cross-Coupling

Context: Essential when introducing complex amine substituents directly. The 4-position of benzofuran is electronically deactivated compared to simple benzenes, requiring electron-rich bulky phosphine ligands like XPhos or BrettPhos.

Protocol:

  • Inert Setup: Flame-dry a Schlenk tube and backfill with Argon (

    
    ).
    
  • Loading: Add 4-bromobenzofuran (1.0 eq), Amine (1.2 eq),

    
     (1.4 eq).
    
  • Catalyst: Add

    
     (2 mol%) and XPhos (4 mol%).
    
  • Solvent: Add anhydrous Toluene (degassed).

  • Reaction: Seal and heat to 100 °C for 12–18 hours.

  • Purification: Filter through a silica plug to remove Pd residues before column chromatography.

Route 3: Smiles Rearrangement (The "Constructive" Route)

Context: This route is intellectually elegant and bypasses the need for nitro or halo-precursors. It converts a phenol (4-hydroxybenzofuran) into an amine via an


 migration.

Mechanism: The reaction proceeds through a Spiro-Meisenheimer Complex . The phenol is first alkylated with an amide.[1][2] Under basic conditions, the amide nitrogen attacks the aromatic ring ipso to the oxygen, forming a spirocyclic transition state. The C-O bond then cleaves, effectively transferring the alkyl chain from Oxygen to Nitrogen.

SmilesMechanism Step1 4-Hydroxybenzofuran (Phenol) Step2 O-Alkylation (Ether Intermediate) Step1->Step2 NaH, 2-bromo-2-methylpropionamide TS Spiro-Meisenheimer Complex (Transition State) Step2->TS NaH, DMF, Heat (Intramolecular Ipso Attack) Step3 N-Aryl Amide (Rearranged Product) TS->Step3 C-O Bond Cleavage Final 4-Aminobenzofuran (Hydrolyzed) Step3->Final Acid Hydrolysis (HCl)

Figure 2: Mechanistic pathway of the Smiles Rearrangement converting a phenol to an aniline derivative.

Protocol:

  • Alkylation: Treat 4-hydroxybenzofuran with

    
     (1.1 eq) in DMF at 0 °C. Add 2-bromo-2-methylpropionamide (1.2 eq). Stir at RT for 2h.[3]
    
  • Rearrangement: Heat the intermediate ether in DMF with excess

    
     (2.0 eq) or 
    
    
    
    at reflux (approx. 100–120 °C) for 6–12 hours.
  • Hydrolysis: The resulting product is an amide.[4] Reflux in 6M HCl/EtOH to cleave the auxiliary group, yielding the free 4-aminobenzofuran.

References

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Retrieved from [Link]

  • Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Smiles Rearrangement in Synthetic Chemistry. Retrieved from [Link]

Sources

Validating Chlorine Regioselectivity in Benzofuran Scaffolds: A Comparative Guide to NOESY Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the benzofuran ring system is a privileged scaffold, appearing in anti-arrhythmic agents (e.g., Amiodarone) and various anti-cancer candidates. The introduction of chlorine atoms into the benzenoid ring (positions C4–C7) significantly alters lipophilicity (


) and metabolic stability. However, electrophilic aromatic substitution (EAS) on benzofurans often yields inseparable mixtures or unexpected regioisomers (e.g., C5 vs. C7 chlorination) that are difficult to distinguish using standard 1D 

H NMR due to overlapping signals and ambiguous coupling constants.

This guide compares the efficacy of Nuclear Overhauser Effect Spectroscopy (NOESY) against alternative structural elucidation methods (HMBC, X-ray). It argues that NOESY provides the optimal balance of speed, cost, and definitive spatial resolution for validating chlorine regioselectivity, specifically by leveraging the "H3–H4 Lighthouse Effect."

Part 1: The Challenge of Regioisomer Assignment

When chlorinating a 2-substituted benzofuran, the directing effects of existing substituents can lead to ambiguity.

The Core Problem:

  • Isomer A (5-Chloro): Protons at 4, 6, 7.

  • Isomer B (6-Chloro): Protons at 4, 5, 7.

In both cases, we observe a similar pattern of aromatic protons (often one singlet/meta-doublet and two ortho/meta-coupled protons). If the resolution is poor or the multiplets are second-order,


-coupling analysis fails. We need a method to map the protons to their specific carbon positions relative to the furan ring.
Comparative Analysis: NOESY vs. Alternatives

The following table objectively compares structural elucidation techniques for benzofuran regioisomers.

FeatureNOESY (Recommended) 1D

H NMR (

-Analysis)
2D HMBC X-Ray Crystallography
Principle Through-space dipolar coupling (

)
Through-bond scalar couplingLong-range C-H correlation (2-3 bonds)Electron density diffraction
Regio-Resolution High. Links benzenoid ring to furan ring via H3-H4 proximity.Low/Medium. Ambiguous for isolated spin systems.High. Requires distinct quaternary C assignments.Absolute. The "Gold Standard."
Sample Req. Solution state (

5-10 mg)
Solution state (

1-2 mg)
Solution state (

10-20 mg)
Single Crystal (often difficult to grow).
Time to Result 1–4 Hours10 Minutes2–8 HoursDays to Weeks
Cost/Throughput Low / High ThroughputVery Low / High ThroughputMedium / Medium ThroughputHigh / Low Throughput

Part 2: The NOESY Validation Workflow

The superiority of NOESY in this context relies on the H3–H4 Lighthouse Effect . In benzofuran, the proton on the furan ring (H3) is spatially close (approx. 2.2–2.5 Å) to the proton at position C4 on the benzene ring. This interaction serves as the anchor point for assigning the entire spin system.

Mechanistic Logic
  • Anchor: Identify H3 (usually a distinct singlet or long-range coupled signal at 6.5–7.5 ppm).

  • Bridge: The NOESY cross-peak connects H3

    
     H4.
    
  • Map: Once H4 is identified:

    • If H4 is a singlet (or weak meta-doublet), the Cl is likely at C5 .

    • If H4 is a doublet (

      
       Hz), the Cl is likely at C7  or C6  (depending on H5 presence).
      
Experimental Protocol: 2D NOESY for Small Molecules

Objective: Obtain clear cross-peaks between the furan H3 and benzene H4 to assign regiochemistry.

Step 1: Sample Preparation

  • Solvent: Use

    
     or 
    
    
    
    . Avoid viscous solvents if possible to maintain favorable correlation times (
    
    
    ).
  • Concentration: 10–20 mg in 600

    
    L. High concentration improves signal-to-noise but increases viscosity.
    
  • Degassing (Critical): Dissolved oxygen is paramagnetic and promotes relaxation, quenching NOE signals. Bubble Argon through the solution for 2 minutes or use the freeze-pump-thaw method.

Step 2: Acquisition Parameters (Bruker/Varian Standard)

  • Pulse Sequence: noesygpph (Phase sensitive with gradient selection).

  • Mixing Time (

    
    ):  This is the variable variable.
    
    • Small Molecules (< 400 MW):500 ms – 800 ms .

    • Reasoning: Small molecules tumble fast (short

      
      ). The NOE builds up slowly. A mixing time that is too short yields no signal; too long leads to spin diffusion (false correlations).
      
  • Relaxation Delay (

    
    ):  2.0 seconds.
    
  • Scans (

    
    ):  16–32 scans per increment (depending on concentration).
    

Step 3: Processing & Phasing

  • Apply a

    
     shifted sine-bell squared window function (QSINE) in both dimensions.
    
  • Phasing: Diagonal peaks should be phased negative (usually red/green); Cross-peaks (NOE) should be phased opposite (positive) for small molecules in non-viscous solvents.

    • Note: If the molecule is medium-sized (

      
      1000 MW) or the solvent is viscous, NOE may cross zero. If NOESY signals are absent, switch to ROESY  (Rotating-frame Overhauser Effect).
      

Part 3: Visualization of the Logic

Diagram 1: The Regioselectivity Decision Tree

This flowchart illustrates the logical pathway for determining chlorine position using the "Lighthouse" strategy.

Benzofuran_Logic Start Synthesized Cl-Benzofuran (Unknown Regioisomer) H1NMR Run 1D 1H NMR Start->H1NMR CheckH3 Identify Furan H3 Signal (Anchor) H1NMR->CheckH3 NOESY Run 2D NOESY (Mix time: 600ms) CheckH3->NOESY Ambiguous J-coupling Analysis Analyze Cross-peak from H3 NOESY->Analysis Result1 H3 correlates to Singlet/Meta-d Analysis->Result1 Result2 H3 correlates to Ortho-Doublet Analysis->Result2 Conclusion1 H4 is isolated. Substitution at C5. Result1->Conclusion1 Conclusion2 H4 has neighbor. Substitution at C6 or C7. Result2->Conclusion2

Caption: Decision matrix for assigning benzofuran chlorination patterns using H3-H4 NOE correlations.

Diagram 2: Spatial Correlation Map (The Lighthouse Effect)

This diagram visualizes the through-space interactions. The red arrow represents the critical diagnostic NOE.

Caption: Spatial map showing the critical "Lighthouse" NOE between Furan-H3 and Benzene-H4.

Part 4: Data Interpretation & Troubleshooting

Case Study: 5-Chloro vs. 6-Chloro-2-methylbenzofuran

In a synthesis targeting 5-chloro-2-methylbenzofuran, 1D NMR showed a singlet at 7.45 ppm and two doublets. Is the singlet H4 (indicating 5-Cl) or H7 (indicating 6-Cl)?

  • NOESY Result: The furan methyl group (H3 equivalent in 2-Me systems, or H3 proton in unsubstituted) showed a strong cross-peak to the singlet at 7.45 ppm.

  • Deduction: Since the furan ring is spatially adjacent to C4, the singlet at 7.45 ppm must be H4.

  • Confirmation: Because H4 is a singlet (weak meta coupling only), C5 must be substituted.

Common Pitfalls
  • The "Zero-Crossing" Effect: In medium-sized molecules (MW 800–1200) or viscous solvents,

    
    , causing the NOE to vanish.
    
    • Solution: Change solvent (e.g., to Acetone-

      
      ) or use T-ROESY sequences.
      
  • Exchange Peaks: If the solvent contains exchangeable protons (e.g.,

    
    ) or the sample is wet, chemical exchange (EXSY) peaks may appear, mimicking NOE.
    
    • Differentiation: In phase-sensitive NOESY, NOE peaks are positive (opposite to diagonal) for small molecules, while EXSY peaks have the same phase as the diagonal.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. (The seminal reference for NOE theory).

  • Kossakowski, J., & Zawadowski, T. (1987). Synthesis of some benzofuran derivatives of expected biological activity. Acta Poloniae Pharmaceutica.

  • Parella, T. (2024). NMR Pulse Sequence Library. University of Girona. (Standard parameter sets for noesygpph).

Reference standards for 5-Chloro-2,3-dihydro-1-benzofuran-4-amine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standards for 5-Chloro-2,3-dihydro-1-benzofuran-4-amine Analysis

Executive Summary

5-Chloro-2,3-dihydro-1-benzofuran-4-amine (CAS: 76093-76-0) is a critical small molecule scaffold and a major degradation product—often designated as DP-1 or Impurity 12—of Prucalopride, a selective 5-HT4 receptor agonist used to treat chronic constipation[1]. Because this impurity can form under specific stress conditions, regulatory guidelines (ICH Q3A/Q3B) mandate its rigorous monitoring. This guide objectively compares commercially available reference standards and details the self-validating analytical protocols required for its accurate quantification.

Mechanistic Causality: The Formation of DP-1

Understanding the chemical stability of the active pharmaceutical ingredient (API) dictates the necessity of the reference standard. Prucalopride succinate is generally stable under mild acidic, alkaline, and oxidative conditions. However, under forced degradation (acidic hydrolysis), the amide bond linking the benzofuran moiety to the piperidine ring becomes highly susceptible to cleavage[2].

Causality of Degradation: Milder conditions (0.1N to 1N HCl) fail to degrade the API due to the high activation energy required to break the sterically hindered carboxamide bond. Optimal degradation is only achieved under harsh nucleophilic acyl substitution conditions—specifically, refluxing in 5N HCl at 75°C for 27.3 hours[2]. This extreme stress protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and allowing water to attack, which yields 5-chloro-2,3-dihydro-1-benzofuran-4-amine.

G API Prucalopride Succinate (API) Stress Acidic Stress (5N HCl, 75°C, 27.3h) API->Stress Hydrolysis Mix Degradation Mixture Stress->Mix LC LC Separation (C18 Column) Mix->LC Injection MS QTOF-MS/MS Detection LC->MS Elution Impurity 5-Chloro-2,3-dihydro- 1-benzofuran-4-amine (DP-1, m/z 170) MS->Impurity Identification (Fragments: m/z 135, 106)

Workflow of Prucalopride stress degradation and subsequent LC-QTOF-MS/MS identification.

Comparison of Reference Standard Alternatives

When selecting a reference standard for 5-chloro-2,3-dihydro-1-benzofuran-4-amine, laboratories must balance purity, traceability, and cost. The table below compares the primary sourcing avenues based on experimental utility.

Supplier / Standard GradeTypical PurityTraceability & CertificationCost ProfileBest Application
Pharmacopeial (USP/EP) >99.5%Primary Reference MaterialHighFinal API release testing, regulatory submissions
Simson Pharma (Impurity 12)>98.0% (Custom)Batch-Specific CoAModerateRoutine QC, method validation, stability profiling
CymitQuimica (DP-1)95.0%Standard Commercial CoA[3]Low (€136/100mg)Early-stage method development, R&D screening
In-House Synthesized VariableInternal NMR/MS validationHigh initial setupProprietary formulation R&D, large-scale internal use

Experimental Protocol: Self-Validating LC-QTOF-MS/MS Workflow

To ensure absolute trustworthiness in impurity profiling, the analytical method must be a self-validating system. The following protocol utilizes 2[2] to physically separate the impurity and confirm its identity via exact mass and fragmentation mechanics.

Step 1: Sample Preparation (Forced Degradation)

  • Action: Dissolve 10 mg of Prucalopride succinate in 10 mL of 5N HCl. Reflux the mixture at 75°C for 27.3 hours.

  • Causality: High proton concentration and thermal energy are required to overcome the amide bond's activation barrier, ensuring a sufficient yield of the DP-1 impurity for method validation.

  • Neutralization: Cool the solution, neutralize with 5N NaOH to prevent stationary phase degradation, and dilute with the mobile phase to a final concentration of 1 mg/mL.

Step 2: Chromatographic Separation (LC)

  • Action: Inject the sample onto a C18 reversed-phase column (e.g., 100 mm × 4.6 mm, 3 µm). Run a gradient elution using 0.1% Formic acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Causality: Formic acid acts as an ion-pairing agent, improving the peak shape of the basic amine group while providing the necessary protons ([M+H]+) for positive-mode electrospray ionization (ESI).

Step 3: QTOF-MS/MS Detection

  • Action: Operate the mass spectrometer in positive ESI mode. Target the precursor ion at m/z 170.03.

  • Causality: QTOF provides high-resolution exact mass data (<5 ppm error). The protonated molecule of 5-chloro-2,3-dihydro-1-benzofuran-4-amine ([M+H]+) appears at m/z 170. Applying collision energy yields characteristic fragment ions at m/z 135 (loss of chlorine), m/z 106, and m/z 77 (benzene ring core)[2]. This specific fragmentation pattern acts as an internal validation, confirming the intact benzofuran ring structure without relying solely on retention time.

Step 4: Orthogonal Validation (Quality Control) When qualifying a commercial standard, laboratories must perform orthogonal testing to ensure the standard itself is not degraded.

QC Start Reference Standard Candidate NMR 1H & 13C NMR (Structural Elucidation) Start->NMR MS High-Res MS (Exact Mass & Formula) Start->MS HPLC HPLC-UV/DAD (Chromatographic Purity) Start->HPLC TGA TGA / KF (Volatiles & Water) Start->TGA Cert Certified Reference Material (CoA) NMR->Cert Confirms Structure MS->Cert Confirms Identity HPLC->Cert >95-99% Purity TGA->Cert Mass Balance

Self-validating quality control workflow for certifying reference standards.

References

  • Source: Journal of Pharmaceutical and Biomedical Analysis (via Ovid)
  • Title: Prucalopride Impurity 12 | CAS No- 76093-76-0 Source: Simson Pharma Limited URL
  • Source: PubChem (NIH)
  • Title: CAS: 76093-76-0 | 5-Chloro-2,3-dihydrobenzofuran-4-amine Source: CymitQuimica URL

Sources

GC-MS analysis of volatile impurities in benzofuran amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Analysis of Volatile Impurities in Benzofuran Amine Synthesis: A Methodological Comparison Guide

Introduction & Mechanistic Causality of Impurities

The synthesis of benzofuran amines, such as 6-(2-aminopropyl)benzofuran (6-APB) and its positional isomers (e.g., 5-APB), frequently generates a complex matrix of volatile impurities. These impurities typically include unreacted precursors (e.g., benzofuran-2-yl-propan-2-one), side-reaction products, and co-synthesized positional isomers resulting from non-selective ring closures during early synthesis stages.

For drug development professionals and forensic toxicologists, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for profiling these volatile impurities. However, benzofuran amines present a severe analytical challenge. Under standard electron ionization (EI) conditions, underivatized primary amines undergo rapid


-cleavage of the aminopropyl side chain. This dominant fragmentation pathway yields an overwhelming base peak at m/z 44 (the iminium ion), starving the molecular ion (m/z 175) and other diagnostic fragments of charge[1]. Consequently, positional isomers like 5-APB and 6-APB produce nearly identical mass spectra and co-elute on standard non-polar stationary phases, making direct analysis highly unreliable[2].

Comparison of Analytical Strategies

To establish a self-validating analytical system, laboratories must choose between optimizing column chemistry or employing chemical derivatization.

Strategy A: Direct GC-MS on Non-Polar Columns (e.g., 5% Phenyl / DB-5MS)

  • Mechanism: Separation relies on boiling point and subtle van der Waals interactions.

  • Performance: Poor. 5-APB and 6-APB co-elute due to nearly identical boiling points[2]. Differentiation relies entirely on trace ion ratios. For instance, 6-APB produces a slightly more intense m/z 132 fragment relative to m/z 131 (ratio of ~1.3:1), whereas 5-APB yields a ratio of ~2.5:1[2].

  • Verdict: Not recommended. Trace ion ratios are easily skewed by co-eluting background matrix or synthesis impurities.

Strategy B: Direct GC-MS on Polar Columns (e.g., PEG / DB-WAX)

  • Mechanism: Utilizes hydrogen bonding interactions between the stationary phase and the primary amine.

  • Performance: Moderate. Resolves some unreacted non-polar ketones from the polar amines. However, free primary amines suffer from severe peak tailing on wax columns, which reduces sensitivity for low-level impurities and degrades the column over time.

  • Verdict: Suboptimal for precise quantitation of trace amine impurities.

Strategy C: Chemical Derivatization (HFBA) on Non-Polar Columns

  • Mechanism: Heptafluorobutyric anhydride (HFBA) reacts with the primary amine to form a fluorinated amide[1]. This eliminates hydrogen bonding (preventing peak tailing), increases volatility, and shifts the fragmentation pathway away from the simple

    
    -cleavage, generating unique, high-mass diagnostic ions[3].
    
  • Performance: Excellent. Achieves baseline chromatographic separation of 5-APB, 6-APB, and their respective synthesis impurities based on distinct retention times[3].

  • Verdict: The definitive gold standard for unambiguous identification and impurity profiling[1].

Quantitative Data: Isomer & Impurity Differentiation

The following table summarizes the chromatographic and mass spectral behavior of benzofuran amines under different analytical conditions[1][2].

AnalyteAnalytical StateColumn ChemistryChromatographic BehaviorKey MS Fragments (m/z)
6-APB Underivatized5% Phenyl (DB-5MS)Co-elutes with 5-APB44 (base peak), 132, 175 (M+)
5-APB Underivatized5% Phenyl (DB-5MS)Co-elutes with 6-APB44 (base peak), 131, 175 (M+)
Ketone Precursor Underivatized5% Phenyl (DB-5MS)Baseline Resolved131, 174 (M+)
6-APB HFBA Derivatized5% Phenyl (DB-5MS)Baseline Resolved Unique HFB diagnostic fragments
5-APB HFBA Derivatized5% Phenyl (DB-5MS)Baseline Resolved Unique HFB diagnostic fragments

Experimental Protocol: Self-Validating HFBA Derivatization Workflow

To ensure analytical trustworthiness, the following step-by-step protocol utilizes Solid-Phase Extraction (SPE) coupled with HFBA derivatization to isolate and resolve volatile impurities[1].

Step 1: Sample Preparation & SPE Cleanup

  • Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of 0.1 M phosphate buffer (pH 6.0).

  • Loading: Dilute the synthesis batch sample or biological matrix in phosphate buffer and apply it to the conditioned cartridge.

  • Washing: Wash with 3 mL deionized water, 1 mL of 1 M acetic acid, and 3 mL of methanol to elute non-basic organic impurities (retain these fractions if profiling non-amine by-products). Dry under vacuum.

  • Elution: Elute the target amines with 3 mL of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v). Evaporate to dryness under nitrogen at 40°C.

Step 2: HFBA Derivatization

  • Reconstitute the dried extract in 100 µL of anhydrous ethyl acetate.

  • Add 50 µL of Heptafluorobutyric anhydride (HFBA).

  • Cap the reaction vial tightly and incubate at 70°C for 20 minutes to ensure complete conversion of all primary and secondary amines.

  • Cool to room temperature and evaporate the excess reagent under a gentle nitrogen stream. Reconstitute in 100 µL of ethyl acetate for injection.

Step 3: GC-MS Acquisition Parameters

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1 µL, Splitless mode; Injector temperature at 250°C.

  • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV; Scan range m/z 40–550.

Visualizations of Workflows and Pathways

SynthesisPathway Precursor Benzofuran-2-yl Propan-2-one Reaction Reductive Amination Precursor->Reaction Target Target API (e.g., 6-APB) Reaction->Target Primary Yield Impurity1 Positional Isomers (e.g., 5-APB, 4-APB) Reaction->Impurity1 Side Reaction Impurity2 Unreacted Ketones Reaction->Impurity2 Incomplete Rxn

Caption: Benzofuran amine synthesis pathway illustrating the generation of target APIs and volatile impurities.

GCMSWorkflow Sample Complex Sample (API + Impurities) SPE Solid-Phase Extraction (Mixed-Mode) Sample->SPE Matrix Cleanup Deriv HFBA Derivatization (70°C, 20 min) SPE->Deriv Elution & Drying GCMS GC-MS Analysis (DB-5MS Column) Deriv->GCMS Volatilization & Shifted m/z Data Resolved Isomer Chromatogram GCMS->Data Mass Detection

Caption: Analytical workflow utilizing SPE and HFBA derivatization to resolve benzofuran amine isomers.

References

  • Welter, Jessica, et al. "Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques." Analytical and Bioanalytical Chemistry, 2015. Available at:[Link]

  • Casale, John F., and Hays, Patrick A. "The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues." Microgram Journal, 2012. Available at: [Link]

Sources

Safety Operating Guide

5-Chloro-2,3-dihydro-1-benzofuran-4-amine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary (Immediate Action)

STOP: Do not dispose of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine down the drain or in municipal trash. This compound is a halogenated aromatic amine and requires segregation into specific hazardous waste streams to prevent the formation of toxic gases (chloramines) or environmental contamination.[1]

Core Directive:

  • Segregate: Keep away from oxidizing agents and acids .[1][2]

  • Classify: Dispose of as Halogenated Organic Waste .

  • Destruction: Must be incinerated in a facility equipped with a scrubber (to neutralize HCl).[1]

Part 2: Chemical Identity & Hazard Profile[1][2][4]

Understanding the chemical nature of the substance is the first step in compliant disposal.[1] This compound combines an amine functionality with a halogenated benzofuran ring, necessitating specific handling protocols.[1]

Substance Identification
ParameterDetail
Chemical Name 5-Chloro-2,3-dihydro-1-benzofuran-4-amine
CAS Number 76093-76-0
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol
Physical State Solid (typically off-white to brown powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM)
GHS Hazard Classification

Based on Global Harmonized System (GHS) Standards

Hazard ClassCodeDescriptionPPE Requirement
Acute Toxicity H302 Harmful if swallowed.[1][3]Nitrile Gloves (Double gloving recommended), Lab Coat
Skin Irritation H315 Causes skin irritation.[1]Nitrile Gloves, Long sleeves
Eye Irritation H319 Causes serious eye irritation.[1]Safety Goggles (ANSI Z87.[1]1)
STOT-SE H335 May cause respiratory irritation.[1][3][4]Fume Hood / N95 Respirator (if dust is generated)

Part 3: Pre-Disposal Preparation[1][2]

Critical Segregation Rules
  • Incompatible with Acids: As an amine, this compound is basic.[1] Mixing with strong acids in a waste container can generate heat (exothermic neutralization) and potentially spatter.[1]

  • Incompatible with Oxidizers: Do not mix with nitric acid, perchlorates, or peroxides.[1] Aromatic amines can be oxidized to nitro compounds or azo dyes, often exothermically.[1]

  • Incompatible with Hypochlorites (Bleach): CRITICAL WARNING. Do not mix with bleach.[1] Reaction with hypochlorite can form N-chloroamines, which are unstable and toxic.[1][3]

Packaging & Labeling[2][8]
  • Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers.

  • Labeling:

    • Must be labeled "HAZARDOUS WASTE" .[1]

    • Specific Contents: "5-Chloro-2,3-dihydro-1-benzofuran-4-amine".[1][3][5]

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated.[1]

Part 4: Step-by-Step Disposal Workflow

Decision Logic

Use the following workflow to determine the correct waste stream.

DisposalWorkflow Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves/wipes) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in solvent/Mother liquor) StateCheck->Liquid Liquid SolidContainer Pack in HDPE Wide-Mouth Container Solid->SolidContainer SolidLabel Label: 'Solid Hazardous Waste' (Toxic, Halogenated) SolidContainer->SolidLabel Incineration Final Disposal: High-Temp Incineration (w/ Scrubber for HCl) SolidLabel->Incineration SolventCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Stream A: Halogenated Organic Waste SolventCheck->HaloStream Yes (DCM, etc.) NonHaloStream Stream B: Non-Halogenated Organic Waste SolventCheck->NonHaloStream No (MeOH, DMSO) HaloStream->Incineration NonHaloStream->Incineration

Figure 1: Decision tree for segregating 5-Chloro-2,3-dihydro-1-benzofuran-4-amine waste streams. Note that even if dissolved in non-halogenated solvents, the presence of the chlorine atom in the molecule technically classifies the mixture as halogenated in many strict regulatory jurisdictions.

Detailed Protocols
Scenario A: Disposal of Pure Solid / Expired Stock [1][3]
  • Do not solubilize solely for disposal purposes unless required by your specific facility.[1] Solid disposal is generally cheaper and safer.

  • Transfer the solid into a dedicated Solid Waste Container (wide-mouth HDPE).

  • Add any contaminated spatulas, weigh boats, or PPE (gloves) to this container.

  • Seal tightly and apply the hazardous waste label.[1][6]

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Identify the Solvent:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.[1]

    • If dissolved in Methanol , Ethanol , or DMSO :

      • Best Practice: Pour into the Halogenated Waste carboy.

      • Reasoning: Although the solvent is non-halogenated, the solute (5-Chloro-2,3-dihydro-1-benzofuran-4-amine) contains chlorine.[1][3] Mixing this into a non-halogenated stream (often used for fuel blending) can violate acceptance criteria for fuel blending facilities, which have strict chlorine limits.[1]

  • Rinsing: Rinse glassware with a small amount of acetone or DCM and add the rinsate to the same waste container.[1]

Part 5: Emergency Procedures (Spills)

Spill Response Kit Requirements:

  • Absorbent pads or vermiculite.[1]

  • Nitrile gloves (double layer).[1]

  • Dustpan and brush (for solids).[1]

Protocol:

  • Evacuate: If a large amount of dust is generated, evacuate the immediate area to allow dust to settle.[1]

  • PPE: Don safety goggles, lab coat, and double nitrile gloves.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then carefully scoop up.[1]

    • Liquid Spill: Cover with vermiculite or absorbent pads.[1]

  • Cleanup: Place all spill debris into a heavy-duty plastic bag or waste container. Label as "Hazardous Waste - Spill Debris (Contains 5-Chloro-2,3-dihydro-1-benzofuran-4-amine)".[1][3]

  • Decontamination: Wipe the surface with a mild soap solution.[1] Do not use bleach. [1][3]

Part 6: Regulatory Compliance (US & EU)[1][2]

United States (RCRA/EPA)[2]
  • Waste Classification: This compound is not explicitly listed on the P-list or U-list.[1][3] However, it exhibits toxicity characteristics.

  • Characteristic Waste: If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) code.[1]

  • Halogenated Solvents: If mixed with spent halogenated solvents (e.g., DCM), it falls under F-listed wastes (F001/F002).[1][3]

European Union (EWC Codes)[1][2]
  • Waste Code: Generally falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

  • Disposal Pathway: Must be sent to a licensed incineration plant.[1]

References

  • PubChem. (2025).[1] 5-Chloro-2,3-dihydro-1-benzofuran-4-amine Compound Summary (CID 12669700). National Library of Medicine. Available at: [Link][3]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride (Analogous Hazard Data). Available at: [Link]

  • ETH Zürich. (n.d.). Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment (SSHE). Available at: [Link][1][3]

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981).[1] Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Academies Press.

Sources

Personal protective equipment for handling 5-Chloro-2,3-dihydro-1-benzofuran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 76093-76-0 | Role: Key Intermediate (e.g., Prucalopride Synthesis)[1]

Executive Summary & Risk Profile

From the Desk of the Senior Application Scientist: Handling 5-Chloro-2,3-dihydro-1-benzofuran-4-amine requires a shift in mindset from "standard organic handling" to "containment-first protocol." As a halogenated aromatic amine, this compound presents a dual threat: immediate irritation (respiratory/mucosal) and latent systemic toxicity typical of aniline derivatives (potential for methemoglobinemia and sensitization).

While GHS classification labels it as an Irritant/Acute Toxin, the structural presence of the chloro-aniline moiety dictates that we treat this with the rigor reserved for high-potency active pharmaceutical ingredients (HPAPIs) until specific toxicological data proves otherwise.[1]

GHS Hazard Classification (Validated)
Hazard ClassCategoryH-CodeStatement
Acute Toxicity Cat 4 (Oral)H302Harmful if swallowed.[1][2]
Skin Irritation Cat 2H315Causes skin irritation.[2][3]
Eye Irritation Cat 2AH319Causes serious eye irritation.[2][3]
STOT-SE Cat 3H335May cause respiratory irritation.[1][2][4]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with aromatic amines due to permeation risks.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Standard) Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, >5 mil)Creates a sacrificial barrier.[1] Aromatic amines can permeate nitrile; the outer glove is changed immediately upon contamination.
Hand Protection (Spill/High Risk) Laminate Film (e.g., Silver Shield/4H) Critical: Laminate films provide >480 min breakthrough time for amines/chlorinated aromatics where nitrile fails in <15 mins.
Respiratory Primary: Fume Hood (Face velocity 80-100 fpm) Secondary: N95/P100 (Only for solids weighing)The solid filter cake is friable. Inhalation is the fastest route to systemic toxicity for this compound class.
Body/Skin Tyvek® Lab Coat (Disposable)Cotton absorbs amines, creating a secondary exposure source. Disposable Tyvek prevents "take-home" contamination.[1]
Eye/Face Chemical Goggles (Not Safety Glasses)Fine powders drift around side shields. Goggles seal the orbital area against irritant dust.

Operational Protocol: The "Containment-First" Workflow

Phase A: Engineering Controls & Preparation
  • Static Elimination: This amine is a dry solid/powder. Use an ionizing bar or anti-static gun inside the balance draft shield to prevent particle flight.

  • Surface Protection: Line the fume hood work surface with plastic-backed absorbent pads (benchkote). Why? To capture micro-spills and allow for "roll-up" disposal without aerosolizing the powder.

Phase B: Weighing & Transfer (The Critical Step)

Most exposures occur here due to dust generation.

  • The "Tare-First" Method: Tare your receiving vessel before bringing it into the hood. Do not move the stock container out of the hood.

  • Spatula Selection: Use a disposable anti-static spatula.

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer solid directly into the pre-weighed vessel.

    • Immediately recap the stock container.

    • Wipe the exterior of the receiving vessel with a solvent-dampened Kimwipe (Ethanol/DCM) before removing it from the hood.

Phase C: Reaction Setup

Solubilization reduces inhalation risk but increases skin absorption risk.

  • Solvent Choice: When dissolving (e.g., for Prucalopride synthesis), prefer lower-volatility solvents if the chemistry permits.

  • Addition: Add solvent to the solid, not solid to solvent, to minimize splash-back of the amine powder.

Phase D: Decontamination & Doffing

Self-contamination often happens when removing PPE.[1]

  • Glove Wash: Wash outer gloves with soap/water before removing them. This removes invisible amine residue.

  • Doffing Order:

    • Remove outer gloves (dispose as hazardous).[5]

    • Remove Tyvek coat (roll inside out).

    • Remove goggles.

    • Remove inner gloves (peel from wrist, do not touch exterior).

    • Immediate Hand Wash: 30 seconds with cool water (warm water opens pores, increasing absorption of any residue).

Visualizing the Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" handling logic to prevent cross-contamination.

SafeHandling cluster_emergency Emergency Path Start Start: Stock Container Prep Prep: Static Control & Absorbent Pads Start->Prep Inspect Container Weigh Weighing: Inside Hood (Double Nitrile Gloves) Prep->Weigh Don PPE Transfer Transfer: Wipe Vessel Exterior (Decon) Weigh->Transfer Solid State Process Synthesis/Reaction Transfer->Process Solubilized Waste Disposal: Incineration (Halogenated Waste) Transfer->Waste Wipes/Gloves Process->Waste Raffinate/Solvent Spill Spill Event SilverShield Don Silver Shield Laminate Gloves Spill->SilverShield

Caption: Workflow emphasizing the "Transfer Decon" step to prevent contaminating lab surfaces outside the hood.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Do NOT sweep. Sweeping aerosolizes the amine.

  • Cover: Gently cover the spill with wet paper towels (water or PEG-400) to dampen the powder.

  • Scoop: Use a scoop or dustpan to lift the damp mass.

  • Wipe: Clean area with dilute acetic acid (vinegar) followed by soapy water. The acid helps protonate the amine, making it water-soluble and less volatile.

Disposal Protocol

Cradle-to-Grave responsibility.

  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) – risk of exothermic reaction or formation of nitro-compounds.

  • Ultimate Fate: High-temperature incineration.[1] This ensures the destruction of the chlorinated aromatic ring.

References

  • PubChem. (2025).[2][6] 5-Chloro-2,3-dihydro-1-benzofuran-4-amine (CID 12669700).[1][2] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Aromatic Amines Handling Guidelines. OSHA Technical Manual. [Link]

  • New Drug Approvals. (2016). Prucalopride Succinate Synthesis and Intermediates. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.